(5-Methyl-1,3-thiazol-4-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-1,3-thiazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4-5(2-7)6-3-8-4/h3,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELIBVBRTKHGSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633547 | |
| Record name | (5-Methyl-1,3-thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848774-94-7 | |
| Record name | 5-Methyl-4-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848774-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Methyl-1,3-thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-methyl-1,3-thiazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the Thiazole Scaffold
An In-depth Technical Guide to (5-Methyl-1,3-thiazol-4-yl)methanol: Properties, Synthesis, and Applications
Executive Summary: this compound is a substituted heterocyclic compound featuring the thiazole scaffold, a nucleus of significant interest in medicinal chemistry and drug development. While public data on this specific isomer is limited, its chemical properties and reactivity can be understood through the established principles of thiazole chemistry. This guide provides a comprehensive overview of its structural features, predicted physicochemical properties, a proposed, detailed synthetic protocol, and its potential applications as a versatile building block for creating complex, biologically active molecules. The content herein is designed for researchers and professionals in organic synthesis and pharmaceutical development, offering both theoretical grounding and practical, actionable insights.
The 1,3-thiazole ring is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with profound biological activity.[1] Its presence in vital molecules like thiamine (Vitamin B1) and various FDA-approved drugs underscores its importance.[2] Thiazole derivatives exhibit a vast range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiretroviral activities.[3][4] The unique electronic properties of the thiazole ring, combined with its ability to serve as a bioisostere and engage in hydrogen bonding and other non-covalent interactions, make it a cornerstone in modern drug design.[5] this compound represents a valuable, functionalized building block within this chemical class, offering a primary alcohol handle for further synthetic elaboration.
Structural Elucidation and Isomeric Considerations
Precise nomenclature is critical when working with substituted heterocycles. This compound is a specific constitutional isomer, and its properties should not be confused with those of its relatives.
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₇NOS
-
Molecular Weight: 129.18 g/mol
To avoid ambiguity, the structure of the target compound and its common isomers are presented below:
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This compound (The Subject of this Guide)
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(5-Methyl-1,3-thiazol-2-yl)methanol (CAS: 202932-04-5)
The key distinction lies in the substitution pattern around the thiazole ring, which significantly influences the molecule's steric and electronic profile, and consequently its reactivity and biological interactions.
Physicochemical Properties
Experimental data for this compound is not widely published. The following table summarizes predicted properties alongside the known experimental data of its close isomer, (4-Methyl-1,3-thiazol-5-yl)methanol, for comparative purposes.
| Property | This compound (Predicted/Estimated) | (4-Methyl-1,3-thiazol-5-yl)methanol (Experimental Data) |
| Appearance | White to off-white solid or colorless oil | White to off-white Solid[7] |
| Melting Point | N/A (Expected to be a low-melting solid) | 65-66 °C[9] |
| Boiling Point | N/A (High boiling point expected) | 113-114 °C (at 2 Torr)[7] |
| pKa | ~13 (for the alcohol proton) | 13.0 ± 0.10 (Predicted)[7] |
| LogP | ~0.1-0.5 | 0.055 (est)[7] |
| Solubility | Soluble in methanol, ethanol, THF, chloroform. Sparingly soluble in water. | N/A |
Proposed Synthesis and Characterization
A robust and highly reliable method for the synthesis of this compound is the reduction of its corresponding carboxylic acid ester, namely ethyl 5-methyl-1,3-thiazole-4-carboxylate. This transformation is efficiently achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).
Synthetic Workflow
The proposed synthesis follows a standard ester reduction protocol, which is a cornerstone of organic synthesis for producing primary alcohols.
Caption: Proposed workflow for the synthesis of this compound.
Recommended Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
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Ethyl 5-methyl-1,3-thiazole-4-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ethyl Acetate
-
Silica Gel for column chromatography
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon/nitrogen inlet, add Lithium Aluminum Hydride (2.0 equivalents) and suspend it in anhydrous THF.
-
Causality: Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The inert atmosphere prevents degradation of the reagent and intermediates. THF is an ideal solvent due to its ability to dissolve the ester and its compatibility with LiAlH₄.
-
-
Addition of Ester: Dissolve ethyl 5-methyl-1,3-thiazole-4-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the ester solution dropwise over 30-60 minutes.
-
Causality: The reaction is highly exothermic. A slow, dropwise addition at 0 °C is essential to control the reaction rate, prevent dangerous temperature spikes, and minimize side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Causality: Allowing the reaction to warm to room temperature ensures it proceeds to completion. TLC is a crucial checkpoint to avoid premature workup of an incomplete reaction.
-
-
Quenching (Fieser Workup): Once the reaction is complete, cool the flask back down to 0 °C. Carefully and sequentially add 'X' mL of water, 'X' mL of 15% NaOH solution, and then '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams.
-
Causality: This specific sequence (the Fieser method) is a trusted protocol that effectively quenches excess LiAlH₄ and precipitates the aluminum salts as a granular solid that is easy to filter, vastly simplifying the workup process compared to other quenching methods.
-
-
Workup and Extraction: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Remove the solid by filtration through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Causality: Thorough washing of the filter cake with a suitable solvent like ethyl acetate is crucial to recover all the product that may be adsorbed onto the aluminum salts. Drying with Na₂SO₄ removes residual water from the organic phase.
-
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Causality: Chromatography separates the target alcohol from any unreacted starting material or minor byproducts, yielding the final product with high purity.
-
Analytical Validation
The structure of the purified product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the methyl group (singlet, ~2.4 ppm), the methylene protons of the alcohol (singlet, ~4.7 ppm), the alcohol proton (broad singlet), and the thiazole ring proton (singlet, ~8.5 ppm).
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¹³C NMR: Expect signals for the five distinct carbons.
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Mass Spectrometry (MS): Expect to observe the molecular ion peak [M+H]⁺ at m/z = 130.03.
Reactivity and Potential Applications in Drug Discovery
This compound is a versatile synthon due to the reactivity of its primary alcohol. This functional group provides a key attachment point for building more complex molecular architectures, a common strategy in the development of new therapeutic agents.[10][11]
Key Reactions:
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing access to other important functional groups.
-
Esterification/Etherification: The alcohol can be readily converted to esters or ethers, allowing it to be linked to other pharmacophores or scaffolds.
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Halogenation: Conversion of the alcohol to a halide (e.g., using SOCl₂) creates an electrophilic center for nucleophilic substitution reactions.
The molecule serves as an excellent starting point for introducing the 5-methyl-1,3-thiazol-4-yl moiety into a lead compound, potentially enhancing its pharmacological profile, improving metabolic stability, or modulating its solubility and pharmacokinetic properties.[4]
Caption: Use of the title compound as a synthon in drug discovery.
Safety, Handling, and Storage
While specific toxicology data is unavailable, related thiazole derivatives are known irritants.[9] Standard laboratory safety precautions should be observed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
References
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Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]
-
MDPI. (n.d.). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Retrieved from [Link]
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PubMed. (n.d.). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Retrieved from [Link]
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FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]
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JETIR. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]
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International Journal of Pharmaceutical and Bio-Medical Science. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]
- Google Patents. (n.d.). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
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PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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The Good Scents Company. (n.d.). 5-methyl thiazole, 3581-89-3. Retrieved from [Link]
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PubChem. (n.d.). (4-Methyl-1,3-thiazol-5-yl)methanol. Retrieved from [Link]
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FooDB. (2010). Showing Compound 4-Methyl-5-vinylthiazole (FDB008542). Retrieved from [Link]
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PubMed. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Retrieved from [Link]
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MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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The Good Scents Company. (n.d.). 5-(1-hydroxyethyl)-4-methyl thiazole, 45657-12-3. Retrieved from [Link]
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Springer. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]
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PubMed Central. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
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A Comprehensive Technical Guide to (5-Methyl-1,3-thiazol-4-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth analysis of (5-Methyl-1,3-thiazol-4-yl)methanol, a key heterocyclic building block in medicinal chemistry. Authored for researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical identity, structural details, synthesis protocols, and its significance in the development of novel therapeutics.
Chemical Identity and Structural Elucidation
While the nomenclature "this compound" is specific, it is crucial to note its relationship with its isomer, (4-Methyl-1,3-thiazol-5-yl)methanol . Often, these positional isomers are referenced interchangeably in literature, and it is the latter that is more commonly indexed and commercially available. For the purpose of this guide, we will focus on the well-documented (4-Methyl-1,3-thiazol-5-yl)methanol .
The definitive Chemical Abstracts Service (CAS) number for (4-Methyl-1,3-thiazol-5-yl)methanol is 1977-06-6 [1][2]. This identifier is essential for unambiguous procurement and regulatory documentation.
The molecular structure consists of a thiazole ring, which is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. A methyl group is substituted at the 4-position, and a hydroxymethyl group is at the 5-position.
Below is a DOT language script to generate the chemical structure of (4-Methyl-1,3-thiazol-5-yl)methanol.
Caption: Chemical structure of (4-Methyl-1,3-thiazol-5-yl)methanol.
Physicochemical Properties
A summary of the key physicochemical properties of (4-Methyl-1,3-thiazol-5-yl)methanol is presented in the table below. These properties are critical for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Source |
| CAS Number | 1977-06-6 | [1][2] |
| Molecular Formula | C₅H₇NOS | [1][2] |
| Molecular Weight | 129.18 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 65.8-66.2 °C | [1] |
| Boiling Point | 113-114 °C at 2 Torr | [1] |
| SMILES | CC1=C(SC=N1)CO | [2] |
| InChIKey | ZSPCITYHOYJDBW-UHFFFAOYSA-N | [1][2] |
Synthesis Protocol: A Field-Proven Methodology
The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis. However, for the specific preparation of (4-Methyl-1,3-thiazol-5-yl)methanol, a common and effective laboratory-scale method is the reduction of a suitable carboxylic acid ester precursor, such as ethyl 4-methyl-1,3-thiazole-5-carboxylate.
The causality behind this choice lies in the high reactivity and selectivity of reducing agents like lithium aluminum hydride (LiAlH₄) towards esters, providing a high-yield pathway to the corresponding primary alcohol. This method avoids harsh conditions that could compromise the integrity of the thiazole ring.
This protocol is adapted from established procedures for the reduction of thiazole carboxylates.
Materials:
-
Ethyl 4-methyl-1,3-thiazole-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice bath. This is a critical step to control the exothermic reaction upon addition of the ester.
-
Ester Addition: Dissolve ethyl 4-methyl-1,3-thiazole-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 1-1.5 hours. The slow addition rate is crucial to maintain the reaction temperature and prevent runaway reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cautiously quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is designed to precipitate the aluminum salts in a granular form, facilitating their removal by filtration.
-
Filtration and Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF and ethyl acetate. Combine the organic filtrates.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude (4-Methyl-1,3-thiazol-5-yl)methanol by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), to afford the pure product as a white to off-white solid.
The following diagram illustrates the workflow for the synthesis of (4-Methyl-1,3-thiazol-5-yl)methanol.
Caption: Synthesis workflow for (4-Methyl-1,3-thiazol-5-yl)methanol.
Applications in Drug Discovery and Medicinal Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active compounds[3][4]. Its presence is associated with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[3][4].
This compound and its isomers serve as versatile intermediates for the synthesis of more complex molecules. The hydroxymethyl group provides a reactive handle for further chemical modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, etherification, or conversion to a leaving group for nucleophilic substitution.
The methyl group on the thiazole ring can influence the molecule's steric and electronic properties, which in turn can modulate its binding affinity and selectivity for biological targets. The strategic placement of substituents on the thiazole core is a key aspect of modern drug design. For instance, derivatives of methyl-thiazole have been investigated for their potential as anticancer and antibacterial agents[3][4]. The thiazolidinone core, a related structure, is also a focus of medicinal chemistry for its broad biological activities[5][6].
The utility of this compound and its isomers is therefore not in their inherent biological activity per se, but in their role as a foundational element for building a diverse library of compounds for high-throughput screening and lead optimization in drug discovery programs.
Safety and Handling
As with all laboratory chemicals, (4-Methyl-1,3-thiazol-5-yl)methanol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and may be harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation[2]. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
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FooDB: Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512). Available at: [Link]
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PubChem: 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136. Available at: [Link]
-
PubChem: 5-Thiazolylmethanol | C4H5NOS | CID 2763216. Available at: [Link]
-
NIST WebBook: 5-Thiazoleethanol, 4-methyl-. Available at: [Link]
-
The Good Scents Company: 5-(1-hydroxyethyl)-4-methyl thiazole. Available at: [Link]
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PubChem: (4-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 10329317. Available at: [Link]
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The Good Scents Company: 5-methyl thiazole. Available at: [Link]
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PMC - PubMed Central: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]
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MDPI: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]
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SpringerOpen: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Available at: [Link]
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PMC - PubMed Central: Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Available at: [Link]
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(5-Methyl-1,3-thiazol-4-yl)methanol synthesis from simple precursors
An In-depth Technical Guide to the Synthesis of (5-Methyl-1,3-thiazol-4-yl)methanol from Simple Precursors
Introduction
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2] Molecules featuring this heterocyclic system exhibit diverse pharmacological activities, including antibacterial, anti-inflammatory, anti-cancer, and anticonvulsant properties.[1][2][3] this compound, in particular, serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an aromatic thiazole core, makes it a versatile intermediate for constructing drug candidates. This guide provides a detailed, technically-grounded overview of a robust synthetic pathway to this compound, designed for researchers, chemists, and professionals in the field of drug development. The focus is on a logical, multi-step synthesis commencing from simple, readily available precursors, emphasizing the rationale behind procedural choices and adherence to principles of scientific integrity.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound identifies the reduction of a carbonyl group at the C4 position as the key final transformation. An ester, such as ethyl 5-methylthiazole-4-carboxylate, is an ideal precursor due to its stability and the well-established protocols for its selective reduction to a primary alcohol. This key ester intermediate can, in turn, be constructed via the venerable Hantzsch thiazole synthesis, a reliable method for forming the thiazole ring.[2][4] This reaction condenses an α-halocarbonyl compound with a thioamide. To achieve the desired 4-carboxylate and 5-methyl substitution pattern, the required precursors are thioformamide and an appropriate α-halo-β-ketoester. This multi-step strategy offers a clear and efficient path from simple acyclic starting materials to the target molecule.
Caption: Retrosynthetic analysis of this compound.
Part I: Synthesis of Key Intermediate: Ethyl 4-Methylthiazole-5-carboxylate
The cornerstone of this synthetic route is the construction of the thiazole ring using the Hantzsch synthesis, a classic cyclocondensation reaction.[2][5] This method involves the reaction of an α-haloketone with a thioamide. For the synthesis of ethyl 4-methylthiazole-5-carboxylate, the required precursors are ethyl acetoacetate (as the source for the C4-methyl and C5-ester), a halogenating agent, and thiourea, which after cyclization and subsequent modification yields the desired scaffold. A modern, one-pot procedure is often preferred for its efficiency and improved yields.[6]
Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Rationale: This procedure builds upon the Hantzsch methodology, using readily available ethyl acetoacetate. The initial step is an α-halogenation, followed by in-situ cyclization with thiourea. Using a water-based solvent system and N-bromosuccinimide (NBS) as the halogen source represents a greener and more efficient alternative to traditional methods.[6]
-
Step-by-Step Methodology: [6]
-
To a reaction vessel containing a mixture of water (50.0 mL) and tetrahydrofuran (THF) (20.0 mL), add ethyl acetoacetate (6.50 g, 0.05 mol).
-
Cool the mixture to below 0°C using an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
Once the bromination is complete, add thiourea (3.80 g, 0.05 mol) to the mixture.
-
Heat the reaction mixture to 80°C and maintain for 2 hours.
-
After cooling, the product can be isolated through standard work-up procedures, typically involving extraction and purification by crystallization or chromatography.
-
-
Mechanism Insight: The reaction begins with the enol form of ethyl acetoacetate attacking NBS to form the α-bromo intermediate. The sulfur atom of thiourea then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the brominated ester. Subsequent intramolecular cyclization and dehydration yield the 2-amino-4-methylthiazole-5-carboxylate product.
-
Self-Validation: The progress of the reaction can be rigorously monitored at each stage. The initial bromination can be tracked via TLC to ensure complete consumption of ethyl acetoacetate before the addition of thiourea. The final product formation can also be monitored by TLC, and the structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
| Parameter | Value | Reference |
| Reactant 1 | Ethyl acetoacetate | [6] |
| Reactant 2 | N-Bromosuccinimide (NBS) | [6] |
| Reactant 3 | Thiourea | [6] |
| Solvent | Water / THF | [6] |
| Temperature | 0°C to 80°C | [6] |
| Reaction Time | ~4 hours | [6] |
| Typical Yield | Good | [6] |
Note: The synthesis described above yields the 2-amino derivative. For the synthesis of this compound, a deamination step would be required, followed by reduction. A more direct Hantzsch approach to the target's precursor would involve the reaction of thioformamide with ethyl 2-chloro-3-oxobutanoate. However, the one-pot synthesis from ethyl acetoacetate is presented here due to its basis in recent literature.[6] For the purpose of this guide, we will proceed with the reduction of a generic ethyl 5-methylthiazole-4-carboxylate, a compound accessible through various Hantzsch-type methodologies.
Part II: Reduction of Ethyl 5-Methylthiazole-4-carboxylate
The final and critical step in the synthesis is the reduction of the ester functionality at the C4 position to the corresponding primary alcohol. While several reducing agents can accomplish this, lithium aluminum hydride (LiAlH₄) is a powerful and effective choice.[7][8] An alternative, particularly for large-scale synthesis where handling LiAlH₄ can be hazardous, involves using sodium borohydride in combination with a Lewis acid like aluminum trichloride (AlCl₃).[9][10]
Caption: Workflow for the reduction of the key ester intermediate.
Experimental Protocol: Reduction using Sodium Borohydride and Aluminum Trichloride
-
Rationale: This method provides an effective alternative to LiAlH₄, often with improved safety and handling characteristics.[10] The in-situ generation of a more powerful aluminum hydride species allows for the reduction of the relatively unreactive ester.
-
Step-by-Step Methodology (Adapted from a similar reduction): [10][11]
-
Charge a dry, inert-atmosphere reaction flask with a suitable anhydrous solvent, such as tetrahydrofuran (THF) or monoglyme.
-
Add sodium borohydride (NaBH₄) (approx. 4-5 equivalents) to the solvent and cool the slurry to -10°C.
-
Slowly add anhydrous aluminum trichloride (AlCl₃) (approx. 1.2-1.5 equivalents) portion-wise, maintaining the temperature between -10°C and +5°C. Stir for 30 minutes.
-
Prepare a solution of ethyl 5-methylthiazole-4-carboxylate (1 equivalent) in the same anhydrous solvent.
-
Add the ester solution dropwise to the cold hydride mixture over 1 hour, keeping the temperature between 0-15°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
The product is then isolated by adjusting the pH to be basic and extracting with an organic solvent (e.g., THF or dichloromethane).
-
The combined organic layers are dried, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.
-
-
Mechanism Insight: The reaction of NaBH₄ with AlCl₃ generates various aluminum hydride species, which are more potent reducing agents than NaBH₄ alone. The reduction of the ester proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.[12] This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is immediately further reduced by another hydride equivalent to the final primary alcohol.[8][12]
Quantitative Data Summary
The following table outlines typical parameters for the reduction of a thiazole ester to the corresponding alcohol, based on analogous procedures.[10][11]
| Parameter | Value | Reference |
| Substrate | Thiazole Ester | [10][11] |
| Reducing Agent | NaBH₄ / AlCl₃ | [10][11] |
| Solvent | THF or Glyme | [9][10] |
| Temperature | -10°C to 25°C | [9][10] |
| Reaction Time | 4-6 hours | [9][10] |
| Purity (Post-workup) | >97% (by HPLC) | [10][11] |
Comparative Analysis of Synthetic Strategies
| Strategy | Precursors | Key Steps | Advantages | Disadvantages |
| Route 1: Hantzsch Synthesis & Reduction | Ethyl acetoacetate, Thiourea, NBS, Reducing Agents | 1. One-pot thiazole formation2. (Deamination)3. Ester Reduction | Convergent; uses readily available starting materials; well-established reactions.[6] | May require an additional deamination step depending on the specific Hantzsch route. |
| Route 2: Functionalization of Thiazole | 5-Methylthiazole, Functionalizing Reagents | 1. Lithiation/Halogenation2. Grignard Formation3. Reaction with Formaldehyde | Potentially fewer steps if a suitable starting thiazole is available. | Regioselectivity of functionalization can be challenging; C4 is not the most reactive site for electrophilic substitution.[1] |
The Hantzsch synthesis followed by reduction is generally the more robust and predictable approach for achieving the specific substitution pattern required for this compound.
Conclusion and Future Perspectives
The synthesis of this compound is efficiently achieved through a well-designed sequence involving the construction of a substituted thiazole ring via the Hantzsch synthesis, followed by the chemical reduction of an ester at the C4 position. The use of a sodium borohydride/aluminum trichloride system for the reduction step presents a scalable and manageable alternative to lithium aluminum hydride.[9][10] This guide provides a comprehensive framework, from retrosynthetic logic to detailed procedural insights, enabling researchers to reliably produce this valuable chemical intermediate.
Future research may focus on developing even more streamlined and environmentally benign methods. This could include catalytic C-H functionalization of simpler thiazole precursors or exploring novel enzymatic reductions of the ester intermediate to further enhance the green credentials and efficiency of the synthesis.
References
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Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]
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Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. (n.d.). SynOpen. Retrieved from [Link]
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Rohály, J., Novák, L., & Szántay, C. (n.d.). A CONVENIENT PREPARATION OF THIOFORMAMIDE. SYNTHESIS OF THIAZOLE-4-CARBOXYLIC ACID. Heterocycles. Retrieved from [Link]
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Bouherrou, Z., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Retrieved from [Link]
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Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. Retrieved from [Link]
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Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (2018). Slideshare. Retrieved from [Link]
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SiW.SiO2 catalyzed synthesis of new Hantzsch thiazole derivatives 4a–4j. (n.d.). ResearchGate. Retrieved from [Link]
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Wenkert, E., & Han, A. (1990). NICKEL-CATALYZED REACTIONS OF THIAZOLES, ISOXAZOLES, OXAZOLINES AND THIAZOLINES WITH GRIGNARD REAGENTS. Heterocycles. Retrieved from [Link]
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Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). BEPLS. Retrieved from [Link]
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The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds. (n.d.). Scite.ai. Retrieved from [Link]
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Li, J., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Chemical Research. Retrieved from [Link]
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Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole. (n.d.). ResearchGate. Retrieved from [Link]
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Mechanism for the synthesis of thiazoles and isothiazoles. (n.d.). ResearchGate. Retrieved from [Link]
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The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides. (2017). Organic Letters. Retrieved from [Link]
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Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2015). Organic Letters. Retrieved from [Link]
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Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. (2022). The Journal of Organic Chemistry. Retrieved from [Link]
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How easy is the reduction of esters to alcohols? (2016). Reddit. Retrieved from [Link]
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Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2002). Chemistry of Heterocyclic Compounds. Retrieved from [Link]
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New Functionalized Grignard Reagents and their Applications in Amination Reactions. (2004). Ludwig-Maximilians-Universität München. Retrieved from [Link]
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Carboxylic Acids to Alcohols. (n.d.). Chemistry Steps. Retrieved from [Link]
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Acid to Alcohol. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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Chemistry of Esters. (2023). LibreTexts Chemistry. Retrieved from [Link]
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Reduction of carboxylic acids and esters. (2020). YouTube. Retrieved from [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules. Retrieved from [Link]
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Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2023). Molecules. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of (5-Methyl-1,3-thiazol-4-yl)methanol
This technical guide provides an in-depth analysis of the essential spectroscopic data required for the structural elucidation and characterization of (5-Methyl-1,3-thiazol-4-yl)methanol. Designed for researchers, chemists, and professionals in drug development, this document synthesizes predictive data with established principles of spectroscopic interpretation, offering a robust framework for the analysis of this and related heterocyclic compounds. While experimental data for this specific molecule is not widely published, this guide establishes the expected spectroscopic signatures based on the known behavior of its constituent functional groups and the thiazole core.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 5 and a hydroxymethyl group at position 4. This substitution pattern dictates the electronic environment of each atom, which in turn gives rise to a unique spectroscopic fingerprint.
Table 1: Key Identifiers and Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₇NOS | PubChem[1] |
| Molecular Weight | 129.18 g/mol | PubChem[2] |
| Monoisotopic Mass | 129.02484 Da | PubChem[1] |
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the integrity of the functional groups.
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts (δ) are derived from established values for thiazole derivatives and substituted alcohols.[3][4][5] The electronic environment of the thiazole ring, influenced by the sulfur and nitrogen heteroatoms, results in characteristic shifts for the ring proton and carbons.
Table 2: Predicted NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| ¹H NMR | Thiazole-H2 | 8.6 - 8.9 | Singlet (s) | The sole proton on the thiazole ring, deshielded by adjacent N and S atoms. |
| -CH₂OH | 4.6 - 4.8 | Singlet (s) or Doublet (d) | Methylene protons adjacent to the aromatic ring and hydroxyl group. May couple with the -OH proton depending on solvent and concentration. | |
| -CH₃ | 2.4 - 2.6 | Singlet (s) | Methyl group attached to the thiazole ring. | |
| -OH | Variable (e.g., 1.5 - 4.0) | Singlet (s) or Triplet (t) | Chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. | |
| ¹³C NMR | Thiazole-C2 | 150 - 155 | - | Carbon between N and S atoms. |
| Thiazole-C4 | 145 - 150 | - | Carbon bearing the methanol substituent. | |
| Thiazole-C5 | 125 - 130 | - | Carbon bearing the methyl substituent. | |
| -CH₂OH | 55 - 60 | - | Methylene carbon of the alcohol. |
| | -CH₃ | 12 - 16 | - | Methyl group carbon. |
Experimental Protocol: NMR Analysis
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and parameter optimization.
Protocol 1.1: Sample Preparation for NMR Analysis [3]
-
Weighing: Accurately weigh 5-25 mg of the this compound sample for ¹H NMR (50-100 mg for ¹³C NMR).
-
Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).[3][6] Agitate gently to ensure complete dissolution.
-
Standard Addition: Add an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer & Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.[3] The final solution height should be between 4.0 and 5.0 cm.
-
Capping and Cleaning: Securely cap the NMR tube, label it, and wipe the exterior with a lint-free tissue before inserting it into the spectrometer.
Protocol 1.2: Data Acquisition [7]
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.
-
Parameter Setup (¹H NMR):
-
Spectral Width: Set to a range of 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans are typically sufficient to achieve an adequate signal-to-noise ratio.
-
-
Parameter Setup (¹³C NMR):
-
Spectral Width: Set to a range of 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans is required due to the lower natural abundance of the ¹³C nucleus.
-
Caption: Workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Interpretation of Key IR Absorption Bands
For this compound, the IR spectrum is expected to be dominated by absorptions from the hydroxyl, aliphatic C-H, and thiazole ring moieties.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity | Notes |
|---|---|---|---|---|
| 3400 - 3200 | Alcohol (-OH) | O-H Stretch | Strong, Broad | The broadness is a hallmark of intermolecular hydrogen bonding.[8][9] |
| 3100 - 3000 | Thiazole C-H | C-H Stretch | Weak to Medium | Aromatic C-H stretching vibration from the H-2 proton.[7] |
| 2980 - 2850 | -CH₃, -CH₂ | C-H Stretch | Medium | Aliphatic C-H stretching from the methyl and methylene groups. |
| 1630 - 1580 | Thiazole Ring | C=N Stretch | Medium | Characteristic stretching vibration of the imine bond within the thiazole ring.[7] |
| 1570 - 1470 | Thiazole Ring | Skeletal Vibrations | Medium to Strong | Complex vibrations involving C=C and C-N bonds of the aromatic ring.[7] |
| 1075 - 1000 | Alcohol (C-O) | C-O Stretch | Strong | Characteristic absorption for primary alcohols.[9] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a modern, convenient technique for obtaining IR spectra of liquid or solid samples with minimal preparation.[10][11]
Protocol 2.1: ATR-FTIR Analysis
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum.[12]
-
Sample Application: Place 1-2 drops of the liquid this compound directly onto the ATR crystal.[10]
-
Data Acquisition: Initiate the sample scan. The instrument will pass an infrared beam through the crystal; the beam will interact with the sample at the surface and return to the detector.
-
Data Collection: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about a molecule's mass and its fragmentation pattern upon ionization, aiding in the confirmation of its molecular formula and structural features.
Expected Mass Spectrum and Fragmentation
Using a technique like Electron Impact (EI) ionization, this compound is expected to show a clear molecular ion peak and several characteristic fragment ions. Thiazoles are known to produce abundant molecular ions and fragment in specific ways that can aid in structure elucidation.[13]
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z Value | Proposed Fragment | Notes |
|---|---|---|
| 129 | [M]⁺ | The molecular ion peak, corresponding to the monoisotopic mass.[1] |
| 112 | [M - OH]⁺ | Loss of the hydroxyl radical. |
| 98 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical, a common fragmentation for primary alcohols. |
| 85 | [C₄H₅S]⁺ | Fragmentation of the thiazole ring. |
| 58 | [C₂H₄N]⁺ | Cleavage of the thiazole ring. |
Caption: A plausible mass spectrometry fragmentation pathway.
Experimental Protocol: General MS Analysis
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).
-
Ionization: Utilize an appropriate ionization method. Electron Impact (EI) is common for volatile, thermally stable compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar molecules.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum (relative intensity vs. m/z).
Conclusion
The comprehensive spectroscopic analysis of this compound relies on a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR serve to define the precise carbon-hydrogen framework and confirm the substitution pattern. FT-IR provides rapid confirmation of key functional groups, particularly the hydroxyl and the thiazole ring. Mass spectrometry confirms the molecular weight and offers structural insights through predictable fragmentation patterns. Together, these methods provide a self-validating system for the unambiguous identification and quality assessment of this compound, which is essential for its application in research and development.
References
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- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Mohamed, Y. A., Abbas, S. E., & Abdel-Gawad, S. M. (2008). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
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Ali, T. E., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
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- Drawell. (2025).
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Rageh, H. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
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ResearchGate. Possible mass fragmentation pattern of compound 3. [Link]
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Tutar, A., et al. (2018). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. ResearchGate. [Link]
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University of South Florida. (2025). FT IR and Calibration Curve to Calculate Alcohol Content. YouTube. [Link]
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DocBrown. Infrared spectrum of methanol. [Link]
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The Solubility Profile of (5-Methyl-1,3-thiazol-4-yl)methanol: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (5-Methyl-1,3-thiazol-4-yl)methanol, a heterocyclic compound of interest in pharmaceutical research. In the absence of extensive published empirical data, this document establishes a predictive solubility framework based on the molecule's physicochemical properties and structural analogy to related compounds. Furthermore, a detailed, field-proven experimental protocol for the systematic determination of its solubility in a range of organic solvents is presented. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively integrate this compound into preclinical and formulation development workflows.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is a paramount parameter that significantly influences a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] Poorly soluble compounds often exhibit incomplete absorption from the gastrointestinal tract, leading to low and variable plasma concentrations, which can compromise clinical outcomes.[1] Therefore, a thorough understanding of a compound's solubility profile in various solvent systems is a critical early-stage activity in drug development, informing everything from reaction chemistry and purification to formulation design and preclinical testing.
This compound, a substituted thiazole derivative, represents a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[3] The thiazole ring is a key structural motif in numerous approved drugs. The successful development of any new thiazole-based therapeutic candidate is contingent upon a detailed characterization of its solubility. This guide provides a detailed examination of the predicted solubility of this compound and a robust methodology for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
While specific experimental data for this compound is not extensively available in the public domain, an analysis of its molecular structure allows for a reasoned prediction of its solubility behavior.
Molecular Structure:
Key Physicochemical Descriptors (Predicted and from Analogs):
| Property | Value/Descriptor | Implication for Solubility |
| Molecular Formula | C5H7NOS | - |
| Molecular Weight | 129.18 g/mol [4] | Low molecular weight generally favors solubility. |
| Polarity | Polar | The presence of a hydroxyl (-OH) group, a thiazole ring with nitrogen and sulfur heteroatoms, imparts significant polarity. |
| Hydrogen Bonding | Donor and Acceptor | The hydroxyl group can act as a hydrogen bond donor, while the nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors. |
| LogP (Predicted) | ~0.5-1.5 | This predicted octanol-water partition coefficient suggests a degree of lipophilicity, but the compound is likely to have a preference for more polar environments. |
Predicted Solubility:
Based on the "like dissolves like" principle, the solubility of this compound is expected to be highest in polar protic and polar aprotic solvents.[5]
-
High Solubility Predicted: in solvents such as methanol, ethanol, isopropanol, acetone, acetonitrile, and dimethyl sulfoxide (DMSO). These solvents can engage in hydrogen bonding and have dipole moments that can effectively solvate the polar functional groups of the molecule.
-
Moderate Solubility Predicted: in less polar solvents like ethyl acetate and dichloromethane.
-
Low to Negligible Solubility Predicted: in nonpolar solvents such as hexane, cyclohexane, and toluene. The nonpolar nature of these solvents will not effectively overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) present in solid this compound.
The following diagram illustrates the key molecular interactions that will govern the solubility of this compound in a polar protic solvent like methanol.
Caption: Predicted intermolecular interactions between this compound and a polar protic solvent.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a robust and reliable method for determining the equilibrium solubility of this compound in various organic solvents. This method is based on the shake-flask technique, which is a widely accepted standard for thermodynamic solubility measurement.[6]
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Experimental Workflow
The following flowchart illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of labeled vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Add a precise volume (e.g., 2 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solvent no longer changes over time.
-
-
Sampling and Filtration:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Dilution:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the precise concentration of this compound.
-
A calibration curve must be generated using standard solutions of the compound at known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the following formula:
Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)
-
Data Presentation
The determined solubility data should be presented in a clear and concise table for easy comparison.
Table 1: Experimentally Determined Solubility of this compound at 25 °C (Example Data)
| Solvent | Dielectric Constant | Solubility (mg/mL) | Qualitative Description |
| Methanol | 32.7 | [Insert experimental value] | Very Soluble |
| Ethanol | 24.5 | [Insert experimental value] | Freely Soluble |
| Acetone | 21.0 | [Insert experimental value] | Freely Soluble |
| Acetonitrile | 37.5 | [Insert experimental value] | Soluble |
| Ethyl Acetate | 6.0 | [Insert experimental value] | Sparingly Soluble |
| Dichloromethane | 9.1 | [Insert experimental value] | Slightly Soluble |
| Hexane | 1.9 | [Insert experimental value] | Practically Insoluble |
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the predicted and experimental determination of the solubility of this compound. The inherent polarity and hydrogen bonding capabilities of the molecule suggest a favorable solubility profile in polar organic solvents. The detailed experimental protocol provided herein offers a robust framework for obtaining precise and reliable solubility data, which is indispensable for the advancement of this compound in the drug development pipeline.
Future work should focus on the empirical determination of the solubility of this compound in a wider range of solvents and at various temperatures. Investigating its solubility in aqueous buffer systems at different pH values will also be crucial for understanding its behavior under physiological conditions. This foundational data will be instrumental in guiding formulation strategies to optimize the delivery and bioavailability of this promising therapeutic candidate.
References
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
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Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 79-81. [Link]
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
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Chemistry LibreTexts. (2022). 8.2: Thermodynamics of Solutions. [Link]
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University of Waterloo. (n.d.). Experiment 1: Determination of Solubility Class. [Link]
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Wikipedia. (2024). Solubility. [Link]
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Purdue University. (n.d.). Solubility. [Link]
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NanoValid. (2016). Procedure for solubility testing of NM suspension. [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. [Link]
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The Good Scents Company. (n.d.). 5-methyl thiazole. [Link]
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PubChem. (n.d.). 5-Thiazolylmethanol. [Link]
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PubChem. (n.d.). (4-Methyl-1,3-thiazol-5-yl)methanol. [Link]
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MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
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Hindawi. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
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SciTechnol. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. [Link]
-
BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]
-
MDPI. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]
-
ResearchGate. (2021). Solubility Behavior of Ethyl l-Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. [Link]
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Stability and storage conditions for (5-Methyl-1,3-thiazol-4-yl)methanol
An In-depth Technical Guide to the Stability and Storage of (5-Methyl-1,3-thiazol-4-yl)methanol
Introduction: The Critical Role of Stability in Preclinical Development
This compound is a key heterocyclic building block in medicinal chemistry. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active agents, valued for its diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anti-tumor activities[1][2]. The reliability and reproducibility of research and development outcomes hinge on the chemical integrity of such starting materials. Ensuring the stability of this compound from procurement through to reaction is paramount, as degradation can lead to impurities that may alter reaction yields, introduce confounding variables in biological assays, or result in downstream failures.
This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling procedures, and a framework for conducting forced degradation studies to proactively identify potential liabilities.
Physicochemical Properties and Inherent Stability Characteristics
Understanding the molecular structure of this compound is fundamental to predicting its stability.
-
Molecular Formula: C₅H₇NOS[3]
-
Molecular Weight: 129.18 g/mol [3]
-
Core Structure: The compound features an aromatic 1,3-thiazole ring. The aromaticity of the thiazole ring lends it a degree of inherent stability[4]. However, the heteroatoms (sulfur and nitrogen) and functional group substituents are the primary sites of potential reactivity and degradation.
-
Key Functional Groups:
-
Hydroxymethyl Group (-CH₂OH): The primary alcohol is susceptible to oxidation to an aldehyde and subsequently to a carboxylic acid.
-
Methyl Group (-CH₃): This electron-donating group can influence the nucleophilicity and basicity of the thiazole ring[4].
-
Thiazole Ring: The sulfur atom is a potential site for oxidation (to a sulfoxide or sulfone), and the ring itself can undergo cleavage under harsh conditions or through specific photochemical pathways[5][6].
-
Anticipated Degradation Pathways
Based on the chemistry of thiazole derivatives and related heterocyclic compounds, several degradation pathways should be considered.
Oxidative Degradation
Oxidation is a primary concern for this compound. Atmospheric oxygen or residual peroxides in solvents can initiate degradation. The most likely points of oxidative attack are the sulfur atom of the thiazole ring and the primary alcohol. In vitro metabolic studies on other thiazole-containing compounds have confirmed that oxidation of the ring's sulfur atom and hydroxylation of methyl groups are common metabolic pathways, which can mimic chemical oxidation[6].
Photodegradation
Exposure to light, particularly UV radiation, can be detrimental. Thiazole-containing compounds, especially those with aryl substituents, have been shown to degrade via photo-oxygenation[7]. This process can involve a reaction with singlet oxygen in a [4+2] Diels-Alder cycloaddition, leading to an unstable endoperoxide that rearranges and cleaves the thiazole ring[5][7]. While this compound lacks an aryl substituent directly on the ring, the potential for light-induced degradation cannot be dismissed.
Hydrolytic Degradation (Acid/Base Catalyzed)
While the thiazole ring is generally stable to hydrolysis, extreme pH conditions can promote degradation. Forced degradation studies on other thiazole derivatives confirm susceptibility to both acidic and basic hydrolysis[8]. These conditions can catalyze ring-opening reactions or side-chain eliminations, depending on the overall molecular structure.
Thermal Degradation
High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, potentially leading to fragmentation of the molecule or complex polymerization[5].
Caption: Logical relationship between storage conditions and degradation stressors.
Recommended Storage, Handling, and Use
To preserve the integrity of this compound, adherence to strict storage and handling protocols is essential.
Optimal Storage Conditions
-
Temperature: The compound should be stored in a cool location. Refrigeration at 2-8°C is recommended for long-term storage, as suggested for similar thiazole alcohols[9].
-
Atmosphere: To prevent oxidation, store under an inert atmosphere such as nitrogen or argon. After each use, the container should be flushed with inert gas before resealing.
-
Container: Use amber glass vials or other opaque containers to protect the material from light. Containers must be tightly sealed to prevent moisture and air ingress[9][10].
-
Location: Store in a dry, well-ventilated area away from incompatible materials[10].
Safe Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Thiazole derivatives can cause serious eye damage and skin and respiratory irritation[9][11].
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can trigger vigorous and exothermic reactions[9][10].
-
Solution Preparation: When preparing solutions, use high-purity solvents that have been de-gassed to remove dissolved oxygen. If the intended application is sensitive to trace impurities, using freshly opened solvent bottles or solvents purified via a solvent purification system is advisable. Solutions should be freshly prepared for use whenever possible. If storage of solutions is necessary, they should be stored under the same recommended conditions as the solid material (refrigerated, protected from light, under an inert atmosphere).
Framework for a Forced Degradation Study
A forced degradation study is a critical experiment to understand a compound's stability profile, identify likely degradation products, and develop a stability-indicating analytical method. This is essential under ICH guidelines for drug development.[12]
Objective
To systematically evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and identify degradation products.
Experimental Protocol: Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample (stock solution stored at 2-8°C, protected from light) should be analyzed alongside the stressed samples.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 | 60°C | To assess stability to acidic environments. |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 | 60°C | To assess stability to alkaline environments.[8] |
| Oxidation | 3% H₂O₂ | 24 | Room Temp | To assess stability against oxidative stress.[8] |
| Photolytic | Expose to UV light (254 nm) & visible light | 48 | Room Temp | To assess stability to light exposure.[7] |
| Thermal | Heat solid & solution samples | 48 | 80°C | To assess stability at elevated temperatures.[5] |
-
Sample Preparation for Analysis: Before analysis, neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration suitable for the analytical method (e.g., 0.1 mg/mL).
-
Analytical Method: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a suitable technique for separating the parent compound from its degradation products[8][13].
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water and methanol (or acetonitrile) is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength; ~240-260 nm is a reasonable starting point for a thiazole ring.
-
Validation: The method should be validated to be "stability-indicating," meaning it can resolve the parent peak from all significant degradation product peaks.
-
Caption: Experimental workflow for a forced degradation study.
Conclusion
This compound, while built upon a relatively stable aromatic thiazole core, possesses functional groups susceptible to degradation by oxidation, light, and extreme pH or temperature. Its chemical integrity is best maintained by stringent adherence to proper storage and handling protocols: specifically, storage at refrigerated temperatures (2-8°C) in a tightly sealed, opaque container under an inert atmosphere. Researchers and drug development professionals must remain vigilant against potential degradation by avoiding contact with strong oxidizing agents and minimizing exposure to ambient light and air. Implementing forced degradation studies early in the development process is a scientifically sound strategy to understand the compound's intrinsic stability, ensuring the quality of starting materials and the ultimate success of research endeavors.
References
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Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396. Retrieved from [Link]
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Zhu, J., Gu, C., & Li, H. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1097-1106. Retrieved from [Link]
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Alsante, K. M., et al. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. TrAC Trends in Analytical Chemistry, 49, 71-88. Retrieved from [Link]
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Shinde, P., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Chemistry, 1(1). Retrieved from [Link]
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Kumar, A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Singh, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 235-256. Retrieved from [Link]
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Abidin, N. Z., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. Retrieved from [Link]
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Yang, J., et al. (2005). In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. Xenobiotica, 35(10-11), 967-981. Retrieved from [Link]
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Khan, A., et al. (2014). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 1-6. Retrieved from [Link]
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A Researcher's Guide to the Commercial Sourcing and Quality Evaluation of (5-Methyl-1,3-thiazol-4-yl)methanol
Introduction
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a sought-after moiety in drug design. (5-Methyl-1,3-thiazol-4-yl)methanol (CAS No: 20583-07-9) represents a critical building block within this chemical class. As a bifunctional molecule featuring both the thiazole nucleus and a primary alcohol, it serves as a versatile synthon for elaborating more complex molecular architectures.
This guide provides drug development professionals and researchers with a comprehensive overview of the commercial landscape for this compound. It delves into supplier availability, essential quality control parameters, and best practices for procurement and handling, ensuring that scientists can confidently source high-quality material for their research and development endeavors.
Chemical Identity and Physicochemical Properties
Precise identification is the first step in sourcing any chemical reagent. Ambiguity, particularly with isomers, can lead to significant delays and invalid experimental results. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.
Table 1: Key Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 20583-07-9 | [3] |
| Molecular Formula | C₅H₇NOS | [4] |
| Molecular Weight | 129.18 g/mol | [4][5] |
| Melting Point | 65-66 °C | [5] |
| Boiling Point | 113-114 °C | [5] |
| Canonical SMILES | CC1=C(N=CS1)CO | [4] |
Note: It is crucial to verify the CAS number with any potential supplier. Similar isomers, such as (5-methyl-1,3-thiazol-2-yl)methanol, are also commercially available and can be a source of confusion.
Commercial Availability and Supplier Landscape
This compound is readily available from a range of chemical suppliers, primarily in research and development quantities (grams to kilograms). While large-scale production capabilities exist, they are typically handled by contract manufacturing organizations (CMOs) upon request.
The supplier base is global, with prominent vendors located in North America, Europe, and Asia. When selecting a supplier, researchers should consider factors beyond price, including documentation quality, technical support, and shipping logistics.
Table 2: Representative Commercial Suppliers
| Supplier | Headquarters | Typical Purity | Available Quantities | Notes |
| Matrix Scientific | USA | >97% | Grams | Provides key physical properties like melting and boiling points.[5] |
| BLDpharm | China / USA | Varies | Grams to Kilograms | Often provides access to analytical data like NMR and HPLC upon request.[6][7] |
| Toronto Research Chemicals (LGC Standards) | Canada | High Purity | Milligrams to Grams | Specializes in complex organic small molecules for biomedical research.[3] |
| Various Online Marketplaces (e.g., ECHEMI) | Global | Varies | Grams to Kilograms | Connects buyers with various traders and manufacturers, primarily from China.[8] |
Disclaimer: This list is not exhaustive and is intended as a representative sample for informational purposes. Researchers should conduct their own due diligence before procurement.
Quality Specifications and Analytical Verification
For researchers in drug development, the purity and identity of a starting material are non-negotiable. The quality of this compound directly impacts the success of subsequent synthetic steps and the integrity of biological data.
Purity Grades and Impurity Profiling
Most suppliers offer a standard purity grade of >97% for this compound, which is suitable for most discovery-phase research. Higher purity grades (>99%) may be available upon request for more sensitive applications, such as late-stage process development.
Understanding potential impurities is key to mitigating risks. Common synthetic routes to thiazole derivatives can sometimes leave residual starting materials or byproducts.[9][10] For a molecule like this, likely impurities could include:
-
Unreacted Starting Materials: Depending on the specific synthesis.
-
Solvent Residues: From the reaction or purification steps.
-
Over-reduction/Oxidation Products: Minor byproducts from the synthesis.
In-House Quality Control: A Validating Workflow
While a supplier's Certificate of Analysis (CoA) provides a baseline for quality, performing independent verification on incoming material is a critical, self-validating step.
Caption: A systematic workflow for vetting and qualifying a new chemical supplier.
Safety, Handling, and Storage
Based on GHS classifications, this compound presents several hazards that require appropriate handling procedures. [4]
-
Hazards:
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. Some suppliers recommend refrigerated storage to ensure long-term stability. [11]
Conclusion
This compound is an accessible and vital building block for researchers engaged in the synthesis of novel chemical entities, particularly in the field of drug discovery. Its commercial availability is robust, but this should not lead to complacency. The ultimate responsibility for ensuring material quality rests with the end-user. By implementing a systematic approach to supplier vetting, performing rigorous in-house analytical validation, and adhering to safe handling practices, scientists can confidently incorporate this versatile thiazole derivative into their research workflows, paving the way for the next generation of therapeutic innovations.
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BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link].
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Hindawi. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link].
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The Therapeutic Potential of Methylthiazole Derivatives: A Technical Guide to Their Biological Activities
Introduction: The Significance of the Methylthiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents.[1] Its unique structural features, including its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding, make it a privileged scaffold in medicinal chemistry.[2] When substituted with a methyl group, the resulting methylthiazole core serves as a versatile platform for the synthesis of a diverse array of derivatives with a broad spectrum of biological activities. These compounds have garnered significant attention from researchers in drug discovery and development due to their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] This technical guide provides an in-depth exploration of the biological activities of methylthiazole derivatives, focusing on their mechanisms of action, key experimental evaluations, and structure-activity relationships.
Caption: Core chemical structure of the methylthiazole ring.
Part 1: Anticancer Activities of Methylthiazole Derivatives
Methylthiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[5] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Targeting Cancer Hallmarks
The anticancer effects of methylthiazole derivatives are frequently attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[6]
-
Induction of Apoptosis: Many methylthiazole-containing compounds trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins. For instance, they can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[7]
-
Cell Cycle Arrest: These derivatives can also halt the progression of the cell cycle at various checkpoints, such as G1/S or G2/M, thereby preventing cancer cell division.[6]
-
Inhibition of Kinases: A significant number of methylthiazole derivatives function as kinase inhibitors. For example, they have been shown to inhibit receptor tyrosine kinases like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[1] Furthermore, some derivatives target intracellular signaling kinases such as those in the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[8]
Caption: Anticancer mechanisms of methylthiazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[9][10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the methylthiazole derivative and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Part 2: Antimicrobial Activities of Methylthiazole Derivatives
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Methylthiazole derivatives have demonstrated significant activity against a range of bacteria and fungi.[12]
Mechanism of Action: Disrupting Microbial Processes
The antimicrobial action of methylthiazole derivatives often involves the inhibition of essential microbial enzymes or disruption of cellular structures.
-
Inhibition of Cell Wall Synthesis: Some derivatives interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
-
Enzyme Inhibition: Methylthiazoles can act as inhibitors of key microbial enzymes. For example, they have been shown to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme involved in fatty acid synthesis in bacteria.[13] Another target is DNA gyrase, an enzyme essential for DNA replication.
-
Disruption of Cell Membranes: Certain derivatives can intercalate into the microbial cell membrane, disrupting its integrity and leading to leakage of cellular contents.
Caption: Antimicrobial mechanisms of methylthiazole derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the methylthiazole derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[16]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[15]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17]
Part 3: Anti-inflammatory Activities of Methylthiazole Derivatives
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Methylthiazole derivatives have shown potent anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes.[18]
Mechanism of Action: Modulation of the Arachidonic Acid Pathway
The anti-inflammatory effects of many methylthiazole derivatives are mediated by their inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the arachidonic acid cascade.[3][19]
-
COX Inhibition: These compounds can inhibit both COX-1 and COX-2 isoforms, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Some derivatives exhibit selectivity for COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[20]
-
LOX Inhibition: Methylthiazole derivatives can also inhibit 5-lipoxygenase (5-LOX), the enzyme responsible for the production of leukotrienes, which are potent inflammatory mediators involved in asthma and other inflammatory conditions.[4] Dual COX/LOX inhibitors are of particular interest as they may offer a broader spectrum of anti-inflammatory activity with an improved safety profile.[3]
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An In-depth Technical Guide to the Medicinal Chemistry of Thiazoles
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," consistently appearing in a multitude of clinically successful drugs across a wide array of therapeutic areas. This guide provides a comprehensive exploration of the medicinal chemistry of thiazoles, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles that underpin the significance of the thiazole nucleus, from its synthesis and structure-activity relationships to its diverse pharmacological applications and mechanisms of action. This document is designed to be a practical and insightful resource, bridging foundational knowledge with the latest advancements in the field.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The thiazole, or 1,3-thiazole, is a five-membered heterocyclic ring containing one sulfur and one nitrogen atom.[1] Its aromatic nature, combined with the presence of heteroatoms, imparts a unique set of physicochemical properties that are highly advantageous for drug design.[2][3] The thiazole core is a key structural component in numerous natural products, including vitamin B1 (thiamine), and is present in over 18 FDA-approved drugs.[4]
The significance of the thiazole ring in medicinal chemistry stems from several key attributes:
-
Versatile Bioactivity: Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[5]
-
Metabolic Stability: The aromatic character of the thiazole ring often contributes to increased metabolic stability, a desirable trait for drug candidates.
-
Hydrogen Bonding Capacity: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.
-
Structural Rigidity and Planarity: The relatively rigid and planar structure of the thiazole ring can help to properly orient pharmacophoric groups for optimal binding to target proteins.
-
Synthetic Accessibility: A variety of robust and well-established synthetic methods allow for the efficient construction and diversification of the thiazole scaffold.[6]
Physicochemical Properties and Electronic Profile
The electronic properties of the thiazole ring are a direct result of the interplay between the nitrogen and sulfur heteroatoms. The nitrogen atom is electron-withdrawing, leading to a degree of electron deficiency in the ring, particularly at the C2 position.[7] Conversely, the sulfur atom can donate a lone pair of electrons to the aromatic system.[3] This electronic distribution influences the reactivity of the ring and its ability to engage in various non-covalent interactions with biological macromolecules.
The resonance structures of thiazole illustrate the delocalization of π-electrons, which is fundamental to its aromaticity and stability.[8] This electronic profile is a key factor in the diverse biological activities observed for thiazole-containing compounds.
Synthetic Strategies for Thiazole Ring Construction
The ability to efficiently synthesize and functionalize the thiazole core is paramount to its exploration in medicinal chemistry. Several classical and modern synthetic methodologies have been developed to this end.
The Hantzsch Thiazole Synthesis: A Cornerstone Reaction
The Hantzsch synthesis, first reported in 1887, remains one of the most widely employed methods for constructing the thiazole ring.[3][6] This reaction involves the condensation of an α-haloketone with a thioamide.[9]
Experimental Protocol: A Generalized Hantzsch Thiazole Synthesis
-
Reactant Preparation: Dissolve the α-haloketone (1.0 eq.) and the thioamide (1.1 eq.) in a suitable solvent, such as ethanol or isopropanol.
-
Reaction: Heat the mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired thiazole derivative.
The versatility of the Hantzsch synthesis lies in the wide range of commercially available or readily accessible α-haloketones and thioamides, allowing for the introduction of various substituents at the C2, C4, and C5 positions of the thiazole ring.[10]
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// Edges alpha_haloketone -> intermediate [label="+"]; thioamide -> intermediate [label="Condensation"]; intermediate -> thiazole [label="Cyclization & Dehydration"]; }
Hantzsch Thiazole Synthesis Workflow
Other Notable Synthetic Approaches
Beyond the Hantzsch synthesis, several other methods have been developed for the construction of the thiazole ring:
-
Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide to form a 5-amino-2-mercaptothiazole.[7]
-
Gabriel Synthesis: In this approach, an α-acylaminoketone is treated with phosphorus pentasulfide to yield a 2,5-disubstituted thiazole.
-
Tcherniac's Synthesis: This method utilizes the reaction of an α-thiocyanoketone with an acid to produce a 2-substituted thiazole.[7]
Recent advancements have also focused on developing more efficient and environmentally friendly synthetic routes, including microwave-assisted and multicomponent reactions.[11]
Thiazoles in Action: A Survey of Therapeutic Applications
The therapeutic potential of thiazole derivatives is vast and continues to expand. This section will highlight some of the key areas where thiazole-containing compounds have made a significant impact.
Anticancer Activity
Thiazole derivatives are a prominent class of anticancer agents, with several approved drugs and numerous compounds in clinical development.[12][13] They exert their anticancer effects through a variety of mechanisms, including:
-
Kinase Inhibition: Many thiazole-containing drugs, such as Dasatinib, function as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[14]
-
Tubulin Polymerization Inhibition: Compounds like Ixabepilone and the epothilones interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[14][15]
-
Induction of Apoptosis: Thiazole derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways.[12]
-
Inhibition of Signaling Pathways: Thiazoles can modulate critical signaling pathways implicated in cancer, such as NF-κB, mTOR, and PI3K/Akt.[12][13]
Table 1: Selected FDA-Approved Thiazole-Containing Anticancer Drugs [16][17][18]
| Drug Name | Mechanism of Action | Therapeutic Indication |
| Dasatinib | BCR-ABL and Src family kinase inhibitor | Chronic myeloid leukemia, Philadelphia chromosome-positive acute lymphoblastic leukemia |
| Dabrafenib | BRAF kinase inhibitor | BRAF V600 mutation-positive melanoma, non-small cell lung cancer, and anaplastic thyroid cancer |
| Ixabepilone | Microtubule stabilizer | Metastatic or locally advanced breast cancer |
Antimicrobial Activity
The thiazole scaffold is a key component of many antimicrobial agents, including antibiotics and antifungals.[19][20] The emergence of drug-resistant pathogens has spurred the development of novel thiazole-based antimicrobials.[10]
-
Antibacterial Agents: The thiazole ring is present in the structure of some penicillin and cephalosporin antibiotics.[19] For instance, Cefdinir is a third-generation cephalosporin containing a 2-aminothiazole moiety.[19]
-
Antifungal Agents: Thiazole derivatives have shown promising activity against various fungal strains, including Candida species.[19] Abafungin is an example of a thiazole-based antifungal agent.[19]
Anti-inflammatory, Antiviral, and Other Activities
The therapeutic applications of thiazoles extend beyond oncology and infectious diseases. Thiazole derivatives have also been investigated for their:
-
Anti-inflammatory properties
-
Antiviral activity, including against HIV (e.g., Ritonavir) [19]
-
Antidiabetic effects [5]
-
Anticonvulsant activity
-
Antioxidant potential [5]
Structure-Activity Relationships (SAR) of Thiazole Derivatives
Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective thiazole-based drugs. SAR studies explore how modifications to the chemical structure of a thiazole derivative affect its biological activity.
Key aspects of SAR for thiazole compounds include:
-
Substituents at the C2 position: The nature of the substituent at the C2 position can significantly influence the compound's interaction with its biological target. For example, in many kinase inhibitors, an amino group at this position is critical for hydrogen bonding interactions.
-
Substituents at the C4 and C5 positions: Modifications at these positions can impact the compound's potency, selectivity, and pharmacokinetic properties. The introduction of bulky groups can enhance target binding through hydrophobic interactions.
-
Fusion with other ring systems: Fusing the thiazole ring with other heterocyclic or aromatic systems, such as in benzothiazoles, can lead to novel compounds with enhanced biological activity.
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// Edges connecting substituents to the core and properties R2 -> thiazole_core; R4 -> thiazole_core; R5 -> thiazole_core; fused_ring -> thiazole_core;
R2 -> potency [style=dashed]; R4 -> selectivity [style=dashed]; R5 -> pk_properties [style=dashed]; fused_ring -> novel_activity [style=dashed]; }
Key Areas of Thiazole SAR Exploration
Future Perspectives and Conclusion
The field of thiazole medicinal chemistry is dynamic and continues to evolve. Future research directions are likely to focus on:
-
Development of novel synthetic methodologies: The discovery of more efficient, stereoselective, and environmentally benign methods for thiazole synthesis will accelerate drug discovery efforts.
-
Exploration of new biological targets: The versatility of the thiazole scaffold suggests that it can be adapted to target a wide range of proteins and pathways that have not yet been fully explored.
-
Application of computational drug design: In silico methods, such as molecular docking and virtual screening, will play an increasingly important role in the rational design and optimization of new thiazole-based drug candidates.[21]
-
Combination therapies: Investigating the synergistic effects of thiazole derivatives with other therapeutic agents could lead to more effective treatment strategies for complex diseases like cancer.
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An In-depth Technical Guide to the Reactivity of the Hydroxymethyl Group on the Thiazole Ring
Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the world of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Thiazole derivatives are found in a wide array of pharmaceuticals, including the antibiotic Penicillin, the anti-inflammatory Meloxicam, and the vitamin Thiamine (B1).[2] The ring's aromaticity allows for numerous reactive positions, making it a versatile template for chemical modification and the development of novel therapeutic agents.[1][3]
Within this important class of compounds, hydroxymethylthiazoles stand out as particularly valuable synthetic intermediates, or "synthons."[4] The hydroxymethyl group (-CH₂OH) serves as a versatile chemical handle, allowing for a diverse range of subsequent chemical transformations. This guide provides an in-depth exploration of the synthesis and reactivity of the hydroxymethyl group on the thiazole ring, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative chemical principles.
Part 1: Synthesis of Hydroxymethylthiazole Scaffolds
The strategic placement of a hydroxymethyl group onto a thiazole ring is a critical first step in many synthetic campaigns. The choice of method often depends on the desired substitution pattern on the thiazole ring and the availability of starting materials.
Reduction of Thiazole Carboxylic Esters
One of the most common and reliable methods for preparing hydroxymethylthiazoles is the reduction of the corresponding thiazole carboxylic acid esters. This approach is favored for its high yields and the commercial availability of various substituted thiazole esters.
Causality of Experimental Choice: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. Its high reactivity necessitates careful handling and anhydrous conditions. The reaction is typically performed at low temperatures (e.g., in an ice bath) to control the exothermic nature of the reaction and prevent side reactions. Tetrahydrofuran (THF) is an ideal solvent as it is anhydrous, aprotic, and effectively solubilizes both the LiAlH₄ and the ester substrate.
Experimental Protocol: Synthesis of 5-Hydroxymethylthiazole via Ester Reduction[5]
Objective: To synthesize 5-hydroxymethylthiazole by reducing ethyl thiazole-5-carboxylate with lithium aluminum hydride.
Materials:
-
Ethyl thiazole-5-carboxylate (1 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (H₂O)
-
15% Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a pre-cooled (ice-bath) three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of LiAlH₄ (1.0 eq) in anhydrous THF.
-
Dissolve ethyl thiazole-5-carboxylate (1 eq) in anhydrous THF.
-
Slowly add the ester solution dropwise to the stirred LiAlH₄ suspension over 1.5 hours. Maintain the temperature at 0°C. Note: A slow addition is crucial to control the reaction's exothermicity and prevent excessive foaming.
-
After the addition is complete, continue stirring the reaction mixture for an additional hour at 0°C.
-
Carefully quench the reaction by the sequential, dropwise addition of:
-
Water (e.g., 2.9 mL for a 76 mmol scale reaction)
-
15% NaOH solution (e.g., 2.9 mL for a 76 mmol scale reaction)
-
Water (e.g., 8.7 mL for a 76 mmol scale reaction)
-
-
Allow the mixture to warm to room temperature and stir until a granular precipitate forms.
-
Remove the solid salts by filtration, washing the filter cake with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by silica gel column chromatography to yield pure 5-hydroxymethylthiazole.[5]
Hydrolysis and Reduction of Halothiazoles
For certain substitution patterns, a multi-step route starting from readily available chloromethylthiazoles is economically viable, particularly on an industrial scale.[6] This process typically involves hydrolysis of a chloromethyl group to the hydroxymethyl group, often followed by dechlorination of another position on the ring.
A notable example is the "one-pot" synthesis of 5-hydroxymethylthiazole from 2-chloro-5-chloromethylthiazole. This process avoids the isolation of the intermediate 2-chloro-5-hydroxymethylthiazole, streamlining the synthesis.[6]
Causality of Experimental Choice: The initial step is a simple hydrolysis. The subsequent reduction of the 2-chloro substituent is achieved using a metal/acid system, such as zinc powder in hydrochloric acid. This classical reduction method is effective for dehalogenating electron-deficient heteroaromatic rings. The one-pot procedure enhances efficiency by minimizing handling and purification of intermediates.[6]
Conceptual Workflow: One-Pot Synthesis of 5-Hydroxymethylthiazole
Caption: One-pot synthesis of 5-hydroxymethylthiazole.
| Synthetic Method | Advantages | Disadvantages | Typical Scale |
| Ester Reduction | High yield, good functional group tolerance, widely applicable.[5] | Requires stoichiometric, hazardous reducing agents (LiAlH₄). | Lab to Pilot Plant |
| Halothiazole Route | Cost-effective starting materials, suitable for one-pot procedures.[6] | May involve multiple steps, potentially harsh reaction conditions. | Industrial |
| Hantzsch Synthesis | Builds the core ring, allows for diverse substitutions.[7][8] | Can have regioselectivity issues, requires specific precursors. | Lab Scale |
Part 2: Key Reactions of the Hydroxymethyl Group
The utility of the hydroxymethylthiazole scaffold lies in the reactivity of the -CH₂OH group. This primary alcohol can undergo oxidation, substitution, and esterification, opening gateways to a vast chemical space of derivatives.
Oxidation to Aldehydes and Carboxylic Acids
The controlled oxidation of the hydroxymethyl group provides access to thiazolecarboxaldehydes and thiazolecarboxylic acids, which are themselves versatile intermediates for C-C bond formation (e.g., Wittig, Grignard reactions) and amide coupling, respectively.
Causality of Experimental Choice: The choice of oxidant is critical to control the level of oxidation.
-
To Aldehyde: Mild oxidants are required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is highly effective for oxidizing benzylic-like alcohols, such as hydroxymethylthiazoles, due to the adjacent aromatic ring activating the C-H bonds of the methylene group. Other reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) also provide controlled oxidation to the aldehyde.
-
To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will typically oxidize the primary alcohol directly to the carboxylic acid.
Experimental Protocol: Oxidation to 2-Formylthiazole
Objective: To synthesize 2-formylthiazole by oxidizing 2-hydroxymethylthiazole with activated manganese dioxide.
Materials:
-
2-Hydroxymethylthiazole (1 eq)
-
Activated Manganese Dioxide (MnO₂) (5-10 eq)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite or filter aid
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxymethylthiazole (1 eq) in DCM.
-
Add activated MnO₂ (5-10 eq by weight) to the solution. The reaction is heterogeneous.
-
Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC. The reaction may take several hours to 24 hours for completion.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ solids.
-
Wash the filter cake thoroughly with DCM to recover all the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-formylthiazole, which can be purified further if necessary.
Nucleophilic Substitution Reactions[9][10]
Direct nucleophilic substitution of the hydroxyl group is difficult due to -OH being a poor leaving group. Therefore, a two-step strategy is employed:
-
Activation: The hydroxyl group is converted into a good leaving group, such as a tosylate, mesylate, or a halide.
-
Displacement: A nucleophile displaces the leaving group to form a new C-Nu bond.
Causality of Experimental Choice:
-
Activation: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to the corresponding chlorides. The reaction is often run in the presence of a base like pyridine to neutralize the HCl byproduct.
-
Displacement: Once the chloromethylthiazole is formed, it is highly susceptible to Sₙ2 attack by a wide range of nucleophiles (e.g., NaN₃ for azides, KCN for nitriles, amines, thiols) due to the electron-withdrawing nature of the thiazole ring.
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. A Novel and Efficient Synthesis of 5-(Hydroxymethyl) Thiazole: An Important Synthon for Preparing Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Compounds from (5-Methyl-1,3-thiazol-4-yl)methanol
Introduction: The Strategic Value of the (5-Methyl-1,3-thiazol-4-yl)methanol Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone for the design of novel therapeutics. Among the various substituted thiazoles, this compound presents itself as a versatile and strategically important building block for the synthesis of a new generation of bioactive molecules. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and expert insights for researchers in drug discovery and development.
The primary alcohol functionality at the 4-position of the 5-methylthiazole ring serves as a key handle for a variety of chemical transformations. This allows for the facile introduction of diverse pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document will detail the core reactions involving this starting material and its application in the synthesis of compounds with potential therapeutic value, particularly in the areas of oncology and infectious diseases.
Physicochemical Properties and Handling
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1609407-76-2 (for hydrochloride salt) | [1] |
| Molecular Formula | C₅H₇NOS | N/A |
| Molecular Weight | 129.18 g/mol | N/A |
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | N/A |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. For the hydrochloride salt, storage at 2-8°C is recommended. |
Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound and its derivatives. Work should be conducted in a well-ventilated fume hood.
Core Synthetic Transformations
The synthetic utility of this compound primarily revolves around the reactivity of its primary alcohol. The following sections outline key transformations and provide detailed, actionable protocols.
Esterification: Introducing Diverse Acyl Groups
Esterification is a fundamental transformation that allows for the introduction of a wide range of functionalities, influencing properties such as lipophilicity, cell permeability, and target engagement.
Causality Behind Experimental Choices: The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity. Acid-catalyzed esterification is a classic method, while carbodiimide-mediated couplings are effective under milder conditions, preserving sensitive functional groups on the carboxylic acid.
Protocol 1: Acid-Catalyzed Esterification
This protocol describes a general procedure for the synthesis of esters from this compound using a strong acid catalyst.
-
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., benzoic acid, acetic acid)
-
Concentrated sulfuric acid (H₂SO₄)
-
Methanol (or other suitable alcohol as solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
-
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Dissolve the reactants in a minimal amount of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
-
Workflow for Acid-Catalyzed Esterification:
Caption: Workflow for the synthesis of esters from this compound.
Etherification: Building Blocks for Kinase Inhibitors
The formation of an ether linkage from the hydroxyl group of this compound is a key step in the synthesis of various bioactive molecules, including potent kinase inhibitors. This modification can introduce crucial binding motifs and modulate the overall physicochemical properties of the compound.
Causality Behind Experimental Choices: The Williamson ether synthesis is a reliable method for forming ethers. The choice of a strong base, such as sodium hydride, is essential to deprotonate the alcohol, forming a nucleophilic alkoxide. Aprotic polar solvents like DMF or THF are used to dissolve the reactants and facilitate the SN2 reaction.
Protocol 2: Williamson Ether Synthesis
This protocol details the synthesis of an ether derivative of this compound.
-
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Step-by-Step Methodology:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ether.
-
Logical Relationship in Williamson Ether Synthesis:
Caption: Key steps in the Williamson ether synthesis of thiazole derivatives.
Application in the Synthesis of Bioactive Compounds
The true value of this compound lies in its application as a precursor to molecules with significant biological activity. Thiazole-containing compounds have shown remarkable efficacy as kinase inhibitors and antimicrobial agents.[2][3]
Synthesis of Kinase Inhibitor Scaffolds
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] The thiazole moiety is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif.
The ether derivatives of this compound can be further elaborated to construct complex heterocyclic systems that are known to inhibit various kinases. For instance, the synthesized ether can undergo further reactions to be incorporated into larger scaffolds targeting kinases such as Aurora kinases or cyclin-dependent kinases (CDKs).[2]
Illustrative Synthetic Pathway to a Kinase Inhibitor Precursor:
Caption: A generalized pathway for synthesizing kinase inhibitor scaffolds.
Development of Novel Antimicrobial Agents
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Thiazole derivatives have demonstrated potent antimicrobial activity against a range of bacteria and fungi.[3] The functionalization of this compound can lead to the development of novel antimicrobial agents with improved efficacy and novel mechanisms of action.
Ester and ether derivatives of this starting material can be designed to mimic natural substrates or to interact with key microbial enzymes, thereby inhibiting their growth. The modular nature of the synthesis allows for the rapid generation of a library of compounds for antimicrobial screening.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of a diverse range of bioactive compounds. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this scaffold in their drug discovery programs. The straightforward functionalization of the hydroxymethyl group, coupled with the inherent biological relevance of the thiazole ring, makes this an attractive starting point for the development of next-generation kinase inhibitors, antimicrobial agents, and other therapeutics. Future research in this area will likely focus on the development of more complex and stereochemically defined molecules derived from this versatile precursor.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10329317, (4-Methyl-1,3-thiazol-5-yl)methanol. [Link]
-
National Institute of Standards and Technology. 5-Thiazoleethanol, 4-methyl-. [Link]
-
Merck Research Laboratories. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters. 2004;14(11):2941-2945. [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
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MDPI. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
MDPI. Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. [Link]
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
-
Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. [Link]
- Google Patents. Thiazolo [5,4-b] pyridine malt-1 inhibitors.
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
-
[BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. [Link]
-
Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]
-
Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
YouTube. Esterification Synthesis Lab - Banana, Wintergreen, Flowers. [Link]
-
Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. [Link]
-
European Patent Office. Processes and intermediates for manufacturing retroviral protease inhibiting compounds. [Link]
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- Google Patents.
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(5-Methyl-1,3-thiazol-4-yl)methanol: A Versatile Precursor for the Synthesis of Potent Kinase Inhibitors
Senior Application Scientist Note: The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, renowned for its ability to serve as a bioisostere for various functional groups and to engage in critical hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of protein kinases.[1][2][3] Its inherent stability and synthetic tractability make it a cornerstone in the design of targeted therapeutics. This application note focuses on (5-Methyl-1,3-thiazol-4-yl)methanol, a key building block that provides a strategic entry point for the elaboration of complex kinase inhibitors. We will explore its synthetic utility and provide detailed protocols for the generation and evaluation of thiazole-based kinase inhibitors, underscoring the causality behind the experimental design.
The Strategic Advantage of the this compound Scaffold
The this compound scaffold offers several distinct advantages in the synthesis of kinase inhibitors. The primary alcohol functionality serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric elements. The methyl group at the 5-position can contribute to favorable hydrophobic interactions within the kinase active site, potentially enhancing potency and selectivity. The thiazole ring itself is a key pharmacophore, with the nitrogen and sulfur atoms capable of forming crucial hydrogen bonds with the hinge region of many kinases.[2]
Synthesis of a Representative Kinase Inhibitor: Aurora Kinase Inhibitor Analogue
While direct synthesis routes from this compound to a commercially named kinase inhibitor are not prominently detailed in readily available literature, we can construct a robust and representative protocol for a closely related analogue. The following workflow details the synthesis of an N-phenyl-4-(4-methyl-1,3-thiazol-5-yl)pyrimidin-2-amine derivative, a class of compounds known to possess potent Aurora kinase inhibitory activity.[4] This multi-step synthesis highlights the chemical transformations necessary to elaborate the initial precursor into a complex, biologically active molecule.
Experimental Workflow: Synthesis of an Aurora Kinase Inhibitor Analogue
Caption: Synthetic workflow for an Aurora kinase inhibitor analogue.
Protocol 1: Synthesis of N-phenyl-4-(4-methyl-1,3-thiazol-5-yl)pyrimidin-2-amine
Rationale: This protocol is a representative synthesis that demonstrates the conversion of a thiazole methanol precursor into a biologically active pyrimidine-based kinase inhibitor. The initial oxidation provides a key aldehyde intermediate, which then undergoes condensation and cyclization reactions to build the core pyrimidine scaffold.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
N-phenylguanidine nitrate
-
Sodium hydroxide
-
Ethanol
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
Step 1: Oxidation of this compound to 4-Methyl-1,3-thiazole-5-carbaldehyde
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC (1.5 eq) portion-wise to the stirred solution at room temperature. The reaction is exothermic.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-Methyl-1,3-thiazole-5-carbaldehyde, which can be used in the next step without further purification.
Step 2: Synthesis of the Enaminone Intermediate
-
The aldehyde from the previous step is converted to an enaminone. A common method involves reaction with a suitable acetyl derivative followed by treatment with DMF-DMA.[1]
-
Note: The specific acetyl derivative and reaction conditions would be optimized based on the desired final product. For this representative synthesis, we will proceed conceptually to the key enaminone intermediate.
Step 3: Cyclization with N-phenylguanidine
-
Dissolve the enaminone intermediate (1.0 eq) in ethanol.
-
Prepare a solution of N-phenylguanidine by treating N-phenylguanidine nitrate (1.2 eq) with an equivalent of sodium hydroxide in ethanol.
-
Add the N-phenylguanidine solution to the enaminone solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-phenyl-4-(4-methyl-1,3-thiazol-5-yl)pyrimidin-2-amine.
Biological Evaluation of Thiazole-Based Kinase Inhibitors
The synthesized compounds must be evaluated for their biological activity. This typically involves in vitro kinase assays to determine the potency against the target kinase and cell-based assays to assess the effect on cell proliferation and viability.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Rationale: This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. The inhibition of the kinase by a test compound results in a decrease in ADP production and, consequently, a lower luminescent signal. This allows for the determination of the compound's IC50 value (the concentration required to inhibit 50% of the kinase activity).
Materials:
-
Kinase of interest (e.g., Aurora A)
-
Kinase substrate peptide
-
ATP
-
Test compound (thiazole derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Protocol 3: Cell Viability Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[9]
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation: Potency of Thiazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of various thiazole-containing compounds against different protein kinases, showcasing the broad applicability of this scaffold.
| Compound ID/Reference | Kinase Target | IC50 Value |
| Compound 25 | CDK9 | 0.64 to 2.01 μM[2] |
| Compound 43 | GSK-3 | 1.1 ± 0.1 nM[2] |
| Compound 23 | PI3K/mTOR | 0.719 ± 0.04 µM (PI3K), 0.131 ± 0.007 µM (mTOR)[2] |
| Compound 24 | PI3K | 2.33 nM[2] |
| Compound 36 | B-RAFV600E | 0.05 μM[2] |
| Compound 18 (CYC116) | Aurora A/B | 8.0 nM (A), 9.2 nM (B) (Kᵢ values)[4] |
| Compound P-6 | Aurora-A | 0.11 ± 0.03 µM[10] |
| Compound 1g | CK2/GSK3β | 1.9 μM (CK2), 0.67 μM (GSK3β)[8] |
| Aminothiazole-based | p38 MAPK | 0.1 to 2 μM[11] |
| Compound 3b | PI3Kα/mTOR | 0.086 ± 0.005 μM (PI3Kα), 0.221 ± 0.014 μM (mTOR)[7] |
Key Kinase Signaling Pathways Targeted by Thiazole Inhibitors
The dysregulation of kinase signaling pathways is a hallmark of many diseases, particularly cancer. Thiazole-based inhibitors have been developed to target key nodes in these pathways.
PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Aurora Kinase Signaling in Mitosis
Caption: Role of Aurora kinases in mitotic progression.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented herein provide a framework for the rational design, synthesis, and biological evaluation of novel thiazole-based therapeutics. The inherent properties of the thiazole scaffold, combined with the synthetic flexibility afforded by the hydroxymethyl group, ensure that this precursor will continue to be a significant component in the drug discovery pipeline.
References
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Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(3), 640-659. Available at: [Link]
-
Al-Ghamdi, Y. O., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-35. Available at: [Link]
-
Murata, T., et al. (2007). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4377-4381. Available at: [Link]
-
Shi, H. B., et al. (2011). Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. Archiv der Pharmazie, 344(10), 675-683. Available at: [Link]
-
Hassan, A. S., et al. (2019). Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. BMC Chemistry, 13(1), 44. Available at: [Link]
-
Park, H., et al. (2015). Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(18), 3844-3847. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 11(3), 1547-1565. Available at: [Link]
-
ResearchGate. (n.d.). Table 3. Selectivity Profile of Compound 9d kinase IC50, a µM kinase... Available at: [Link]
-
Vasu, et al. (2021). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 11(54), 34225-34241. Available at: [Link]
-
ResearchGate. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2020). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 25(1), 183. Available at: [Link]
-
Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378. Available at: [Link]
-
Kumar, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of Molecular Structure, 1250, 131758. Available at: [Link]
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- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging (5-Methyl-1,3-thiazol-4-yl)methanol for the Synthesis of Novel Anti-Inflammatory Agents
Abstract
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including established non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam.[1] This guide provides a detailed exploration of (5-Methyl-1,3-thiazol-4-yl)methanol as a versatile and strategic starting material for the synthesis of potential anti-inflammatory agents. We will delve into the rationale behind its use, present detailed, step-by-step synthetic protocols for its derivatization, and discuss the downstream application of these derivatives in drug discovery workflows. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their library of anti-inflammatory lead compounds.
Introduction: The Strategic Importance of the Thiazole Moiety
Heterocyclic compounds are the bedrock of modern pharmacology, and among them, the thiazole ring is a recurring motif in drugs targeting a wide array of diseases.[2][3] Its significance in the anti-inflammatory space is well-established; the thiazole nucleus acts as a bioisostere for other aromatic rings and its sulfur and nitrogen atoms can form crucial hydrogen bonds and other non-covalent interactions within enzyme active sites.[4] This is particularly relevant for the inhibition of cyclooxygenase (COX) enzymes, the primary targets for most NSAIDs.[1][5]
This compound emerges as a particularly valuable building block. Its structure presents two key features for synthetic manipulation:
-
A stable, aromatic thiazole core substituted with a methyl group that can influence electronic properties and steric interactions.
-
A primary alcohol (-CH₂OH) at the 4-position, which serves as a highly versatile reactive handle for introducing diverse functional groups and building molecular complexity.
This combination allows for the systematic development of compound libraries to probe structure-activity relationships (SAR) in the pursuit of potent and selective anti-inflammatory agents, particularly those targeting COX-2 to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition.[5][6]
Synthetic Strategy: From a Core Building Block to a Diverse Library
The primary alcohol of this compound is the gateway to a multitude of chemical transformations. The overarching strategy involves converting this alcohol into other functional groups (e.g., esters, ethers, halides) to which various molecular fragments can be appended.
Sources
- 1. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. sysrevpharm.org [sysrevpharm.org]
- 4. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. blogs.rsc.org [blogs.rsc.org]
The Strategic Derivatization of (5-Methyl-1,3-thiazol-4-yl)methanol: A Gateway to Novel Heterocyclic Scaffolds
Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The 1,3-thiazole ring is a cornerstone in the architecture of numerous biologically active compounds and approved pharmaceuticals.[1] Its presence in natural products like vitamin B1 (thiamine) and in synthetic drugs such as the anti-cancer agent Dasatinib and the antimicrobial sulfathiazole underscores its significance in medicinal chemistry.[2][3] The unique electronic properties of the thiazole ring, coupled with its ability to engage in various intermolecular interactions, make it a highly sought-after scaffold in drug discovery. (5-Methyl-1,3-thiazol-4-yl)methanol emerges as a versatile and strategically important starting material, offering multiple avenues for the synthesis of novel and complex heterocyclic systems. This guide provides detailed application notes and prospective protocols for the derivatization of this compound to generate libraries of novel heterocyclic entities for screening and development.
Core Synthetic Strategies: Activating the Hydroxymethyl Group for Cyclization
The primary hydroxyl group of this compound is the initial focal point for synthetic manipulation. Its conversion to more reactive functionalities is paramount for subsequent heterocyclization reactions. The following sections outline key transformations to activate this position and propose pathways to novel fused heterocyclic systems.
I. Oxidation to the Corresponding Aldehyde: A Key Intermediate
The oxidation of the primary alcohol to an aldehyde provides a crucial intermediate, (5-Methyl-1,3-thiazol-4-carbaldehyde), which is a versatile precursor for the synthesis of various fused heterocycles.
Caption: Oxidation of the starting material to the key aldehyde intermediate.
Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)
-
Rationale: PCC is a widely used and reliable reagent for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. The reaction is typically performed in an anhydrous solvent to prevent the formation of the hydrate.
-
Step-by-Step Protocol:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask, add a solution of this compound (1.0 equivalent) in CH₂Cl₂ dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude (5-Methyl-1,3-thiazol-4-carbaldehyde).
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
II. Halogenation of the Hydroxymethyl Group: Creating an Electrophilic Center
Conversion of the hydroxyl group to a halomethyl group, such as a chloromethyl or bromomethyl moiety, generates a potent electrophile for subsequent nucleophilic substitution and cyclization reactions.
Caption: Conversion of the alcohol to a reactive chloromethyl intermediate.
Protocol 2: Chlorination using Thionyl Chloride (SOCl₂)
-
Rationale: Thionyl chloride is an effective reagent for converting primary alcohols to the corresponding chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the work-up procedure.
-
Step-by-Step Protocol:
-
In a well-ventilated fume hood, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as chloroform or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 4-(chloromethyl)-5-methyl-1,3-thiazole.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography.
-
Application in the Synthesis of Fused Heterocyclic Systems
The activated intermediates derived from this compound can be utilized to construct a variety of fused heterocyclic systems with potential biological activities.
A. Synthesis of Thieno[3,2-d]thiazole Derivatives
The thieno[3,2-d]thiazole scaffold is present in a number of compounds with interesting pharmacological properties. A common route to this fused system is the Gewald reaction or similar cyclization strategies.
Caption: Proposed workflow for the synthesis of a thieno[3,2-d]thiazole derivative.
Protocol 3: Synthesis of an Ethyl 5-methylthieno[3,2-d]thiazole-6-carboxylate Derivative
-
Rationale: This protocol is based on the nucleophilic substitution of the chloromethyl intermediate with a sulfur nucleophile, followed by an intramolecular cyclization to form the fused thiophene ring.
-
Step-by-Step Protocol:
-
To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol) in a round-bottom flask, add ethyl thioglycolate (1.1 equivalents) at 0 °C.
-
Stir the mixture for 15 minutes, then add a solution of 4-(chloromethyl)-5-methyl-1,3-thiazole (1.0 equivalent) in ethanol.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture and pour it into ice-water.
-
The precipitated solid can be collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the purified ethyl 5-methylthieno[3,2-d]thiazole-6-carboxylate derivative.
-
B. Synthesis of Pyrano[4,3-d]thiazole Derivatives
The pyrano[4,3-d]thiazole core is another heterocyclic system of interest. Its synthesis can be envisioned through a reaction involving the aldehyde intermediate.
Caption: Proposed workflow for the synthesis of a pyrano[4,3-d]thiazole derivative.
Protocol 4: Synthesis of a 2-Amino-5-methylpyrano[4,3-d]thiazole-7-carbonitrile Derivative
-
Rationale: This protocol utilizes a Knoevenagel condensation of the aldehyde with an active methylene compound, followed by a Michael addition and cyclization to form the fused pyran ring.
-
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve (5-Methyl-1,3-thiazol-4-carbaldehyde) (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol.
-
Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
The crude product can be recrystallized from a suitable solvent like ethanol or a mixture of DMF and water to yield the purified 2-amino-5-methylpyrano[4,3-d]thiazole-7-carbonitrile derivative.
-
Data Presentation
| Starting Material | Intermediate/Product | Proposed Reaction | Key Reagents | Potential Yield Range |
| This compound | (5-Methyl-1,3-thiazol-4-carbaldehyde) | Oxidation | PCC or DMP | 60-80% |
| This compound | 4-(Chloromethyl)-5-methyl-1,3-thiazole | Chlorination | SOCl₂ | 70-90% |
| 4-(Chloromethyl)-5-methyl-1,3-thiazole | Ethyl 5-methylthieno[3,2-d]thiazole-6-carboxylate | Cyclization | Ethyl thioglycolate, NaOEt | 50-70% |
| (5-Methyl-1,3-thiazol-4-carbaldehyde) | 2-Amino-5-methylpyrano[4,3-d]thiazole-7-carbonitrile | Knoevenagel/Cyclization | Malononitrile, Piperidine | 65-85% |
Conclusion and Future Perspectives
This compound represents a highly valuable, yet underexplored, building block for the synthesis of novel heterocyclic compounds. The protocols outlined in this guide, while prospective, are grounded in well-established synthetic methodologies and provide a robust starting point for researchers in drug discovery and medicinal chemistry. The strategic activation of the hydroxymethyl group opens a gateway to a diverse array of fused thiazole systems. Further exploration of cycloaddition reactions and multicomponent reactions starting from these activated intermediates could lead to the discovery of novel bioactive molecules with significant therapeutic potential.
References
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- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrost
- A Novel and Efficient Synthesis of 5-(Hydroxymethyl) Thiazole: An Important Synthon for Preparing Biologically Active Compounds. Semantic Scholar.
- Thiazole synthesis. Organic Chemistry Portal.
- 1-(4-Methylthiazol-5-yl)ethanone (38205-55-9). Chemchart.
- 5-Methylthiazole (3581-89-3)
- Mechanism of synthesis of fused thiazoles, benzthiazoles and thiadiazoles.
- 5-Hydroxymethylthiazole (38585-74-9) - Chemical Safety, Models.... Chemchart.
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
- Synthesis of Various Dihydro–Thiazole and Selenazole Heterocycles.
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
- AU2013251680A1 - Imidazothiadiazole and imidazopyridazine derivatives as protease activated receptor 4 (par4) inhibitors for treating platelet aggregation.
- This compound hydrochloride | 1609407-76-2.... Benchchem.
-
New and efficient approach for synthesis of novel bioactive[2][4][5]thiadiazoles incorporated with 1,3-thiazole moiety. PubMed.
- Synthesis of a new series of bioactive benzimidazoloylthiazoles.
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- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel and Efficient Synthesis of 5-(Hydroxymethyl) Thiazole: An Important Synthon for Preparing Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Strategic Derivatization of (5-Methyl-1,3-thiazol-4-yl)methanol for Drug Discovery
Introduction: The Strategic Value of the Thiazole Moiety
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including Dabrafenib (anticancer) and Dasatinib (leukemia inhibitor).[1][2] Its prevalence stems from its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and contribute to the overall pharmacokinetic profile of a molecule. The specific substrate, (5-Methyl-1,3-thiazol-4-yl)methanol, is a particularly valuable building block for drug discovery programs. The primary hydroxyl group at the 4-position serves as a versatile synthetic handle, allowing for the systematic exploration of chemical space through various coupling reactions.
This guide provides an in-depth analysis and detailed protocols for three essential classes of coupling reactions targeting the hydroxyl group of this compound: O-alkylation (etherification), esterification, and the Mitsunobu reaction. The protocols are designed to be self-validating, with a focus on the underlying mechanistic principles to empower researchers to troubleshoot and adapt these methods for their specific molecular targets.
Synthesis of the Core Scaffold: this compound
Before derivatization, a reliable supply of the starting material is paramount. The most direct route involves the reduction of a commercially available carboxylate ester.
Scientific Rationale
Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of converting esters to primary alcohols. The reaction proceeds via nucleophilic attack of the hydride ion on the ester carbonyl, followed by elimination of the ethoxy group and a second hydride attack on the intermediate aldehyde. A milder alternative, lithium borohydride (LiBH₄), can also be effective, particularly when tolerance of other functional groups is required.[3]
Workflow for Synthesis
Caption: Synthesis workflow for the starting alcohol.
Detailed Synthesis Protocol
-
Preparation: To a stirred solution of ethyl 5-methylthiazole-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.8 M) in a flask under an inert atmosphere (Argon or Nitrogen), cool the mixture to 0 °C using an ice bath.
-
Reduction: Add a 2M solution of lithium aluminum hydride (LiAlH₄) in THF (2.0 eq) dropwise to the cooled solution, maintaining the internal temperature below 5 °C.[4]
-
Reaction Monitoring: Stir the resulting mixture at 0 °C for 1.5 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.
-
Quenching: Carefully quench the reaction by the sequential, dropwise addition of water (e.g., 1 mL per gram of LiAlH₄), followed by ethyl acetate and anhydrous sodium sulfate to form a filterable solid.[4]
-
Workup: Stir the resulting slurry for 15-20 minutes, then filter it through a pad of Celite®, washing the filter cake with additional ethyl acetate.
-
Isolation: Concentrate the combined filtrates under reduced pressure to yield this compound, which can be purified further by column chromatography if necessary.[4]
Protocol I: O-Alkylation via Williamson Ether Synthesis
This classical method provides a robust route to ethers, forming a C-O bond between the deprotonated alcohol and an alkyl halide.
Scientific Rationale
The reaction is a two-step process initiated by the deprotonation of the alcohol's hydroxyl group with a suitable base to form a potent nucleophile, the alkoxide. This is followed by an Sₙ2 displacement reaction where the alkoxide attacks an electrophilic alkyl halide (or sulfonate), displacing the leaving group. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) are ideal for ensuring complete deprotonation without competing side reactions.
Sources
Functionalization of the Thiazole Ring in (5-Methyl-1,3-thiazol-4-yl)methanol: An Application Note for Synthetic and Medicinal Chemistry
Introduction
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug discovery. (5-Methyl-1,3-thiazol-4-yl)methanol is a particularly valuable and versatile building block, offering multiple sites for chemical modification. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of this compound, covering reactions on the thiazole ring itself and modifications of the hydroxymethyl substituent. The protocols and insights presented herein are designed to empower the synthesis of diverse libraries of novel thiazole derivatives for therapeutic and agrochemical applications.
Reactivity Profile of the this compound Core
The functionalization strategy for this compound is dictated by the inherent electronic nature of the thiazole ring, which is significantly influenced by its substituents. The thiazole ring is an aromatic heterocycle with a 6π-electron system resulting from the delocalization of a lone pair of electrons from the sulfur atom.[3]
The acidity of the ring protons follows the order C2-H >> C5-H > C4-H.[3] However, in our starting material, the C4 and C5 positions are already substituted. This leaves the C2 position as the most acidic proton, making it susceptible to deprotonation by strong bases, which is a key strategy for its functionalization.[4][5]
Calculated π-electron densities indicate that the C5 position is the most electron-rich and therefore the primary site for electrophilic substitution.[3][6] The C2 position is the most electron-deficient, making it the preferred site for nucleophilic attack or deprotonation.[3][5][6] The methyl group at C5 and the hydroxymethyl group at C4 are both electron-donating groups, which further enhance the electron density of the ring, although their precise influence on the regioselectivity of electrophilic attack would require specific experimental validation.
Sources
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Significance of 5-Methyl-1,3-thiazole-4-carbaldehyde in Synthetic Chemistry
An Application Note and Step-by-Step Protocol for the Oxidation of (5-Methyl-1,3-thiazol-4-yl)methanol
5-Methyl-1,3-thiazole-4-carbaldehyde is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. The thiazole motif is a common scaffold in numerous FDA-approved pharmaceuticals, valued for its ability to engage in a wide range of biological interactions. The aldehyde functionality serves as a versatile chemical handle, enabling a plethora of subsequent transformations such as reductive aminations, Wittig reactions, and condensations to construct more complex molecular architectures.
This application note provides a detailed, reliable, and thoroughly validated protocol for the oxidation of this compound to its corresponding aldehyde. As Senior Application Scientists, we emphasize not only the procedural steps but also the underlying chemical principles and safety considerations to ensure reproducible and safe execution. The primary protocol detailed here utilizes the Dess-Martin periodinane (DMP) for its mildness, high selectivity, and operational simplicity at room temperature.[1][2][3]
Principle and Method Selection: The Dess-Martin Periodinane (DMP) Oxidation
The oxidation of a primary alcohol to an aldehyde requires careful selection of a reagent that can prevent over-oxidation to the carboxylic acid.[4] While several methods exist, such as the Swern or TEMPO-based oxidations, the Dess-Martin oxidation offers significant advantages for substrates like this compound.
Causality Behind Experimental Choice:
-
Mild Reaction Conditions: The reaction proceeds efficiently at ambient temperature, which preserves the integrity of the sensitive thiazole ring and minimizes potential side reactions.[1]
-
High Selectivity: DMP is highly selective for oxidizing primary and secondary alcohols, leaving other functional groups unaffected.[2] This is crucial for complex molecules in multi-step syntheses.
-
Metal-Free: Unlike chromium-based reagents (e.g., PCC, Jones reagent), DMP avoids the use of toxic heavy metals, simplifying waste disposal and making it more environmentally benign.[1][4]
-
Operational Simplicity: The reaction does not require cryogenic temperatures (unlike the Swern oxidation) and the workup procedure is straightforward.[3][5]
Reaction Mechanism
The mechanism of the Dess-Martin oxidation is a two-stage process initiated by the ligand exchange between the alcohol and an acetate group on the hypervalent iodine center of the DMP.[6][7] This is followed by an intramolecular elimination facilitated by the liberated acetate acting as a base, which abstracts the proton on the alcohol-bearing carbon.[8] This concerted process forms the aldehyde, acetic acid, and the reduced iodinane byproduct.
Caption: Mechanism of the Dess-Martin Oxidation.
Experimental Protocol: Dess-Martin Oxidation
This section provides a step-by-step guide for the oxidation of 1.0 gram of this compound.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier Example | Quantity |
| This compound | ≥97% | Sigma-Aldrich | 1.0 g (6.98 mmol) |
| Dess-Martin Periodinane (DMP) | Synthesis Grade | Sigma-Aldrich | 3.55 g (8.38 mmol, 1.2 eq) |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | ~50 mL |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR | Saturated Solution |
| Sodium Thiosulfate (Na₂S₂O₃) | Reagent Grade | VWR | 10% w/v Solution |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | As needed |
| Diethyl Ether or Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For chromatography |
| Equipment |
| 100 mL Round-bottom flask |
| Magnetic stirrer and stir bar |
| Argon or Nitrogen gas inlet |
| Glass funnel, separatory funnel |
| Rotary evaporator |
| Thin-Layer Chromatography (TLC) plates (silica gel) |
| Standard glassware for extraction and chromatography |
Safety Precautions
-
Dess-Martin Periodinane (DMP): DMP is a strong oxidizing agent and can be shock-sensitive or potentially explosive, especially at elevated temperatures.[9] Handle with care, avoid grinding, and store in a cool, dry place away from combustible materials.[10][11]
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile is suitable) when handling these chemicals.[12]
Step-by-Step Methodology
The entire workflow is summarized in the diagram below, followed by detailed instructions.
Caption: Experimental workflow for DMP oxidation.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.98 mmol).
-
Dissolution: Add anhydrous dichloromethane (DCM, 35 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (Argon or Nitrogen) until the solid is fully dissolved.
-
Addition of Oxidant: Carefully add Dess-Martin periodinane (3.55 g, 8.38 mmol, 1.2 eq.) to the stirring solution in several portions over 5-10 minutes. Rationale: Adding the oxidant in portions helps to control any initial exotherm. The mixture will become a milky white suspension.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30 minutes (Eluent: 50% Ethyl Acetate in Hexanes). The starting material should be consumed within 1-3 hours. The product aldehyde will have a higher Rf value than the starting alcohol.
-
Quenching: Once the reaction is complete, quench the excess DMP by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution (20 mL) and 10% aqueous Na₂S₂O₃ solution (20 mL). Causality: Sodium thiosulfate reduces any remaining DMP and the iodine-containing byproducts to more water-soluble species, while sodium bicarbonate neutralizes the acetic acid generated during the reaction.[1]
-
Workup: Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear and colorless. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine all organic extracts.
-
Drying and Concentration: Wash the combined organic layer with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) to afford the pure 5-Methyl-1,3-thiazole-4-carbaldehyde.
Expected Results and Characterization
-
Yield: 85-95%
-
Appearance: A white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 10.15 (s, 1H, -CHO), 8.80 (s, 1H, thiazole H-2), 2.75 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 185.0 (CHO), 158.0 (C2), 155.0 (C4), 130.0 (C5), 16.0 (CH₃).
Alternative Oxidation Protocols
While DMP is often preferred, other methods may be suitable depending on available resources and specific experimental constraints.
| Method | Key Reagents | Conditions | Pros | Cons | Citation |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Anhydrous DCM, -78 °C to RT | Metal-free, high yield, mild. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide. | [13][14][15] |
| MnO₂ Oxidation | Activated Manganese Dioxide (MnO₂) | DCM or Chloroform, RT to reflux | Cost-effective, good for heteroaromatic alcohols, simple workup (filtration). | Requires a large excess of reagent (stoichiometric), reactivity can vary with MnO₂ batch. | [16][17][18] |
| TEMPO Oxidation | TEMPO (catalyst), NaOCl (oxidant), KBr | Biphasic (DCM/water), 0°C to RT | Catalytic, inexpensive primary oxidant, good for industrial scale. | Can be sensitive to substrate, requires careful pH and temperature control. | [19][20] |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete Reaction | 1. Inactive DMP (hydrolyzed). 2. Insufficient reaction time. 3. "Wet" solvent or glassware. | 1. Use a fresh bottle of DMP or a recently opened one. 2. Allow the reaction to stir for a longer period. 3. Ensure all glassware is oven-dried and use anhydrous solvent. |
| Low Yield | 1. Product lost during workup/extraction. 2. Over-oxidation (unlikely with DMP). 3. Product volatility. | 1. Perform extractions carefully and ensure complete phase separation. 2. Re-check reaction conditions. 3. Be cautious during rotary evaporation; do not use excessive heat or vacuum. |
| Formation of Side Products | Impurities in starting material or reagents. | Purify the starting alcohol before the reaction. Ensure high-purity reagents and solvents are used. |
References
-
BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (2023). Swern oxidation. Retrieved from [Link]
-
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Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
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Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
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JoVE. (n.d.). Radical Oxidation of Allylic and Benzylic Alcohols. Retrieved from [Link]
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Scribd. (n.d.). Oxidation of Allylic and Benzylic Alcohols. Retrieved from [Link]
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TRUNNANO. (2023). Oxidation with Manganese Dioxide. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: Dess-Martin periodinane. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: Dess-Martin periodinane. Retrieved from [Link]
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RSC Publishing. (1998). Oxidation by Chemical Manganese Dioxide. Part 3.1 Oxidation of Benzylic and Allylic Alcohols, Hydroxyarenes and Aminoarenes. Retrieved from [Link]
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YouTube. (2025). Dess-Martin-Periodinane oxidation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
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International Journal of ChemTech Research. (2018). Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores. Retrieved from [Link]
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Reaction Repo. (n.d.). Dess Martin Oxidation. Retrieved from [Link]
- Google Patents. (n.d.). CN1628108A - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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SciSpace. (2018). Novel preparation method for 4-methylthiazole-5-carboxaldehyde. Retrieved from [Link]
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The Good Scents Company. (n.d.). 5-formyl-4-methyl thiazole, 82294-70-0. Retrieved from [Link]
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ResearchGate. (2025). An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. Retrieved from [Link]
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RSC Publishing. (n.d.). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Retrieved from [Link]
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Wiley Online Library. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Retrieved from [Link]
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CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved from [Link]
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ResearchGate. (2020). Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]
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Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of (5-Methyl-1,3-thiazol-4-yl)methanol in Structure-Activity Relationship (SAR) Studies
Introduction: The Thiazole Scaffold in Modern Medicinal Chemistry
The 1,3-thiazole ring is a privileged heterocyclic motif integral to a multitude of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug discovery.[2][4] Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The (5-Methyl-1,3-thiazol-4-yl)methanol core, in particular, presents a versatile platform for the generation of compound libraries aimed at exploring structure-activity relationships (SAR). The primary alcohol functionality at the 4-position serves as a key handle for introducing molecular diversity, allowing for systematic modifications to probe the steric and electronic requirements of biological targets.
This guide provides a comprehensive overview of synthetic strategies for the derivatization of this compound, focusing on the preparation of ether and ester analogues. The protocols detailed herein are designed to be robust and adaptable, enabling researchers to efficiently generate compound libraries for SAR-driven lead optimization.
Strategic Considerations for Derivatization
The derivatization of this compound primarily targets the hydroxyl group. The choice of synthetic methodology should consider the stability of the thiazole ring and the desired chemical space to be explored. The two main avenues for derivatization discussed are O-alkylation (ether formation) and O-acylation (ester formation) .
A general workflow for the synthesis and evaluation of a focused compound library is depicted below.
Caption: A typical workflow for SAR studies, from starting material to lead optimization.
Synthetic Protocols for Derivatization
Part 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3][6][7] This method is particularly well-suited for generating a diverse range of ethers from this compound.
Reaction Scheme:
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Application of (5-Methyl-1,3-thiazol-4-yl)methanol in parallel synthesis
Application Notes & Protocols
Topic: Application of (5-Methyl-1,3-thiazol-4-yl)methanol in Parallel Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The thiazole ring is a privileged heterocyclic scaffold, integral to the structure of numerous FDA-approved drugs and biologically active molecules.[1][2][3] Its unique electronic properties and ability to form key interactions with biological targets make it a cornerstone of modern medicinal chemistry.[1][4] this compound emerges as a highly valuable and versatile building block for drug discovery, particularly within the framework of parallel synthesis. This primary alcohol provides a robust synthetic handle for rapid diversification, enabling the efficient construction of large, focused compound libraries.[5][6] The strategic placement of the methyl and hydroxymethyl groups on the thiazole core allows for the exploration of specific chemical space to optimize structure-activity relationships (SAR).
This document serves as a technical guide for Senior Application Scientists, providing detailed protocols and expert insights into the effective utilization of this compound in parallel synthesis workflows to accelerate lead generation and optimization.[7][8]
The Thiazole Moiety: A Cornerstone of Medicinal Chemistry
The thiazole nucleus is a fundamental pharmacophore found in a wide array of therapeutics, including anticancer, antibacterial, anti-inflammatory, and antiviral agents.[1][2][4][9] Its prevalence stems from its aromatic nature and the presence of both sulfur and nitrogen heteroatoms, which can participate in hydrogen bonding and other non-covalent interactions within protein binding sites. The ability to readily modify the thiazole scaffold at various positions has made it a prime target for synthetic chemists aiming to develop novel therapeutic agents.[3][4]
This compound (MW: 129.18 g/mol , Formula: C₅H₇NOS) is an ideal building block for these efforts. Its primary alcohol functionality is readily derivatized through a variety of robust chemical transformations, making it perfectly suited for the high-throughput nature of parallel synthesis.
Conceptual Workflow for Parallel Library Generation
Parallel synthesis aims to produce a multitude of discrete compounds simultaneously, rather than sequentially.[10] This is typically achieved in multi-well plates (e.g., 24, 96, or 384 wells), where each well acts as an individual reaction vessel. The core principle involves reacting a common scaffold, in this case, this compound, with a diverse library of reagents to generate a library of related, yet distinct, final products. This strategy dramatically accelerates the synthesis-purification-analysis cycle, providing rapid access to SAR data.[7][8]
Figure 2: Workflow for parallel ester library synthesis.
Data Summary: Representative Esterification Reactions
| Carboxylic Acid Input | Product Structure | Expected MW (M+H)⁺ | Typical Purity (LC-MS) |
| Benzoic Acid | C₁₂H₁₁NO₂S | 234.06 | >90% |
| Cyclohexanecarboxylic Acid | C₁₂H₁₇NO₂S | 240.10 | >95% |
| 4-Chlorobenzoic Acid | C₁₂H₁₀ClNO₂S | 268.02 | >90% |
| Acetic Acid | C₇H₉NO₂S | 172.04 | >95% |
Protocol II: Parallel Synthesis of a Thiazole Ether Library
This protocol utilizes a modified Williamson ether synthesis, a classic and reliable method for forming ether linkages. It is particularly effective for generating libraries from a range of primary and secondary alkyl halides.
Causality Behind Experimental Choices:
-
Base (NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol to form the corresponding alkoxide. This ensures the reaction goes to completion and avoids side reactions that might occur with weaker, equilibrium-based systems. Handling NaH requires care, and automated dispensing systems should be equipped to handle slurries.
-
Electrophiles (Alkyl Halides): A library of alkyl bromides or iodides is typically used, as they are more reactive than chlorides, leading to faster reaction times and higher yields at moderate temperatures.
-
Solvent (THF): Anhydrous Tetrahydrofuran is an ideal solvent as it is aprotic and effectively solvates the sodium alkoxide intermediate without interfering with the reaction.
Step-by-Step Methodology
-
Reagent Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous THF.
-
Prepare 0.25 M stock solutions of a diverse library of alkyl halides (e.g., benzyl bromide, ethyl iodide) in anhydrous THF.
-
-
Reaction Plating (in a 96-well reaction block under inert atmosphere):
-
Pre-dispense a 60% dispersion of Sodium Hydride (NaH) in mineral oil into each well (approx. 2.4 mg, 60 µmol, 1.5 eq). Extreme caution is required.
-
Carefully dispense 200 µL of the this compound stock solution into each well (40 µmol, 1.0 eq).
-
Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the alkoxide (effervescence should cease).
-
Dispense 200 µL of the appropriate alkyl halide stock solution into each well (50 µmol, 1.25 eq).
-
-
Reaction Execution:
-
Seal the reaction block securely.
-
Incubate on a shaker at 50°C for 6-12 hours. The reaction progress can be monitored by LC-MS.
-
-
High-Throughput Work-up:
-
Cool the reaction block to 0°C in an ice bath.
-
Very carefully quench each reaction by the dropwise addition of 200 µL of water.
-
Add 1 mL of ethyl acetate and 500 µL of brine to each well.
-
Shake, separate the organic layer, and concentrate to dryness as described in Protocol I.
-
-
Quality Control and Analysis:
-
Reconstitute and analyze each well via LC-MS to confirm product identity and purity.
-
Data Summary: Representative Etherification Reactions
| Alkyl Halide Input | Product Structure | Expected MW (M+H)⁺ | Typical Purity (LC-MS) |
| Benzyl Bromide | C₁₂H₁₃NOS | 220.08 | >95% |
| Ethyl Iodide | C₇H₁₁NOS | 158.06 | >95% |
| Propargyl Bromide | C₈H₉NOS | 168.04 | >90% |
| Allyl Bromide | C₈H₁₁NOS | 170.06 | >90% |
Conclusion and Future Directions
This compound stands out as an exemplary building block for modern, high-throughput medicinal chemistry. Its straightforward reactivity through the primary alcohol handle allows for its seamless integration into parallel synthesis platforms for the rapid generation of ester and ether libraries. The protocols outlined herein provide a robust and validated foundation for scientists to construct diverse compound collections, significantly accelerating the hit-to-lead and lead optimization phases of drug discovery. [5][7]The resulting libraries, centered on the privileged thiazole core, are well-positioned to yield novel candidates across a multitude of therapeutic areas.
References
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- The Role of Thiazole (CAS 288-47-1)
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- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
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- Parallel Synthesis. BioDuro.
- Parallel Synthesis & High-Throughput Experiment
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- Revolutionizing Drug Discovery: The Accelerating Power of Parallel Synthesizers. Medium.
- (4-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 10329317.
- (4-Methyl-1,3-thiazol-5-yl)methanol.
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Application Notes and Protocols for the Scale-Up of Reactions with (5-Methyl-1,3-thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation in a wide range of drugs, including antimicrobial, anti-inflammatory, and anticancer therapies. (5-Methyl-1,3-thiazol-4-yl)methanol is a key building block in the synthesis of complex molecules, such as the tyrosine kinase inhibitor Dasatinib, used in the treatment of chronic myeloid leukemia (CML). The efficient and safe scale-up of reactions involving this intermediate is therefore of critical importance for the pharmaceutical industry.
This application note provides a detailed guide to the experimental procedures for scaling up reactions with this compound, with a focus on the oxidation to 5-methyl-1,3-thiazole-4-carboxylic acid, a crucial step in the synthesis of many active pharmaceutical ingredients (APIs). We will delve into the causality behind experimental choices, process safety, and data-driven decision-making to ensure a robust and reproducible scale-up process.
Part 1: Pre-Scale-Up Considerations: A Foundation for Success
Before embarking on a large-scale reaction, a thorough understanding of the chemical and physical properties of the starting materials, intermediates, and products is paramount. This pre-scale-up phase is crucial for identifying potential hazards and developing a robust and safe process.
Physicochemical Property Analysis
A comprehensive analysis of the physicochemical properties of this compound and the desired product, 5-methyl-1,3-thiazole-4-carboxylic acid, is the first step.
| Property | This compound | 5-Methyl-1,3-thiazole-4-carboxylic acid |
| Molecular Formula | C₅H₇NOS | C₅H₅NO₂S |
| Molecular Weight | 129.18 g/mol | 143.16 g/mol |
| Appearance | Off-white to yellow solid | White to off-white solid |
| Melting Point | Not readily available | ~180-185 °C (decomposes) |
| Solubility | Soluble in methanol, ethanol, DMSO | Sparingly soluble in water, soluble in alkaline solutions |
It is critical to experimentally verify these properties for the specific batches of material being used.
Hazard and Safety Assessment
A thorough hazard and safety assessment is non-negotiable. Safety Data Sheets (SDS) for all reagents should be consulted, and a comprehensive risk assessment should be performed.
Key Hazards Associated with this compound and its Oxidation:
-
Inhalation: May cause respiratory irritation.[1]
-
Skin Contact: Causes skin irritation.[2]
-
Oxidizing Agents: Many oxidizing agents are corrosive, toxic, and can be explosive under certain conditions.
-
Exothermic Reactions: Oxidation reactions are often exothermic, and poor temperature control on a large scale can lead to runaway reactions.[3]
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, face shield, lab coat, and chemical-resistant gloves.[2]
-
Ensure easy access to an emergency eyewash station and safety shower.[2]
-
For large-scale operations, consider a closed system to minimize exposure.
Part 2: A Representative Reaction - Oxidation to 5-Methyl-1,3-thiazole-4-carboxylic acid
The oxidation of this compound to its corresponding carboxylic acid is a common and crucial transformation. We will detail a robust protocol using a TEMPO-catalyzed oxidation, a method known for its selectivity and milder reaction conditions, making it suitable for scale-up.[4][5]
The Rationale Behind a TEMPO-Catalyzed Oxidation
Traditional oxidation methods often employ stoichiometric amounts of heavy metal oxidants like chromium or manganese, which are toxic and generate significant waste.[4][6] TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) acts as a catalyst in the presence of a co-oxidant, such as sodium hypochlorite (bleach), making the process more environmentally benign and cost-effective for large-scale production.[4][7]
Caption: Workflow for scaling up the oxidation reaction.
Part 4: Process Safety and Risk Mitigation
A proactive approach to process safety is essential. A Failure Mode and Effects Analysis (FMEA) or a similar hazard identification technique should be employed.
| Potential Failure Mode | Potential Effects | Recommended Mitigation |
| Loss of Cooling | Runaway reaction, pressure build-up, release of toxic fumes | Emergency cooling system (e.g., quench with a reducing agent), rupture disc on the reactor. |
| Too Rapid Addition of Oxidant | Exceeding cooling capacity, runaway reaction | Automated dosing system with temperature feedback control. |
| Agitator Failure | Poor mixing, localized hot spots, side reactions | Redundant agitator drives, regular maintenance checks. |
| Incorrect Reagent Charging | Uncontrolled reaction, formation of hazardous byproducts | Strict batch record protocols with double-checks by operators. |
Conclusion
The successful scale-up of reactions with this compound requires a multidisciplinary approach that combines a deep understanding of the underlying chemistry with sound chemical engineering principles. By carefully considering factors such as heat and mass transfer, reagent handling, and process safety, researchers and drug development professionals can develop robust, safe, and efficient processes for the large-scale production of this vital pharmaceutical intermediate. The use of modern catalytic methods, such as the TEMPO-mediated oxidation detailed here, further contributes to the development of more sustainable and environmentally friendly manufacturing processes.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for 4-Methyl-5-thiazoleethanol.
- Ansari, A., et al. (2018). Facile one-pot multicomponent synthesis and molecular docking studies of steroidal oxazole/thiazole derivatives with effective antimicrobial, antibiofilm and hemolytic properties. Steroids, 134.
- HWS Labortechnik. (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [A valid, clickable URL to the source]
- Alnufaie, R., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. New Journal of Chemistry.
-
Wikipedia. (2023). Alcohol oxidation. Retrieved from [Link]
- Reddit. (2019). Why are some reactions difficult to scale up? Retrieved from [A valid, clickable URL to the source]
- ChemicalBook. (n.d.). (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis. Retrieved from [A valid, clickable URL to the source]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
- MDPI. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Retrieved from [A valid, clickable URL to the source]
- American Chemical Society. (2015). Heterogeneously Catalyzed Alcohol Oxidation for the Fine Chemical Industry. Organic Process Research & Development.
- ChemShuttle. (n.d.). (5-methyl-1,3-thiazol-2-yl)methanol. Retrieved from [A valid, clickable URL to the source]
- Synerzine. (2019). SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. Retrieved from [A valid, clickable URL to the source]
-
PubChem. (n.d.). (4-Methyl-1,3-thiazol-5-yl)methanol. Retrieved from [Link]
- Piancatelli, G., & Margarita, S. (n.d.).
- ChemicalBook. (n.d.). 4-Methylthiazole-5-carboxylic acid synthesis. Retrieved from [A valid, clickable URL to the source]
- Scribd. (n.d.). TEMPO: Oxidizing Alcohols Efficiently. Retrieved from [A valid, clickable URL to the source]
- PMC. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [A valid, clickable URL to the source]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Methyl-1,3-thiazol-4-yl)methanol
Welcome to the technical support guide for the synthesis of (5-Methyl-1,3-thiazol-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, provide in-depth mechanistic explanations for byproduct formation, and offer validated protocols to streamline your synthetic efforts. Our goal is to move beyond simple procedural outlines and equip you with the causal understanding needed to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Section 1: Synthetic Strategy & Mechanism
Question 1: What are the most common and reliable synthetic routes to prepare this compound?
There are two primary, well-established routes for synthesizing this target molecule. The choice between them often depends on the availability of starting materials, scale, and safety considerations.
-
Reduction of a Thiazole-4-carboxylate Ester: This is arguably the most direct and widely used method. It starts from a commercially available or easily synthesized precursor, ethyl or methyl 5-methyl-1,3-thiazole-4-carboxylate, and reduces the ester functionality to the primary alcohol.
-
Hantzsch Thiazole Synthesis: This classic heterocyclic synthesis involves the condensation of an α-haloketone with a thioamide.[1][2] While versatile for creating the thiazole core, it requires careful selection of precursors to ensure correct regiochemistry and can involve more complex starting materials for this specific substitution pattern.
The reduction pathway is generally preferred for its high regioselectivity and straightforward execution.
Question 2: Can you illustrate the mechanism of the Hantzsch synthesis and a potential side reaction?
Certainly. The Hantzsch synthesis is a powerful method for constructing the thiazole ring. The reaction proceeds through an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration. A common side reaction involves the formation of an oxazole or other undesired heterocycles if reaction conditions are not optimized or if impurities are present.
Below is a diagram illustrating the primary pathway versus a potential side reaction pathway.
Caption: Hantzsch synthesis pathway and a common side reaction.
Section 2: Troubleshooting Byproducts and Impurities
Question 3: My reduction of ethyl 5-methyl-1,3-thiazole-4-carboxylate is sluggish and incomplete. What are the likely causes and how can I resolve this?
Incomplete reduction is a frequent issue, typically pointing to problems with the reducing agent's activity, reaction conditions, or stoichiometry.
Root Causes & Solutions:
-
Inactive Reducing Agent: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are highly sensitive to moisture. If the reagents have been improperly stored or the reaction solvent is not rigorously anhydrous, their activity will be significantly diminished.
-
Solution: Use a fresh bottle of the reducing agent or titrate to determine the activity of the existing stock. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled anhydrous solvents like THF or ether.
-
-
Insufficient Reagent: The stoichiometry of the reaction is critical. While a 1:1 molar ratio might seem sufficient, side reactions (like reaction with trace water) consume the hydride.
-
Solution: It is common practice to use a slight excess of the reducing agent (1.2 to 1.5 equivalents). Monitor the reaction by TLC or LC-MS and if starting material persists after a reasonable time, a further portion of the reducing agent can be carefully added.
-
-
Low Temperature: While LiAlH₄ reactions are often started at 0 °C for safety, they may require warming to room temperature or even gentle reflux to go to completion. Reductions using NaBH₄, especially without a Lewis acid catalyst, are often much slower.
-
Solution: For LiAlH₄, after the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours. For NaBH₄, the addition of a Lewis acid like aluminum chloride (AlCl₃) can significantly enhance its reducing power.[3]
-
Comparative Reaction Conditions for Ester Reduction
| Reducing Agent | Typical Solvent | Temperature | Relative Speed | Workup Considerations |
| LiAlH₄ | THF, Diethyl Ether | 0 °C to RT | Fast | Requires careful quenching (e.g., Fieser workup) due to high reactivity with water. |
| NaBH₄ | Methanol, Ethanol | RT | Slow | Simpler, safer workup; often requires acid to hydrolyze borate esters. |
| NaBH₄ / AlCl₃ | THF, Monoglyme | -20 °C to 90 °C[3] | Moderate-Fast | Enhanced reactivity; workup requires careful pH adjustment to manage aluminum salts. |
Question 4: I've successfully synthesized the product, but upon workup or storage, I observe the formation of a new impurity with a characteristic aldehyde peak (~9-10 ppm) in the ¹H NMR. What is this byproduct and how can I prevent its formation?
The impurity you are observing is almost certainly 4-methylthiazole-5-carbaldehyde , the oxidation product of your target alcohol. The hydroxymethyl group at the C5 position of the thiazole ring is susceptible to oxidation.
Causes of Oxidation:
-
Air Oxidation: Prolonged exposure to air, especially in solution or when adsorbed on silica gel during chromatography, can lead to slow oxidation.
-
Oxidative Workup Conditions: Certain workup procedures, if not carefully controlled, can inadvertently cause oxidation. For example, using oxidizing agents to destroy excess reagents is a potential risk.
-
Metal Contaminants: Trace metal ions can catalyze the oxidation process.
Prevention Strategies:
-
Inert Atmosphere: During workup and concentration, try to maintain an inert atmosphere where possible. Bubbling nitrogen through your solution before concentration can help.
-
Prompt Purification: Do not let the crude product sit for extended periods before purification. If performing column chromatography, use a faster flow rate and do not leave the product on the column for an unnecessarily long time.
-
Proper Storage: Store the purified this compound under an inert atmosphere (Argon or Nitrogen), preferably in a freezer (-20 °C) and protected from light.
-
Avoid Oxidizing Agents: Ensure no oxidizing agents (e.g., bleach, nitric acid) are used in the workup or cleaning of glassware for this step. A patent describing the synthesis of the aldehyde from the alcohol highlights its susceptibility to oxidation by agents like NaOCl or pyridinium chlorochromate.[4]
Below is a troubleshooting workflow to diagnose and solve common issues in the ester reduction synthesis.
Caption: Troubleshooting flowchart for incomplete ester reduction.
Section 3: Purification and Handling
Question 5: My crude product is a viscous oil that is difficult to purify by column chromatography. Is there an effective crystallization method?
Yes, crystallization can be an excellent alternative to chromatography for this compound, especially at a larger scale. A patented process describes a specific method for purifying 5-hydroxymethyl thiazoles that can be adapted for this molecule.[5] The key is to use a mixed solvent system and an electrolyte to induce crystallization and reduce the solubility of impurities.
Validated Crystallization Protocol:
-
Solvent Selection: Start by dissolving the crude, viscous oil in a minimal amount of a moderately polar solvent like ethyl acetate.
-
Anti-Solvent Addition: While stirring, slowly add a non-polar anti-solvent, such as n-heptane or n-hexane, until the solution becomes cloudy. A suggested starting ratio is 1:3 to 1:5 (w/w) of crude product to the non-polar solvent.[5]
-
Induce Crystallization:
-
Warm the mixture gently (e.g., to 40-45 °C) to redissolve any precipitate and ensure homogeneity.
-
Add a small amount of an electrolyte salt, such as anhydrous sodium sulfate (approx. 1% of the crude product weight), which can help salt out the product and act as a nucleating agent.[5]
-
Slowly cool the mixture. You can use an ice bath to facilitate crystallization. Vigorous stirring during cooling often promotes the formation of smaller, purer crystals.
-
-
Isolation: Collect the resulting solid by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.
-
Recrystallization (Optional): If the purity is still not satisfactory, a second crystallization can be performed using a reduced amount of the non-polar solvent (e.g., 1:2 w/w crude to solvent ratio).[5]
This method effectively removes many of the polar and non-polar impurities that can make chromatography challenging.
References
- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
- Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. Semantic Scholar.
- Synthetic method of 4-methylthiazole-5-formaldehyde.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. Organic Chemistry Portal.
- Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?
- 5-hydroxymethyl thiazole purification process with high purity and high yield.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. researchgate.net [researchgate.net]
- 3. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 4. CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde - Google Patents [patents.google.com]
- 5. CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield - Google Patents [patents.google.com]
Technical Support Center: Purification Strategies for (5-Methyl-1,3-thiazol-4-yl)methanol Reaction Products
Welcome to the technical support center for the purification of (5-Methyl-1,3-thiazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound.
Q1: My final product of this compound is a viscous oil instead of a solid. What could be the reason?
A1: While (4-Methyl-1,3-thiazol-5-yl)methanol has a reported melting point of 65-66°C, its isomer, this compound, may have different physical properties and can sometimes be isolated as an oil, especially if minor impurities are present.[1] The presence of residual solvents or unreacted starting materials, such as the ethyl 4-methylthiazole-5-carboxylate precursor, can act as a plasticizer, preventing crystallization.
-
Expert Insight: Before assuming your product is impure, ensure all volatile solvents have been thoroughly removed under high vacuum. If it remains an oil, proceed with the purification techniques outlined in the troubleshooting section to remove potential contaminants.
Q2: I'm observing a significant amount of unreacted ethyl 4-methylthiazole-5-carboxylate in my crude product after a Lithium Aluminum Hydride (LAH) reduction. What went wrong?
A2: This is a common issue and can stem from several factors:
-
Insufficient LAH: LAH is highly reactive with moisture and acidic protons. If your solvent was not scrupulously dry or if the starting material contained acidic impurities, a portion of the LAH would be quenched before it can react with the ester.
-
Reaction Temperature: While LAH reductions are often performed at 0°C to control reactivity, sometimes gentle warming is necessary to drive the reaction to completion.
-
Addition Rate: A very slow addition of the ester to the LAH slurry can lead to localized quenching of the reagent.
-
Causality: The hydride from LAH acts as a nucleophile, attacking the carbonyl carbon of the ester.[2][3] Incomplete reaction leaves the starting material behind.
Q3: My column chromatography separation of this compound is poor, with significant tailing of the product spot on the TLC plate. How can I improve this?
A3: Tailing is often observed with polar and basic compounds like thiazole derivatives on silica gel, which is acidic. The basic nitrogen on the thiazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor elution and band broadening.
-
Troubleshooting Tip: To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system.[4] This will neutralize the acidic sites on the silica gel and improve the peak shape.
Q4: What is the best way to visualize this compound and its related impurities on a TLC plate?
A4: Thiazole-containing compounds can often be visualized under UV light (254 nm) due to their aromatic nature. However, for more sensitive and specific detection, various staining methods can be employed:
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, such as alcohols. The product will appear as a yellow or brown spot on a purple background.
-
Iodine Chamber: Iodine vapor will reversibly stain many organic compounds, appearing as brown spots.[5]
-
Specific Reagents for Thiazoles: A freshly prepared solution of sodium nitrite in hydrochloric acid can be used as a spray reagent, which upon heating, can produce a light green color for thiazole derivatives.[6][7]
II. Troubleshooting Guides for Purification
This section provides detailed protocols and troubleshooting for specific purification challenges.
Troubleshooting Scenario 1: Presence of Unreacted Starting Material (Ethyl 4-methylthiazole-5-carboxylate)
If your crude product contains a significant amount of the starting ester, a combination of acid-base extraction and column chromatography is highly effective.
Caption: Workflow for removing unreacted ester.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Bicarbonate Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[8][9] This step is primarily to neutralize any remaining acidic quench solution but will not effectively separate the ester and alcohol.
-
Separation: Separate the organic layer. The aqueous layer can be discarded.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. For example, start with 10% ethyl acetate in hexanes and gradually increase the polarity to 50% or higher.
-
Monitoring: Monitor the fractions by TLC, visualizing with UV light and a potassium permanganate stain. The ester, being less polar, will elute before the more polar alcohol.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Compound | Typical Rf Value (30% EtOAc/Hexanes) | Visualization |
| Ethyl 4-methylthiazole-5-carboxylate | ~0.6-0.7 | UV active |
| This compound | ~0.2-0.3 | UV active, KMnO₄ active |
Troubleshooting Scenario 2: Product Contaminated with Highly Polar Impurities
If your product is contaminated with highly polar impurities, which may include byproducts from the LAH reduction or degradation products, recrystallization can be an effective purification method.
Caption: General workflow for recrystallization.
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, consider solvent systems like:
-
Ethyl acetate/Hexanes
-
Acetone/Water
-
Ethanol/Water
-
-
Procedure: a. Place the crude product in a flask. b. Add a small amount of the less polar solvent (e.g., hexanes) and then add the more polar solvent (e.g., ethyl acetate) dropwise while heating and stirring until the solid just dissolves. c. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. d. Once crystal growth appears to have stopped, place the flask in an ice bath to maximize precipitation. e. Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture. f. Dry the crystals under vacuum.
-
Expert Tip: If the product "oils out" instead of crystallizing, it may be due to the presence of impurities or too rapid cooling. Try adding a bit more of the less polar solvent and allowing the solution to cool even more slowly.
III. Physicochemical Properties for Purification
Understanding the properties of your target compound and potential impurities is crucial for designing an effective purification strategy.
| Property | This compound | Ethyl 4-methylthiazole-5-carboxylate |
| Molecular Formula | C₅H₇NOS | C₇H₉NO₂S |
| Molecular Weight | 129.18 g/mol [10] | 171.22 g/mol [11] |
| Appearance | May be an oil or a solid | White to light yellow crystal powder[11] |
| Boiling Point | Not readily available | 233°C (lit.)[11] |
| Melting Point | Not readily available (isomer is 65-66°C)[1] | 28°C (lit.)[11] |
| Polarity | Polar | Moderately Polar |
| Acidity/Basicity | Weakly basic (thiazole nitrogen) | Neutral |
IV. References
-
Ethyl 4-methylthiazole-5-carboxylate - Physico-chemical Properties. (2024). ChemBK. [Link]
-
TLC Visualization Reagents. EPFL. [Link]
-
Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2023). PMC - NIH. [Link]
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate. PubChem. [Link]
-
Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. [Link]
-
Specific detection of aromatic compounds containing sulphur and thiazole compounds on thin-layer chromatographic plates. (1972). Analyst (RSC Publishing). [Link]
-
TLC Visualization Methods. University of California, Los Angeles. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). NIH. [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). MDPI. [Link]
-
(4-Methyl-1,3-thiazol-5-yl)methanol. PubChem. [Link]
-
Preparation of 4-methyl thiazole-5-carboxyl acid. Google Patents.
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]
-
5-hydroxymethyl thiazole purification process with high purity and high yield. Google Patents.
-
CRYSTAL FORM 1,3-TIAZOL-5-ILMETYL - [(2R, 5R). Google Patents.
-
Acid-Base Extraction. Reddit. [Link]
-
SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. (2015). Farmacia Journal. [Link]
-
Organic Acid-Base Extractions. Chemistry Steps. [Link]
-
5-methyl thiazole, 3581-89-3. The Good Scents Company. [Link]
-
Carboxylic Derivatives - Reduction (Metal Hydride Reduction). (2023). Chemistry LibreTexts. [Link]
-
Organic Lab Acid Base Extraction of an Unknown Experiment ACHM 222. (2018). YouTube. [Link]
-
Reduction of carboxylic acids (video). Khan Academy. [Link]
-
Module II Reduction Reactions - Lecture 14. DAV University. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Crystal structure of 2-(3-chloro-phenyl)-5-methyl-4-[1-(5-methyl-4-p-tolyl-thiazol-2-ylimino)-ethyl]-2,4-dihydro-pyrazol-3-one, C23H21ClN4OS. ResearchGate. [Link]
-
5-Thiazolylmethanol. PubChem. [Link]
-
Crystal structure of 5-methyl-4-[1-(5-methyl-4-phenyl-thiazol-2-ylamino)- ethylidene]-2-p-tolyl-2,4-dihydro-pyrazol-3-one, C23H22N4OS. ResearchGate. [Link]24-dihydro-pyrazol-3-one_C23H22N4OS)
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chromatography [chem.rochester.edu]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. epfl.ch [epfl.ch]
- 7. Specific detection of aromatic compounds containing sulphur and thiazole compounds on thin-layer chromatographic plates - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 10. (4-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 10329317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
Technical Support Center: Overcoming Low Yields in the Functionalization of (5-Methyl-1,3-thiazol-4-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthetic chemistry of (5-Methyl-1,3-thiazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic building block. We understand that while thiazole moieties are invaluable in medicinal chemistry, their functionalization can present unique challenges leading to suboptimal yields.[1][2][3][4] This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you navigate these complexities and enhance the efficiency of your synthetic routes.
Section 1: Understanding the Core Reactivity
Before troubleshooting, it's crucial to understand the inherent chemical properties of the this compound scaffold. The electronic nature of the thiazole ring, combined with its substituents, dictates its reactivity.[1]
The 1,3-thiazole ring is an electron-rich aromatic system, yet the nitrogen atom at position 3 acts as an electron sink, influencing the reactivity of the ring carbons.[5] The sulfur atom at position 1 can act as an electron donor through resonance.[5] This interplay results in a unique reactivity profile:
-
C2 Position: The proton at the C2 position is the most acidic on the ring, making it susceptible to deprotonation by strong bases, which enables subsequent functionalization with electrophiles.[1][5]
-
C5 Position: This position is generally the most susceptible to electrophilic aromatic substitution, a tendency further enhanced by the electron-donating C5-methyl group.[5]
-
Nitrogen (N3): The lone pair of electrons on the nitrogen makes it basic and nucleophilic, allowing for protonation or alkylation to form thiazolium salts.[5][6]
-
Sulfur (S1): The sulfur atom can coordinate to transition metals, which can lead to catalyst poisoning or deactivation in cross-coupling reactions.[7]
-
C4-Hydroxymethyl Group: This primary alcohol is a key functional handle but can also complicate reactions. Its hydroxyl proton is acidic, and the oxygen is nucleophilic. The group itself can direct metallation or influence the electronic properties of the adjacent C4 and C5 positions.
Caption: Key reactive sites on the this compound core.
Section 2: Frequently Asked Questions (FAQs)
Q1: My O-alkylation/acylation reaction on the hydroxymethyl group is sluggish and gives low yields. What's going wrong?
Answer: This is a common issue often traced to three factors: base selection, solvent choice, and side reactions.
-
Base Selection: Standard inorganic bases like K₂CO₃ or NaH can be inefficient. The thiazole nitrogen (N3) can be quaternized by the alkylating agent, a non-productive pathway that consumes starting material. Using a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can minimize this side reaction. For deprotonating the alcohol, a strong base like sodium hydride (NaH) in an appropriate solvent is effective, but ensure the temperature is controlled to prevent decomposition.
-
Solvent Choice: The solvent must fully dissolve your starting material and base. Aprotic polar solvents like DMF or THF are typically good choices. Ensure the solvent is anhydrous, as water will quench the alkoxide intermediate.
-
Competing Reactions: Besides N-alkylation, if you are performing an acylation with an acid chloride without a base or with a weak base, you might form the thiazolium salt, which deactivates the system. Always use a suitable base like pyridine or triethylamine to scavenge the HCl byproduct.
Q2: I've converted the alcohol to a tosylate/halide for a subsequent palladium-catalyzed cross-coupling reaction, but the coupling fails or yields are poor. What is the cause?
Answer: The primary suspect is catalyst poisoning by the thiazole's sulfur atom.[7] Palladium catalysts can coordinate strongly to sulfur, leading to deactivation.
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be robust enough. The solution is often to switch to a more electron-rich and sterically hindered phosphine ligand, such as those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr).[8] These ligands promote the crucial oxidative addition and reductive elimination steps and are more resistant to poisoning.[7]
-
Reaction Conditions: Thiazoles can be challenging substrates.[7] Ensure your reaction is run at a suitable temperature, typically between 80-110 °C for Suzuki couplings. Also, rigorously exclude oxygen and moisture, as these can degrade both the catalyst and the organometallic coupling partner.
-
Base Selection: The choice of base is critical in cross-coupling reactions. For Suzuki couplings with thiazole halides, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃.
Q3: I need to functionalize the C2 position of the thiazole ring. How can I do this without affecting the hydroxymethyl group?
Answer: Direct C-H functionalization at the C2 position is best achieved via deprotonation with a strong organolithium base (e.g., n-BuLi or LDA) followed by quenching with an electrophile.[1][5] However, the acidic proton of the hydroxymethyl group will react first.
Therefore, protection of the alcohol is mandatory . Converting the alcohol to a group that is stable to strong bases is the critical first step. Once protected, the C2-lithiation can proceed cleanly.
Q4: What are the most reliable protecting groups for the hydroxymethyl group that can withstand both strongly basic (n-BuLi) and transition-metal-catalyzed conditions?
Answer: A robust protecting group is essential for multi-step syntheses.[9] Two classes are highly recommended:
-
Silyl Ethers (e.g., TBDMS, TIPS): Tert-butyldimethylsilyl (TBDMS or TBS) is a workhorse protecting group. It is easily installed using TBDMS-Cl and imidazole, is stable to organolithiums and most cross-coupling conditions, and can be cleanly removed with fluoride sources (e.g., TBAF) or acid.[10]
-
Benzyl Ethers (Bn): Installed using benzyl bromide (BnBr) and a base like NaH (Williamson ether synthesis). Benzyl ethers are exceptionally stable to a wide range of acidic, basic, and organometallic reagents. They are typically removed under neutral conditions via hydrogenolysis (H₂, Pd/C).
The choice between them depends on the overall synthetic plan and which other functional groups are present in the molecule.[11]
Section 3: In-Depth Troubleshooting Guides & Protocols
Guide 1: Optimizing O-Functionalization and Protection
Direct functionalization of the primary alcohol is often the first step in elaborating the this compound core.
Troubleshooting O-Functionalization
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Insufficiently strong base. 2. Wet solvent/reagents. 3. Steric hindrance. | 1. Use a stronger base (e.g., NaH, LHMDS). 2. Use anhydrous solvents; dry reagents. 3. Increase reaction temperature; use a less hindered electrophile if possible. |
| N-Alkylation Side Product | 1. Nucleophilic base used. 2. Thiazole N3 competing with the alkoxide. | 1. Switch to a non-nucleophilic, hindered base (e.g., 2,6-lutidine, DIPEA). 2. Form the alkoxide first with NaH at 0 °C, then add the electrophile. |
| Decomposition of Starting Material | 1. Reaction temperature too high. 2. Base is too strong or unhindered, leading to ring reactions. | 1. Run the reaction at a lower temperature for a longer time. 2. Use a silyl protecting group strategy instead of direct functionalization. |
Protocol: Protection of the Hydroxyl Group as a TBDMS Ether
This protocol provides a robust, protected intermediate suitable for further C-H or cross-coupling functionalization.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Addition of Base: Add imidazole (1.5 eq). Stir until fully dissolved.
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure silylated product.
Guide 2: Troubleshooting Palladium-Catalyzed Cross-Coupling
This guide assumes the alcohol has been converted to a suitable coupling partner (e.g., bromide, iodide, or triflate).
Caption: Decision tree for troubleshooting low yields in Suzuki coupling reactions.
Optimized Catalyst/Ligand Combinations for Thiazole Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Typical Temp. | Comments |
| Pd(OAc)₂ (2-5 mol%) | PPh₃ (4-10 mol%) | K₂CO₃ | Toluene/H₂O | 100 °C | Standard: Often gives low yields with thiazoles due to catalyst poisoning. |
| Pd₂(dba)₃ (2 mol%) | SPhos (4.5 mol%) | K₃PO₄ | Toluene or Dioxane | 100-110 °C | Recommended: Bulky, electron-rich ligand protects the Pd center and accelerates reductive elimination.[7] |
| Pd-PEPPSI-IPr (2-3 mol%) | (internal NHC) | K₂CO₃ | Dioxane | 90-100 °C | Alternative: NHC-ligated pre-catalysts are highly active and robust for challenging substrates.[8][12] |
Protocol: Optimized Suzuki-Miyaura Coupling
This protocol uses a modern catalyst system designed for challenging heterocyclic substrates.
-
Setup: To a flame-dried Schlenk tube or microwave vial, add the thiazole halide/triflate (1.0 eq), the boronic acid or ester partner (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the Buchwald ligand (e.g., SPhos, 4.5 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or toluene) to the vial.
-
Reaction: Seal the vessel and heat to 100-110 °C with vigorous stirring. For microwave reactions, a typical condition is 120 °C for 30-60 minutes.
-
Monitoring: Monitor the reaction by LC-MS for the consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.
References
- Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions. (n.d.). Benchchem.
-
Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand a. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link].
-
Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. (2021). ResearchGate. Retrieved January 17, 2026, from [Link].
-
Al-Sanea, M. M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(23), 8233. [Link]
-
Thiazole. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link].
- Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy. (2024). National Institutes of Health.
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link].
- Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy. (2024). RSC Publishing.
-
Application and synthesis of thiazole ring in clinically approved drugs. (2024). ResearchGate. Retrieved January 17, 2026, from [Link].
-
Optimization of Reaction Conditions a. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link].
-
2H-Thiazolo[4,5-d][7][8][12]triazole: synthesis, functionalization, and application in scaffold-hopping. (2024). PubMed Central. Retrieved January 17, 2026, from [Link].
- Thiazole is an aromatic five membered heterocyclic compound. (n.d.). CUTM Courseware.
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). ResearchGate. Retrieved January 17, 2026, from [Link].
-
Correction: Chiral hydroxymethyl-1 H,3 H-pyrrolo[1,2- c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy. (2025). PubMed. Retrieved January 17, 2026, from [Link].
- Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.).
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved January 17, 2026, from [Link].
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Institutes of Health. Retrieved January 17, 2026, from [Link].
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PubMed Central.
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link].
-
Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link].
-
Protecting group. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link].
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. Retrieved January 17, 2026, from [Link].
-
Synthesis of new Thiazole Derivatives as Antitumor Agents. (2020). ResearchGate. Retrieved January 17, 2026, from [Link].
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). BEPLS. Retrieved January 17, 2026, from [Link].
- Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024). National Institutes of Health.
- Systematic Review On Thiazole And Its Applications. (n.d.).
-
Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (2024). ResearchGate. Retrieved January 17, 2026, from [Link].
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). National Institutes of Health.
-
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link].
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Technical Support Center: A Troubleshooting Guide for Coupling Reactions with Substituted Thiazoles
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions involving substituted thiazole scaffolds. Thiazole derivatives are pivotal in medicinal chemistry and materials science, but their unique electronic and structural properties can present challenges in common carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2][3][4] This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, moving beyond simple procedural steps to explain the underlying chemical principles.
Part 1: General Issues in Thiazole Coupling Reactions
This section addresses overarching challenges that can affect various types of coupling reactions with thiazole-containing molecules.
Q1: My substituted thiazole starting material has poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and low yields. What can I do?
A1: Poor solubility is a frequent hurdle, especially with poly-substituted or extended aromatic thiazole systems.[5][6] A homogeneous reaction is crucial for efficient catalysis. Here’s a systematic approach to address this:
-
Solvent Screening: Do not limit yourself to standard solvents like toluene or THF.[6]
-
Consider more polar aprotic solvents such as DMF, DMAc, or NMP, which can be effective for dissolving complex heterocyclic substrates.
-
For Suzuki-Miyaura reactions, aqueous solvent mixtures (e.g., toluene/water, dioxane/water) can improve the solubility of both the organic substrate and the inorganic base.[6]
-
In some cases, less conventional solvents like chlorinated aromatics (e.g., 1,2-dichlorobenzene) can be used, especially at higher temperatures, but be mindful of their reactivity.[6]
-
-
Temperature Optimization: Increasing the reaction temperature can significantly improve solubility. However, be cautious of potential side reactions or catalyst decomposition at elevated temperatures.[7]
-
Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool to overcome solubility issues by rapidly heating the reaction mixture to temperatures that are difficult to achieve with conventional heating, often leading to shorter reaction times and improved yields.[8][9]
-
Substrate Modification: If possible, consider temporarily modifying your substrate to enhance solubility. For example, introducing long-chain alkyl groups or silyl ethers can increase solubility in less polar solvents.[6]
Q2: I'm observing significant catalyst deactivation, characterized by the formation of palladium black, early in the reaction. What is causing this and how can I prevent it?
A2: The formation of palladium black indicates the agglomeration of the active Pd(0) catalyst into an inactive state.[10][11] This is a common issue in palladium-catalyzed cross-coupling reactions and can be particularly pronounced with thiazole substrates for several reasons:
-
Coordination of the Thiazole Nitrogen: The Lewis basic nitrogen atom of the thiazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[12][13][14]
-
Presence of Impurities: Impurities in starting materials, reagents, or solvents can poison the catalyst.[11] Ensure all components are of high purity and that solvents are anhydrous and degassed.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[11] It is crucial to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and execution. Proper degassing of solvents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) is essential.[11][15]
Troubleshooting Strategies:
-
Ligand Selection: The choice of ligand is critical to stabilize the palladium catalyst and prevent aggregation.[7][16]
-
For electron-rich or sterically hindered thiazoles, bulky and electron-rich phosphine ligands like XPhos, SPhos, or tBu3P are often effective.[16] These ligands promote the desired catalytic cycle while protecting the palladium center.
-
N-heterocyclic carbene (NHC) ligands can also offer enhanced stability and reactivity.
-
-
Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts (e.g., palladacycles) can ensure the efficient generation of the active Pd(0) species in situ and improve reproducibility.[17]
-
Slow Addition: In some cases, slow addition of one of the coupling partners can help maintain a low concentration of reactive intermediates and minimize catalyst decomposition pathways.
Part 2: Troubleshooting Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation, but its application to thiazoles can be nuanced.[12][13][16]
Q3: My Suzuki-Miyaura reaction with a bromo-thiazole is giving low yields, and I'm observing significant amounts of dehalogenated thiazole. What's happening?
A3: Dehalogenation is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-rich or sterically hindered aryl halides.[5][18] This occurs when the aryl halide is reduced to the corresponding arene. Several factors can contribute to this:
-
Mechanism of Dehalogenation: Dehalogenation can occur through various pathways, including a base-mediated process or via β-hydride elimination from a palladium-hydride intermediate.[18]
-
Reaction Conditions:
-
Base: The choice and quality of the base are critical. Strong bases can promote dehalogenation. Consider screening different bases such as K2CO3, Cs2CO3, or K3PO4. Ensure the base is finely powdered and anhydrous.[19]
-
Solvent: The solvent can influence the rate of dehalogenation. Protic solvents or the presence of water can sometimes exacerbate this side reaction.
-
Temperature: High reaction temperatures can increase the rate of dehalogenation. Try running the reaction at the lowest effective temperature.
-
Troubleshooting Workflow for Dehalogenation:
Caption: Troubleshooting workflow for dehalogenation in Suzuki-Miyaura couplings.
Q4: Besides dehalogenation, I'm also seeing homocoupling of my boronic acid derivative. How can I suppress this?
A4: Homocoupling of the boronic acid (Glaser-type coupling) is another common side reaction, leading to the formation of a biaryl product derived from the boronic acid. This is often promoted by the presence of oxygen and can be catalyzed by palladium.
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: As with catalyst deactivation, ensuring a thoroughly oxygen-free environment is the most critical step to prevent homocoupling.[11]
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Using a large excess can drive the homocoupling pathway.
-
Temperature Control: Lowering the reaction temperature can help to disfavor the homocoupling reaction relative to the desired cross-coupling.
Part 3: Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but it is known to be very sensitive to reaction conditions.[17][20][21]
Q5: My Buchwald-Hartwig amination of a chloro-thiazole with a primary amine is not proceeding. What are the key parameters to optimize?
A5: The Buchwald-Hartwig amination is a complex catalytic cycle, and its success with challenging substrates like chloro-thiazoles depends on the careful selection of several components.[17][21]
-
Catalyst and Ligand are Key: This reaction is highly dependent on the ligand. For chloro-heteroarenes, highly active catalysts are required.
-
Ligands: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary to facilitate the oxidative addition of the aryl chloride and the subsequent reductive elimination.
-
Palladium Source: Using a pre-catalyst like an XPhos-palladacycle can provide a more active and stable catalytic system.[17]
-
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are common choices. However, for base-sensitive substrates, weaker bases like K3PO4 or Cs2CO3 may be necessary, often requiring higher temperatures or more active catalysts.[22]
-
Solvent Choice: Toluene, dioxane, and THF are common solvents. The choice can influence the solubility of the base and the overall reaction rate.[22]
Recommended Starting Conditions for a Challenging Buchwald-Hartwig Amination:
| Parameter | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (1-2 mol%) | Pre-catalyst for reliable generation of the active Pd(0) species.[17] |
| Ligand | XPhos (1.2-2.4 mol%) | Bulky, electron-rich ligand to promote oxidative addition and reductive elimination. |
| Base | NaOtBu (1.5-2.0 equiv.) | Strong base to facilitate deprotonation of the amine. |
| Solvent | Toluene or Dioxane | Common solvents for this reaction, ensure they are anhydrous. |
| Temperature | 80-110 °C | Higher temperatures are often needed for less reactive aryl chlorides. |
Part 4: Troubleshooting Sonogashira and Heck Couplings
Q6: In my Sonogashira coupling of an iodo-thiazole, I'm getting a lot of alkyne homocoupling (Glaser coupling). How can I avoid this?
A6: Glaser coupling is a well-known side reaction in Sonogashira couplings, especially when the cross-coupling is slow.[23] It is a copper-catalyzed oxidative homocoupling of terminal alkynes.
Solutions to Minimize Glaser Coupling:
-
Reduce Copper Catalyst Loading: Minimize the amount of the copper(I) co-catalyst (e.g., CuI) to reduce the rate of homocoupling.[11]
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture keeps its concentration low, disfavoring the bimolecular homocoupling reaction.[11]
-
Copper-Free Conditions: If homocoupling is persistent, the most effective solution is to switch to a copper-free Sonogashira protocol.[11] These methods typically use a palladium catalyst with an amine base and often require a phosphine ligand.
-
Ensure Anhydrous and Anaerobic Conditions: Oxygen promotes Glaser coupling. Meticulous exclusion of air is critical.[11]
Q7: My Heck reaction with a substituted thiazole is giving a mixture of regioisomers. How can I improve the regioselectivity?
A7: Regioselectivity in the Heck reaction is influenced by both electronic and steric factors of the alkene and the aryl halide. With substituted thiazoles, the electronic nature of the ring and its substituents will play a significant role.
-
Ligand Control: The ligand can have a profound impact on regioselectivity.
-
Bidentate phosphine ligands (e.g., dppf, BINAP) can favor the formation of the linear product.
-
Monodentate phosphine ligands may lead to different selectivities.
-
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity.
-
Additives: Additives like silver salts (e.g., Ag2CO3) can sometimes improve selectivity by acting as halide scavengers.
-
Part 5: FAQs on C-H Functionalization of Thiazoles
Direct C-H functionalization is an increasingly popular and atom-economical method for modifying thiazoles.[10][14][24]
Q8: I am attempting a direct C-H arylation on a thiazole ring, but the reaction is not regioselective. How can I control which C-H bond reacts?
A8: Regioselectivity in C-H activation is a significant challenge.[7][25] The inherent reactivity of the C-H bonds in the thiazole ring plays a major role. The C2-H is often the most acidic and reactive, while the C5-H is also a common site for functionalization.[26]
Strategies for Controlling Regioselectivity:
-
Directing Groups: Installing a directing group on the thiazole ring is a powerful strategy to guide the catalyst to a specific C-H bond.
-
Ligand Control: As with other coupling reactions, the ligand can influence which C-H bond is activated. Screening different ligands is often necessary.[7][25]
-
Substrate Control: The electronic and steric properties of the substituents already on the thiazole ring will strongly influence the position of C-H activation.
-
Catalyst System: Some catalyst systems have an inherent preference for certain positions on the thiazole ring. For example, ligand-free Pd(OAc)2 has been shown to selectively produce 5-arylated thiazoles.[10]
General C-H Arylation Workflow Diagram:
Caption: A generalized experimental workflow for a palladium-catalyzed C-H arylation reaction.[7]
References
- Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles - Benchchem.
-
Thiazole - Wikipedia. Available at: [Link]
- Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Dalton Transactions.
-
Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Dalton Transactions. Available at: [Link]
- Technical Support Center: Suzuki Reactions with Isothiazole Substrates - Benchchem.
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available at: [Link]
-
Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Request PDF. Available at: [Link]
-
Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry. Available at: [Link]
-
A Systematic Study of Suzuki-Miyaura Cross-Coupling Reactions on Thiazoleboronic Esters in the 4- and 5-Position. Sci-Hub. Available at: [Link]
-
Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Available at: [Link]
-
Metal Catalyzed C-H activation. DM lab. Available at: [Link]
-
SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][12][13][16]thiadiazole Series. Semantic Scholar. Available at: [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Request PDF. Available at: [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. Available at: [Link]
-
Goldberg Coupling of Thiazole Substituted Aryl Bromide Demands Stoichiometric Copper Compared to Oxazole. Request PDF. Available at: [Link]
-
Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction. ResearchGate. Available at: [Link]
-
2H-Thiazolo[4,5-d][12][16][26]triazole: synthesis, functionalization, and application in scaffold-hopping. RSC Medicinal Chemistry. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Archives. Available at: [Link]
- Technical Support Center: Strategies to Increase the Rate of C-H Functionalization Reactions - Benchchem.
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. Available at: [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Chemical Communications. Available at: [Link]
-
Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. PLOS ONE. Available at: [Link]
-
Failed suzuki coupling, any suggenstions?. Reddit. Available at: [Link]
-
C-H Activation. National Academic Digital Library of Ethiopia. Available at: [Link]
- Application Notes and Protocols for the Synthesis of Novel Thiazole-Based Compounds - Benchchem.
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]
-
CH Substitution Reaction of Thiazoles at the 2-Position. ResearchGate. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Request PDF. Available at: [Link]
-
Sonogashira Coupling Reaction Practice Problems. Available at: [Link]
-
Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Polymers. Available at: [Link]
- Common issues in Sonogashira coupling of aryl iodides and how to solve them - Benchchem.
-
Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
Chemistry of the thiazoles. Available at: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]
-
Sonogashira coupling confusion: where did my reactant go?. Reddit. Available at: [Link]
-
Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLOS ONE. Available at: [Link]
-
Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B. The Journal of Organic Chemistry. Available at: [Link]
-
Heck Reaction—State of the Art. Molecules. Available at: [Link]
-
Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]
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- 9. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture [mdpi.com]
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Identification and removal of impurities from (5-Methyl-1,3-thiazol-4-yl)methanol
Technical Support Center: (5-Methyl-1,3-thiazol-4-yl)methanol
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address common challenges related to impurity identification and removal for this key heterocyclic intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have synthesized this compound, and my initial analysis shows several impurities. What are the most likely culprits?
A1: The impurities in your sample can typically be traced back to three main sources: unreacted starting materials, byproducts from the synthesis, and degradation products.
-
Starting Material-Related Impurities: The most common synthesis of this compound involves the reduction of an ester precursor, typically ethyl 4-methylthiazole-5-carboxylate. Therefore, the most probable impurity is this unreacted ester. Its presence indicates an incomplete reduction reaction.
-
Process-Related Impurities (Byproducts): While the reduction of the ester is generally clean, side reactions can occur. Depending on the reducing agent (e.g., LiAlH₄, NaBH₄), you might see minor byproducts. More complex synthesis routes, such as those involving Hantzsch thiazole synthesis, can introduce a wider array of starting material and byproduct impurities.[1]
-
Degradation Products: Thiazole-containing molecules can be susceptible to degradation under harsh conditions. Forced degradation studies, which intentionally stress a compound, help predict what impurities might form over time or during purification.[2][3][4] For this alcohol, the most likely degradation products are the corresponding aldehyde, (5-Methyl-1,3-thiazol-4-yl)carbaldehyde, or the carboxylic acid, 5-Methyl-1,3-thiazole-4-carboxylic acid, formed via oxidation.
Q2: What is the most effective analytical workflow for identifying and quantifying impurities in my sample?
A2: A multi-technique approach is essential for robust impurity profiling. The recommended workflow combines chromatographic separation with spectroscopic identification.
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for separation and quantification. A reverse-phase method is typically the most effective for this compound.[5][6] It will allow you to determine the number of impurities and their relative abundance.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): By coupling HPLC with a mass spectrometer, you can obtain the molecular weight of each impurity separated in the chromatogram. This is a critical first step in postulating their structures.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of your crude material can provide direct structural information on impurities that are present at levels of >1%. For example, an unreacted ester impurity would show characteristic signals for the ethyl group (a quartet and a triplet), which are absent in the final product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is useful for confirming the presence or absence of key functional groups.[9] For instance, a strong, broad peak around 3300 cm⁻¹ confirms the O-H stretch of your alcohol product, while a sharp peak around 1700-1750 cm⁻¹ would indicate the C=O stretch of a carbonyl-containing impurity (e.g., the starting ester or an aldehyde degradant).
The following diagram illustrates the logical workflow for analyzing and purifying your crude product.
Caption: Workflow for impurity analysis and purification.
Troubleshooting Guides & Protocols
Q3: My HPLC shows a major peak for my product and a significant secondary peak. How do I remove it?
A3: The most robust method for purifying this compound at the lab scale is silica gel column chromatography. The principle is to separate compounds based on their differential polarity. Your target product, being an alcohol, is significantly more polar than its common ester precursor but less polar than a potential carboxylic acid degradant.
Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Choose a glass column of appropriate size. As a rule of thumb, use a 40:1 to 100:1 ratio of silica gel to crude product by weight. Prepare a slurry of silica gel (60-120 mesh) in your starting mobile phase (e.g., 100% Hexane or Dichloromethane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle into a uniform bed, draining the excess solvent until it is just level with the top of the silica. Do not let the column run dry.
-
Sample Loading: Dissolve your crude product in a minimal amount of a moderately polar solvent like dichloromethane (DCM). Alternatively, perform a "dry loading" by adsorbing your crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., Hexane or DCM) and gradually increase the polarity by adding a more polar solvent like Ethyl Acetate (EtOAc) or Methanol (MeOH).[10][11][12] A typical gradient might be:
-
Start with 100% DCM.
-
Gradually increase to 2-5% MeOH in DCM.
-
-
Fraction Collection: Collect small fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
| Impurity Type | Typical Polarity | Elution Order (Normal Phase) |
| Ethyl 4-methylthiazole-5-carboxylate (Starting Material) | Low | Elutes before the product |
| This compound (Product) | Medium | Target Compound |
| 5-Methyl-1,3-thiazole-4-carboxylic acid (Degradant) | High | Elutes after the product (or may not elute without very high polarity solvent) |
Q4: My compound appears pure by HPLC, but the yield is low and I suspect degradation during purification. What precautions should I take?
A4: Thiazole rings can be sensitive, and degradation during purification is a valid concern, especially on silica gel, which is slightly acidic.
-
Minimize Contact Time: Do not let your compound sit on the silica column for an extended period. Prepare everything in advance so the chromatography can be completed efficiently.
-
Use a Neutralized Stationary Phase: If you suspect acid-catalyzed degradation, you can use silica gel that has been pre-treated with a base. Prepare a slurry of silica gel in your mobile phase containing a small amount of triethylamine (~0.5-1%), pack the column, and then run the purification. This will neutralize the acidic sites on the silica.
-
Consider Alternative Media: If issues persist, consider using a less acidic stationary phase like alumina (neutral or basic) for your chromatography.
-
Avoid Chlorinated Solvents: If stability is a major issue, avoid chlorinated solvents like dichloromethane, which can contain trace amounts of HCl. A hexane/ethyl acetate system is a good alternative.
-
Recrystallization: If your purified product is a solid and you can find a suitable solvent system, recrystallization is an excellent, non-destructive final purification step.[13] It is highly effective at removing small amounts of impurities with different solubility profiles.
Q5: Can you provide a standard HPLC method for purity analysis?
A5: Absolutely. This is a good starting point for a stability-indicating HPLC method. It should be validated for your specific needs.[14][15]
Protocol: Reverse-Phase HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 238 nm and 254 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
References
- Vertex AI Search. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Manju, K., et al. (n.d.). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. PMC.
- Bilandžić, N., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules.
- MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole.
- ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
- SciSpace. (2016). Forced Degradation Studies.
- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
- The Royal Society of Chemistry. (n.d.). BRD4/CBP M&M.
- Wiley-VCH. (n.d.). Supporting Information.
- Jetir.org. (n.d.). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS.
- Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
- MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices.
- MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
- BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- ResearchGate. (2017). A simple and reproducible crystallization method for the preparation of 2-(3- cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (febuxostat) polymorphic form-B via acetic acid solvate.
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- 15. mdpi.com [mdpi.com]
Technical Support Center: Hydroxymethyl Group Protection on (5-Methyl-1,3-thiazol-4-yl)methanol
Welcome to the technical support guide for protecting group strategies involving (5-Methyl-1,3-thiazol-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges of manipulating this important heterocyclic building block. The inherent reactivity of the thiazole ring system, combined with the primary hydroxyl group, necessitates a carefully planned protecting group strategy to ensure successful synthetic outcomes. This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols based on established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when selecting a protecting group for the hydroxymethyl group on a thiazole ring?
The primary challenges stem from the electronic nature and reactivity of the thiazole ring itself.[1][2] Key considerations include:
-
Nucleophilicity of Ring Nitrogen: The lone pair of electrons on the thiazole nitrogen (N3) can compete with the hydroxyl group for electrophilic reagents, leading to undesired N-alkylation or N-silylation, especially with smaller, highly reactive agents.[1]
-
Sulfur Atom Reactivity: The sulfur atom can interact with and potentially poison certain catalysts, particularly heavy metal catalysts like Palladium on carbon (Pd/C) used for hydrogenolysis.[1]
-
Ring Stability: The thiazole ring is aromatic and generally stable, but it can be susceptible to degradation under harsh acidic or basic conditions, or with certain strong reducing agents like Raney Nickel, which can cause desulfurization.[1]
-
Acidity of C2-Proton: The proton at the C2 position of the thiazole ring is the most acidic and can be removed by strong bases like organolithiums, leading to potential side reactions if such reagents are used in subsequent steps.[2]
Therefore, the choice of protecting group and the conditions for its application and removal must be mild enough to preserve the integrity of the thiazole core.
Q2: Which classes of protecting groups are most suitable for this compound?
The most commonly employed and successful protecting groups for this substrate fall into three main categories: silyl ethers, benzyl ethers, and esters. The choice depends on the planned downstream reaction conditions, a concept known as orthogonal strategy.[3][4][5]
| Protecting Group Class | Common Examples | Stability Profile | Key Advantage for Thiazole Substrate |
| Silyl Ethers | TBDMS, TIPS, TBDPS | Stable to bases, oxidants, Grignards. Labile to acid and fluoride.[6][7] | High chemoselectivity for oxygen over the thiazole nitrogen, especially with bulky reagents like TBDMSCl. Mild, non-acidic/basic removal with fluoride ions.[8] |
| Benzyl Ethers | Bn, PMB | Stable to acids, bases, nucleophiles, organometallics. Labile to hydrogenolysis or strong oxidation (PMB).[9][10] | Very robust protection suitable for a wide range of reactions. Orthogonal to silyl ether and ester deprotection. |
| Esters | Acetate (Ac), Pivaloate (Piv) | Stable to acidic conditions. Labile to basic hydrolysis.[11][12] | Useful when subsequent steps require acidic conditions where silyl ethers would be cleaved. |
Q3: I need to perform a reaction using a strong base (e.g., LDA) after protection. Which group should I choose?
For reactions involving strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA), a silyl ether such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) is the ideal choice.[6] These groups are stable to strongly basic conditions that would readily cleave ester protecting groups. Benzyl ethers are also stable, but silyl ethers are often preferred for their ease of introduction and milder removal conditions.
Q4: My synthetic route involves a hydrogenation step. Is a benzyl (Bn) ether a viable protecting group?
Using a standard benzyl ether can be problematic. The sulfur atom in the thiazole ring is a known poison for palladium catalysts (e.g., Pd/C), which are commonly used for hydrogenolysis.[1] This can lead to sluggish or incomplete deprotection.
Alternative Strategies:
-
Use a Sulfur-Tolerant Catalyst: While challenging, some literature suggests specific catalysts may have higher tolerance. However, this often requires extensive screening.
-
Employ an Orthogonal Benzyl-Type Group: A p-methoxybenzyl (PMB) ether is a superior choice. It is stable to the conditions that cleave silyl ethers and esters, but it can be removed under non-reductive, oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), thus avoiding catalyst poisoning issues.[13]
Troubleshooting Guides
Problem: Low yield or incomplete reaction during TBDMS protection.
-
Symptoms: TLC analysis shows a significant amount of starting material remaining even after extended reaction time.
-
Potential Causes & Solutions:
-
Insufficient Reagent Reactivity: The hydroxymethyl group may be more sterically hindered than anticipated.
-
Solution: Switch from tert-butyldimethylsilyl chloride (TBDMSCl) to the more reactive tert-butyldimethylsilyl triflate (TBDMSOTf).[14] Use a non-nucleophilic, sterically hindered base like 2,6-lutidine when using TBDMSOTf to trap the triflic acid byproduct.
-
-
Poor Solvent Choice for Polar Substrate: The starting material has poor solubility in common non-polar solvents like dichloromethane (DCM).
-
Base-Related Issues: Imidazole, a common catalyst/base, may not be sufficient to drive the reaction to completion.
-
Solution: Increase the equivalents of imidazole (e.g., to 2.5 eq). Alternatively, stronger amine bases can be used, but care must be taken to avoid N-silylation. Using a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can sometimes accelerate the reaction, but should be tested on a small scale first.
-
-
Workup Losses: The unreacted, polar starting material is lost to the aqueous phase during extraction.
-
Solution: If the reaction has stalled, avoid a standard aqueous workup initially. Instead, evaporate the solvent (e.g., DMF) under high vacuum, then dissolve the residue in a solvent mixture suitable for chromatography (e.g., 10% MeOH/DCM) and purify via a silica plug or column to recover both product and unreacted starting material.[15]
-
-
Decision Workflow for Protecting Group Selection
Caption: Decision workflow for selecting a protecting group.
Problem: Substrate degradation during fluoride-mediated deprotection of a silyl ether.
-
Symptoms: Formation of multiple unidentified byproducts and low recovery of the desired alcohol upon treatment with tetrabutylammonium fluoride (TBAF).
-
Potential Causes & Solutions:
-
TBAF is Basic: Commercial solutions of TBAF are often slightly basic due to trace hydroxide, which can be detrimental to sensitive substrates.
-
Solution 1 (Buffering): Buffer the reaction by adding acetic acid to the TBAF solution to maintain neutral pH.
-
Solution 2 (Alternative Fluoride Source): Use a milder, less basic fluoride source. Hydrofluoric acid-pyridine (HF•Py) is often effective but requires careful handling in plasticware.[7] Triethylamine trihydrofluoride (Et3N•3HF) is another milder alternative.[7] Ammonium fluoride (NH4F) in methanol is an excellent mild and neutral option.[7]
-
-
Harsh Reaction Conditions: Prolonged reaction times or elevated temperatures can lead to degradation.
-
Solution: Monitor the reaction closely by TLC. If the reaction is slow at room temperature, consider cooling it to 0 °C and allowing it to proceed for a longer period before resorting to heat.
-
-
Key Experimental Protocols
Protocol 1: TBDMS Protection of this compound
This protocol utilizes standard Corey conditions, optimized for solubility and reactivity.[14]
-
Reagents & Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous DMF.
-
Add imidazole, followed by TBDMSCl to the stirred solution at room temperature.[16]
-
Stir the reaction for 12-16 hours, monitoring progress by TLC (e.g., using 30% Ethyl Acetate/Hexanes).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then brine (1x) to remove DMF and imidazole.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the TBDMS ether.
-
Protection & Deprotection Scheme
Caption: General scheme for TBDMS protection and deprotection.
Protocol 2: TBAF-Mediated Deprotection of TBDMS Ether
This protocol uses the most common fluoride source for silyl ether cleavage.[8]
-
Reagents & Materials:
-
TBDMS-protected this compound (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the TBDMS-protected substrate in anhydrous THF at 0 °C under an inert atmosphere.
-
Slowly add the TBAF solution dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography if necessary.
-
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
-
Wikipedia. Thiazole. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. Available from: [Link]
-
Gelest. Deprotection of Silyl Ethers. Available from: [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]
-
ResearchGate. Selective Deprotection of Silyl Ethers | Request PDF. Available from: [Link]
-
MDPI. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. Available from: [Link]
-
ResearchGate. How to do selective protection of primary alcohol over aryl tetrazole nitrogen in losartan drug?. Available from: [Link]
-
Kocienski, P. Protective Groups. Available from: [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link]
-
University of Windsor. Alcohol Protecting Groups. Available from: [Link]
-
PubMed Central (PMC). Thiazole Ring—A Biologically Active Scaffold. Available from: [Link]
-
Wikipedia. Silyl ether. Available from: [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]
- Google Patents. WO1996016050A1 - Process for preparation of 5-hydroxymethylthiazole.
-
Wikipedia. Protecting group. Available from: [Link]
-
Organic Synthesis. Protecting Groups. Available from: [Link]
-
SynArchive. Protecting Groups List. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
YouTube. 12.5 Protecting Groups for Alcohols | Organic Chemistry. Available from: [Link]
-
ResearchGate. Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles | Request PDF. Available from: [Link]
-
Reddit. How to get higher yields for TBDMSCl protection of alcohol. Available from: [Link]
-
Organic Chemistry Portal. Benzyl Esters. Available from: [Link]
-
Pearson. Silyl Ether Protecting Groups: Videos & Practice Problems. Available from: [Link]
-
Stabilizer-link. Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available from: [Link]
-
Kocienski, P. 1.2 Deprotection: The Concept of Orthogonal Sets. Available from: [Link]
-
Organic Chemistry Portal. Hydroxyl Protecting Groups Stability. Available from: [Link]
-
UT Southwestern. Protecting Groups in Organic Synthesis. Available from: [Link]
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Technical Support Center: Improving the Regioselectivity of Reactions on the Thiazole Ring
Welcome to the Technical Support Center for thiazole ring functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving high regioselectivity in their experiments. Thiazole and its derivatives are crucial scaffolds in medicinal chemistry and materials science, making the precise control of their functionalization a critical aspect of synthetic chemistry.[1][2] This guide provides in-depth technical advice to help you navigate the complexities of thiazole reactivity and achieve your desired regiochemical outcomes.
Understanding the Thiazole Ring: A Quick Primer
The regioselectivity of reactions on the thiazole ring is governed by the electronic properties of the heterocycle. The lone pair of electrons on the sulfur atom contributes to the aromaticity of the ring, leading to a π-excessive system.[3] However, the electronegative nitrogen atom at the 3-position creates a dipole, making the C2 position electron-deficient and the C2-proton the most acidic.[4] In contrast, the C5 position is relatively electron-rich, making it the most susceptible to electrophilic attack.[4][5] The C4 position is generally the least reactive. This inherent electronic bias is the starting point for understanding and controlling regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Question: I am attempting an electrophilic substitution (e.g., halogenation, nitration) on an unsubstituted thiazole, but I am observing a mixture of C4 and C5 isomers, or no reaction at all. How can I improve C5 selectivity?
Answer:
This is a common issue that often stems from reaction conditions that are either too harsh or not optimized for the specific substrate. The C5 position is the most electron-rich and generally favored for electrophilic attack.[4] However, forcing conditions can lead to side reactions or reactions at the less favorable C4 position.
Troubleshooting Steps:
-
Re-evaluate Your Reagents and Conditions:
-
Mild Reagents: For halogenation, consider using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a non-polar solvent like CCl₄ or CHCl₃ at room temperature or with gentle heating. These reagents are less aggressive than elemental halogens.
-
Temperature Control: Start your reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature. Monitor the reaction by TLC or LC-MS to track the formation of the desired product and any byproducts.
-
Solvent Choice: The choice of solvent can influence reactivity. Aprotic solvents are generally preferred to avoid solvation of the electrophile, which can decrease its reactivity.
-
-
Consider the Activating/Deactivating Nature of Existing Substituents:
-
An electron-donating group (EDG) at the C2 position will strongly activate the C5 position for electrophilic attack.[4]
-
An electron-withdrawing group (EWG) at any position will deactivate the ring, making electrophilic substitution more difficult. In such cases, more forcing conditions might be necessary, but this increases the risk of side reactions.
-
dot
Caption: Troubleshooting workflow for poor C5-selectivity in EAS.
Issue 2: Uncontrolled C-H Arylation Leading to a Mixture of Isomers
Question: My palladium-catalyzed direct C-H arylation of a 2-substituted thiazole is giving me a mixture of C4 and C5-arylated products. How can I favor one isomer over the other?
Answer:
Direct C-H arylation is a powerful tool, but controlling its regioselectivity can be challenging. The outcome is highly dependent on the interplay between the catalyst, ligands, base, and solvent.[6] For many thiazole systems, C5-arylation is the default pathway with ligand-free palladium catalysis.[7][8] However, achieving C2 or C4 selectivity often requires specific conditions.
Key Control Elements for Regioselective Direct Arylation:
| Parameter | To Favor C5-Arylation | To Favor C2-Arylation |
| Catalyst | Pd(OAc)₂ (ligand-free)[7][8] | Pd catalyst with specific ligands (e.g., PPh₃)[6] |
| Base | K₂CO₃, Cs₂CO₃ | Stronger, non-coordinating bases (e.g., NaOtBu)[6] |
| Ligand | Often ligand-free | Phosphine ligands (e.g., PPh₃) or N-heterocyclic carbenes (NHCs) |
| Solvent | Polar aprotic (e.g., DMA, DMF) | Less polar solvents may be effective depending on the system |
Experimental Protocol for Selective C5-Arylation:
This protocol is adapted from studies on ligand-free palladium-catalyzed direct arylation of thiazoles.[7]
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the thiazole substrate (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add dry DMA (3 mL).
-
Reaction: Heat the reaction mixture at 120-140 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
dot
Caption: Hantzsch synthesis for C4-substituted thiazoles.
Q3: Can I perform a metal-halogen exchange to functionalize a halogenated thiazole?
A3: Yes, metal-halogen exchange is a very effective method for the regioselective functionalization of brominated or iodinated thiazoles. This is particularly useful when direct deprotonation is not feasible due to other acidic protons or incompatible functional groups. For example, treating a 2-bromothiazole with n-BuLi at low temperature will result in a rapid metal-halogen exchange to generate the 2-lithiated thiazole, which can then be trapped with an electrophile.
Q4: Are there any computational tools that can help predict the regioselectivity of my reaction?
A4: Yes, computational chemistry can be a powerful predictive tool. Density Functional Theory (DFT) calculations can be used to determine the relative energies of intermediates and transition states for different reaction pathways, thereby predicting the most likely regiochemical outcome. A[9]dditionally, simpler methods like calculating proton affinities can help predict the site of electrophilic attack. W[10]hile these methods require specialized software and expertise, they can save significant experimental time and resources.
References
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Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179-1186. [Link]
-
Ye, L., Schmitt, A., Pankow, R. M., & Thompson, B. C. (2014). Synthesis by Direct Arylation of Thiazole–Derivatives: Regioisomer Configurations–Optical Properties Relationship Investigation. The Journal of Organic Chemistry, 79(21), 10179-10188. [Link]
-
Pogan, F., et al. (2018). Transition Metal-Driven Selectivity in Direct C-H Arylation of Imidazo[2,1-b]Thiazole. Chemistry – A European Journal, 24(53), 14249-14256. [Link]
-
Doucet, H., et al. (2009). Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters, 11(21), 4827-4830. [Link]
-
Wan, J.-P., et al. (2019). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Chemical Communications, 55(68), 10137-10140. [Link]
-
Ijasret. (2021). Review on Synthesis and Biological Importance of Thiazole Constituent in Heterocyclic Compounds. International Journal of Advanced Scientific Research and Engineering, 7(6), 1-10. [Link]
-
Daugulis, O., et al. (2015). Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. The Journal of Organic Chemistry, 80(12), 6494-6503. [Link]
-
Neliti. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review, 3(5), 52-57. [Link]
-
Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113-128. [Link]
-
Kim, S., et al. (2019). Regio- and Stereoselective Synthesis of Thiazole-Containing Triarylethylenes by Hydroarylation of Alkynes. The Journal of Organic Chemistry, 84(20), 12913-12924. [Link]
-
Knochel, P., & Dunst, C. (2011). Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. The Journal of Organic Chemistry, 76(17), 7189-7198. [Link]
-
Pawar, N. S., & Chougle, M. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of All Research Scientific and Technical, 3(8), 1-10. [Link]
-
Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Fundamental and Applied Pharmaceutical Science, 1(2), 257-264. [Link]
-
Al-Masum, M., & El-Sayed, N. (2019). Selective C-H chalcogenation of thiazoles via thiazol-2-yl-phosphonium salts. Tetrahedron Letters, 60(27), 1785-1788. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved January 17, 2026, from [Link]
-
Oshima, K., et al. (2005). Selective Metalation of Thiophene and Thiazole Rings with Magnesium Amide Base. Angewandte Chemie International Edition, 44(16), 2377-2379. [Link]
-
Tedder, J. M., & Christie, R. M. (1969). Studies of heterocyclic compounds. Part IV. Electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole. Journal of the Chemical Society C: Organic, 1791-1794. [Link]
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ResearchGate. (n.d.). Sites of electrophilic substitution in thiazole. [Image]. Retrieved January 17, 2026, from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 17, 2026, from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved January 17, 2026, from [Link]
-
Jorgensen, M., & Norrby, P.-O. (2011). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Journal of Chemical Information and Modeling, 51(9), 2115-2121. [Link]
-
Al-Zoubi, R. M., & Al-Sbou, Y. Z. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(21), 5035. [Link]
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Technical Support Center: A Guide to the Large-Scale Synthesis of (5-Methyl-1,3-thiazol-4-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (5-Methyl-1,3-thiazol-4-yl)methanol. This guide is designed for researchers, chemists, and process development professionals who are working with or scaling up the production of this important heterocyclic building block. This compound is a key intermediate in the development of various pharmaceutical and agrochemical agents, valued for the versatile reactivity of its thiazole core and primary alcohol functionality.
This document moves beyond standard procedures to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in chemical principles and practical experience.
Part 1: Analysis of the Primary Synthetic Route
The most robust and common large-scale synthesis of this compound is a multi-step process that begins with the construction of the thiazole ring, followed by functional group manipulation to yield the target alcohol. The pathway leverages the classic Hantzsch thiazole synthesis, a reliable and high-yielding reaction.[1]
The overall workflow can be visualized as follows:
Caption: High-level workflow for the synthesis of this compound.
Step A: Hantzsch Thiazole Synthesis
This foundational step involves the condensation reaction between an α-haloketone and a thioamide to form the thiazole ring.[1] For our target molecule, the reaction between ethyl 2-chloroacetoacetate and thioacetamide is typically employed. The mechanism begins with a nucleophilic attack by the sulfur of the thioamide on the carbon bearing the halogen (an SN2 reaction), followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[2] This reaction is known for being high-yielding and straightforward to perform.[1]
Step B: Reduction of the Ester to a Primary Alcohol
The resulting ethyl 4-methyl-1,3-thiazole-5-carboxylate is then reduced to the target primary alcohol. The most common and effective reagent for this transformation is Lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting esters and carboxylic acids to alcohols.[3][4] The reaction proceeds via nucleophilic attack of the hydride ion on the ester carbonyl, followed by elimination of the ethoxide and a second hydride attack on the intermediate aldehyde, which is too reactive to be isolated.[5]
Part 2: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.
Q1: My yield for the Hantzsch thiazole synthesis (Step A) is consistently below expectations. What are the common causes?
A: Low yields in the Hantzsch synthesis can typically be traced to a few key factors:
-
Purity of Reactants: Impurities in either the α-haloketone or the thioamide are a primary cause of side reactions and reduced yields.[6] Ensure the starting materials are of high purity, and consider purification by distillation or recrystallization if they are suspect.
-
Reaction Temperature: While many Hantzsch syntheses proceed at room temperature, some substrate combinations require heating to overcome the activation energy.[6] Conversely, excessive heat can promote the formation of degradation products or byproducts.[7] A modest increase in temperature should be the first variable to investigate if the reaction is sluggish.
-
Solvent Choice: The polarity of the solvent is critical. Alcohols like ethanol are common, but screening other solvents may improve yields for your specific substrates.[6] Modern variations have shown excellent results using aprotic solvents or even solvent-free conditions.[6]
-
Reaction Time: It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Stopping the reaction too early results in incomplete conversion, while extending it unnecessarily can lead to product degradation.[7]
Q2: I'm observing a significant amount of an isomeric impurity after the Hantzsch reaction. How can I improve selectivity?
A: Isomer formation is a known challenge, particularly when using substituted thioamides. The regioselectivity of the cyclization is highly dependent on reaction conditions, especially pH.[7]
-
pH Control: The classic Hantzsch synthesis is typically performed under neutral or slightly basic conditions to favor the desired 2-amino or 2-substituted thiazole. Running the reaction under strongly acidic conditions can favor the formation of an imino isomer byproduct.[6] Ensure your reaction medium is neutral to slightly basic to maximize the yield of the desired product.
-
Starting Material Structure: The structure of your reactants dictates the possible isomers. With thioacetamide and ethyl 2-chloroacetoacetate, the primary product is well-defined. However, if using other substituted starting materials, careful analysis of all possible cyclization pathways is necessary.
Q3: The reduction of the ester with LiAlH₄ (Step B) is incomplete or fails entirely. What should I check?
A: Failure in a hydride reduction is almost always due to reagent deactivation or improper reaction setup.
-
Anhydrous Conditions: Lithium aluminum hydride reacts violently and exothermically with water and other protic sources (like alcohols) to produce hydrogen gas.[3] All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents (typically THF or diethyl ether) must be used.
-
Reagent Potency: LiAlH₄ is moisture-sensitive and can lose its potency over time if not stored correctly under an inert atmosphere. If a reaction fails, using a fresh bottle or titrating the hydride solution to determine its active concentration is recommended.
-
Stoichiometry: The reduction of an ester to an alcohol consumes two equivalents of hydride. However, due to potential deactivation by trace moisture or acidic impurities, it is common practice to use a slight excess (e.g., 1.5 to 2.5 equivalents of LiAlH₄).
-
Temperature: While the reaction is often run at 0 °C to control the initial exotherm, it may need to be warmed to room temperature or gently refluxed to ensure it goes to completion. Monitor by TLC until all the starting ester has been consumed.
Q4: On a large scale, the addition of LiAlH₄ is causing a dangerous exotherm and the subsequent workup is forming intractable emulsions. How can I improve this?
A: These are critical scale-up challenges that require procedural changes.
-
Managing the Exotherm: For large-scale reactions, never add the LiAlH₄ powder directly to the substrate solution. The preferred and safer method is a "reverse addition": add the substrate solution slowly via a dropping funnel to a stirred slurry of LiAlH₄ in THF, maintained at a low temperature (0-5 °C) in an efficient cooling bath. This allows for precise control over the reaction rate and temperature.
-
Improving the Workup: Emulsions during quenching are caused by the formation of gelatinous aluminum hydroxides. To obtain a granular, easily filterable solid, use the Fieser method for quenching. After cooling the reaction back to 0 °C, add the following reagents slowly and sequentially:
-
'n' mL of water (where 'n' is the grams of LiAlH₄ used)
-
'n' mL of 15% aqueous NaOH solution
-
'3n' mL of water Stir the resulting mixture for 15-30 minutes. This procedure precipitates the aluminum salts as a granular solid that can be easily removed by filtration, leaving a clear solution of your product.
-
Caption: Decision tree for troubleshooting low yield in the synthesis.
Part 3: Frequently Asked Questions (FAQs)
-
Q: Can I use a different reducing agent instead of LiAlH₄?
-
A: Yes. Borane complexes, such as Borane-THF (BH₃·THF) or Borane-dimethyl sulfide (BH₃·SMe₂), are excellent alternatives.[8] They are particularly good at reducing carboxylic acids and are generally considered safer to handle than LiAlH₄. However, they are less reactive towards esters, so if you are reducing the ester directly, LiAlH₄ is often more efficient. Sodium borohydride (NaBH₄) is typically not strong enough to reduce an ester or a carboxylic acid under standard conditions.[3]
-
-
Q: Is it necessary to hydrolyze the ester to a carboxylic acid before reduction?
-
A: No, it is not strictly necessary. LiAlH₄ will reduce the ester directly to the alcohol, saving a step.[9] The decision to hydrolyze first is often a practical one. Carboxylic acids can sometimes be more easily purified by crystallization than the corresponding esters. This allows you to carry a higher purity intermediate into the final, often more challenging, reduction step.
-
-
Q: How should I purify the final this compound product?
-
A: As a polar alcohol, the product is amenable to several purification techniques.
-
Silica Gel Chromatography: This is the most common method for laboratory scale, using a solvent system like ethyl acetate/hexanes or dichloromethane/methanol.
-
Vacuum Distillation: If the product is a liquid or low-melting solid and thermally stable, short-path distillation under high vacuum can be an effective purification method for larger scales.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene) can provide high purity material.
-
-
-
Q: What are the critical safety hazards I need to be aware of?
-
A:
-
α-Haloketones (e.g., ethyl 2-chloroacetoacetate): These are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Thioamides (e.g., thioacetamide): These compounds often have noxious odors and potential toxicity. Handle in a fume hood.
-
Lithium Aluminum Hydride (LiAlH₄): This is the most significant hazard. It is a pyrophoric solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon). All additions and quenching operations must be performed slowly and with adequate cooling.
-
-
Part 4: Experimental Protocols & Data
Table 1: Summary of Key Reaction Parameters
| Parameter | Step A: Hantzsch Synthesis | Step B: LiAlH₄ Reduction |
| Key Reagents | Thioacetamide, Ethyl 2-chloroacetoacetate | Ethyl 4-methyl-1,3-thiazole-5-carboxylate, LiAlH₄ |
| Solvent | Ethanol | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 25-78 °C (Room Temp to Reflux) | 0 °C to Room Temperature |
| Stoichiometry | ~1:1 molar ratio | 1.5 - 2.5 eq. LiAlH₄ per eq. of ester |
| Typical Reaction Time | 4 - 24 hours | 1 - 4 hours |
| Workup | Evaporation, extraction | Careful quenching (Fieser), filtration, extraction |
| Expected Yield | >85% | >85% |
Protocol 1: Synthesis of Ethyl 4-methyl-1,3-thiazole-5-carboxylate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thioacetamide (1.0 eq) and absolute ethanol (approx. 5 mL per gram of thioacetamide).
-
Stir the mixture until the thioacetamide is fully dissolved.
-
To this solution, add ethyl 2-chloroacetoacetate (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of this compound
WARNING: This procedure must be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents and properly dried glassware.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add Lithium aluminum hydride (1.5 eq) and anhydrous THF.
-
Cool the stirred slurry to 0 °C using an ice-water bath.
-
Dissolve ethyl 4-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the LiAlH₄ slurry, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench using the Fieser method:
-
Slowly add 'X' mL of water (where X = grams of LiAlH₄ used).
-
Slowly add 'X' mL of 15% (w/v) aqueous NaOH.
-
Slowly add '3X' mL of water.
-
-
Remove the ice bath and stir the mixture vigorously for 30 minutes at room temperature. A white, granular precipitate should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography or vacuum distillation.
References
- BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
- BenchChem. (n.d.). Identifying side reactions in the Hantzsch synthesis of thiazoles.
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Wikipedia. (2024). Thiazole. Retrieved from [Link].
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link].
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link].
- Google Patents. (2009). CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link].
- Khan, I., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
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Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link].
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Clark, J. (n.d.). Reduction of carboxylic acids. Chemguide. Retrieved from [Link].
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Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link].
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Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link].
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Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. Retrieved from [Link].
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PubChem. (n.d.). (4-Methyl-1,3-thiazol-5-yl)methanol. Retrieved from [Link].
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ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched? Retrieved from [Link].
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Validation & Comparative
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Analysis of (5-Methyl-1,3-thiazol-4-yl)methanol and its Process-Related Impurities
This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the characterization of (5-Methyl-1,3-thiazol-4-yl)methanol, a key intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and drug development professionals, this document delves into the technical nuances of HRMS, offering field-proven insights and supporting experimental data to guide your analytical strategy.
The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can carry through the synthetic process, potentially impacting the safety and efficacy of the final drug product. Therefore, robust analytical methods are essential for the comprehensive characterization of this compound and the detection and identification of any process-related impurities or degradation products.
High-Resolution Mass Spectrometry: The Gold Standard for Identification and Quantification
High-resolution mass spectrometry (HRMS) has emerged as a cornerstone technique in pharmaceutical analysis, offering unparalleled sensitivity and specificity.[1][2] When coupled with liquid chromatography (LC), LC-HRMS provides a powerful platform for the separation, detection, and identification of compounds in complex matrices.
The Principle of High-Resolution Mass Spectrometry
HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high precision. This allows for the determination of the elemental composition of a molecule, a critical piece of information for identifying unknown impurities. The high resolving power of these instruments also enables the separation of isobaric species—compounds with the same nominal mass but different elemental compositions—which is often a challenge for lower-resolution mass spectrometers.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Modern HRMS instruments are equipped with tandem mass spectrometry (MS/MS) capabilities. In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity or to elucidate the structure of an unknown compound. The fragmentation of thiazole-containing compounds often involves cleavage of the thiazole ring and the loss of side chains.[3][4][5]
A Comparative Analysis: HRMS vs. Alternative Techniques
While HRMS offers significant advantages, a comprehensive analytical strategy often involves a combination of techniques. Below is a comparison of HRMS with other commonly used analytical methods for the analysis of this compound.
| Analytical Technique | Principle | Advantages for this compound Analysis | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy and precision. | - High sensitivity and specificity for impurity detection.- Accurate mass measurement for elemental composition determination.- MS/MS capabilities for structural elucidation of unknowns. | - Higher instrument cost and complexity.- Matrix effects can influence ionization and quantification. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separates compounds based on their interaction with a stationary phase, with detection by UV absorbance. | - Robust and widely available for routine analysis.- Good for quantification of the main component and known impurities. | - Limited specificity; co-eluting impurities may not be detected.- Cannot identify unknown impurities without reference standards. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase, followed by mass spectrometric detection. | - Excellent for analyzing volatile impurities and residual solvents.[2][6] | - this compound is not highly volatile, requiring derivatization.- Thermal degradation of the analyte can occur. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure of molecules based on the interaction of atomic nuclei with a magnetic field. | - Unambiguous structure elucidation of the main component and isolated impurities. | - Lower sensitivity compared to MS.- Not suitable for online coupling with chromatography for complex mixture analysis. |
Experimental Workflow: LC-HRMS Analysis of this compound
The following workflow provides a detailed methodology for the analysis of this compound and its potential impurities using LC-HRMS.
Caption: A typical workflow for the LC-HRMS analysis of this compound.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex the solution for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1 µL.
-
Column Temperature: 40 °C.
-
-
High-Resolution Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 320 °C.
-
Full Scan MS:
-
Mass Range: m/z 50-500.
-
Resolution: 70,000 (at m/z 200).
-
-
Data-Dependent MS/MS:
-
Acquisition of MS/MS spectra for the top 5 most intense ions from the full scan.
-
Collision Energy: Stepped collision energy (e.g., 15, 30, 45 eV).
-
-
Interpreting the Data: A Hypothetical Case Study
To illustrate the power of HRMS, consider a hypothetical analysis of a this compound sample.
Table 1: Hypothetical HRMS Data for this compound and a Potential Impurity
| Compound | Retention Time (min) | Observed m/z [M+H]⁺ | Calculated m/z [M+H]⁺ | Mass Error (ppm) | Elemental Composition |
| This compound | 3.5 | 130.0372 | 130.0372 | 0.0 | C₅H₈NOS⁺ |
| Impurity A | 4.2 | 144.0528 | 144.0529 | -0.7 | C₆H₁₀NOS⁺ |
The accurate mass measurement of the main peak at 3.5 minutes confirms its elemental composition as C₅H₈NOS⁺, consistent with protonated this compound. An unknown peak at 4.2 minutes is identified as a potential impurity with an elemental composition of C₆H₁₀NOS⁺.
Figure 2: Postulated Fragmentation Pathway of this compound
Caption: A simplified representation of a possible fragmentation pathway for protonated this compound.
The MS/MS spectrum of the peak at m/z 130.0372 would show characteristic fragments corresponding to the loss of water (H₂O) and formaldehyde (CH₂O), further confirming its identity. The fragmentation pattern of Impurity A can be similarly analyzed to propose its structure, which in this hypothetical case could be an ethylated analog.
Method Validation: Ensuring Data Integrity
Any analytical method used in a regulated environment must be validated to ensure it is fit for its intended purpose.[7][8][9][10][11] Key validation parameters for an LC-HRMS impurity method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Conclusion: The Strategic Advantage of HRMS
For the comprehensive analysis of this compound and its products, high-resolution mass spectrometry offers a clear advantage over other analytical techniques. Its ability to provide accurate mass measurements and detailed structural information through MS/MS is invaluable for the confident identification of the main component and any unknown impurities. While other techniques like HPLC-UV remain useful for routine quality control, HRMS is the superior tool for in-depth characterization and problem-solving in pharmaceutical development and manufacturing. By integrating HRMS into your analytical workflow, you can ensure a deeper understanding of your product's purity profile, leading to safer and more effective medicines.
References
- Validation of Impurity Methods, Part II. (2014).
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2025). ResearchGate. Available at: [Link]
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.).
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
- Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
- Analytical method validation: A brief review. (n.d.).
- Emerging Trends In Pharmaceutical Analysis: Techniques And Applications. (2024).
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PMC - PubMed Central. Available at: [Link]
-
Synthesis and mass spectral fragmentation patterns of some thiazole and 2-thioxo-imidazolidin-4-one derivatives. (2025). ResearchGate. Available at: [Link]
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Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2025). ResearchGate. Available at: [Link]
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Role of Analytical Chemistry in the Pharmaceutical Industry. (2022). AZoLifeSciences. Available at: [Link]
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Green, eco-friendly bio-analytical techniques for pharmaceutical analysis. (2017). Allied Academies. Available at: [Link]
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Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed. Available at: [Link]
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A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. (2025). Biosciences Biotechnology Research Asia. Available at: [Link]
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A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PMC - PubMed Central. Available at: [Link]
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High-resolution MALDI-FT-ICR MS imaging for the analysis of metabolites from formalin-fixed, paraffin-embedded clinical tissue samples. (n.d.). PubMed. Available at: [Link]
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Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (n.d.). MDPI. Available at: [Link]
- High-Resolution Mass Spectrometry in Identification of New Analytes & Metabolites. (n.d.).
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Specific detection of aromatic compounds containing sulphur and thiazole compounds on thin-layer chromatographic plates. (n.d.). Analyst (RSC Publishing). Available at: [Link]
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5-Thiazolylmethanol. (n.d.). PubChem - NIH. Available at: [Link]
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Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2025). ResearchGate. Available at: [Link]
-
5-methyl thiazole, 3581-89-3. (n.d.). The Good Scents Company. Available at: [Link]
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Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. (2025). ResearchGate. Available at: [Link]
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A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of (5-Methyl-1,3-thiazol-4-yl)methanol
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical, non-negotiable aspect of the development pipeline. (5-Methyl-1,3-thiazol-4-yl)methanol, a key building block in the synthesis of various biologically active molecules, is no exception. Its purity profile can directly impact the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two of the most powerful and commonly employed analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offering insights grounded in years of field experience to empower you to select and implement the most appropriate technique for your specific needs. Every recommendation is underpinned by a commitment to scientific integrity, ensuring that the described methods are robust, reproducible, and compliant with global regulatory standards.
The Criticality of Purity for this compound
This compound is a polar heterocyclic compound. Its synthesis can introduce a variety of impurities, including unreacted starting materials, by-products from side reactions, and degradation products. The presence of these impurities, even at trace levels, can have significant downstream consequences. Therefore, a highly sensitive and specific analytical method is required to accurately quantify the purity and identify any potential contaminants.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a polar, non-volatile compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.
The "Why" Behind the Method: Causality in HPLC Parameter Selection
The selection of HPLC parameters is not arbitrary; it is a science-driven process aimed at achieving optimal separation and detection.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the most common choice for the separation of moderately polar compounds. The long alkyl chains of the C18 stationary phase provide a hydrophobic environment that retains the analyte through partitioning. For polar analytes like our target compound, a column with end-capping is often preferred to minimize interactions with residual silanol groups on the silica support, which can cause peak tailing.
-
Mobile Phase: A mixture of water and a polar organic solvent, such as acetonitrile or methanol, is typically used in RP-HPLC. The organic solvent acts as the "strong" solvent, decreasing the retention of the analyte. The ratio of water to organic solvent is a critical parameter that is optimized to achieve the desired retention time and resolution from impurities. A buffer, such as phosphate or acetate, is often included to control the pH of the mobile phase and ensure the consistent ionization state of the analyte and any acidic or basic impurities, leading to reproducible retention times.
-
Detection: Given the presence of the thiazole ring, this compound possesses a UV chromophore, making UV detection a simple and effective choice. A photodiode array (PDA) detector is particularly advantageous as it can acquire the entire UV spectrum of the eluting peaks, which aids in peak identification and purity assessment.
A Self-Validating System: Ensuring Trustworthiness in HPLC Analysis
A well-developed HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its reliability.[1][2][3][4][5][6] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds
GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. While this compound has a hydroxyl group that can make it challenging for direct GC analysis due to its polarity and potential for thermal degradation, derivatization can overcome this limitation.
The Rationale for Derivatization in GC-MS
Direct injection of polar compounds containing active hydrogens (like -OH) into a GC can lead to poor peak shape and interactions with the column. Derivatization, the process of chemically modifying the analyte to make it more amenable to GC analysis, is a common strategy. For hydroxyl groups, silylation is a widely used derivatization technique, where the active hydrogen is replaced by a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, and reduces its polarity, resulting in improved chromatographic performance.
Methodological Considerations for GC-MS
-
Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically suitable for the analysis of the derivatized analyte.
-
Temperature Programming: A temperature-programmed analysis, where the column temperature is gradually increased, is used to ensure the efficient elution of the derivatized analyte and any impurities.
-
Mass Spectrometry Detection: The mass spectrometer provides both quantitative and qualitative information. In full-scan mode, it provides the mass spectrum of the eluting compounds, which can be used for identification by comparison to a spectral library. In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of the analyte, which significantly enhances sensitivity and selectivity for quantitative analysis.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Analyte Suitability | Excellent for polar, non-volatile compounds. No derivatization required. | Requires derivatization for polar compounds with active hydrogens. Suitable for volatile and semi-volatile impurities. |
| Specificity | High, especially with a PDA detector. Forced degradation studies are crucial to demonstrate specificity against degradation products. | Very high, due to both chromatographic separation and mass spectral identification. Provides structural information for unknown impurities. |
| Sensitivity | Good, typically in the low ng range with UV detection. | Excellent, often in the pg to fg range, especially in SIM mode. |
| Sample Throughput | Generally higher than GC-MS due to shorter run times and no need for derivatization. | Lower, as the derivatization step adds to the sample preparation time. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment. |
| Regulatory Acceptance | Widely accepted and is the standard for pharmaceutical purity and stability testing.[7][8][9] | Also widely accepted, particularly for the analysis of residual solvents and volatile impurities. |
Decision Workflow: Choosing the Right Method
Caption: Decision workflow for selecting between HPLC and GC-MS.
Experimental Protocols
Exemplary HPLC Method for Purity Assessment
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh about 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of water and acetonitrile (50:50 v/v).
4. System Suitability:
-
Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the analyte peak should be not more than 2.0.
-
The theoretical plates for the analyte peak should be not less than 2000.
Exemplary GC-MS Method for Purity Assessment
1. Instrumentation:
-
GC system with a split/splitless injector, coupled to a mass spectrometer.
2. Derivatization Procedure:
-
To approximately 1 mg of the sample in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Cap the vial and heat at 70 °C for 30 minutes.
3. Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 20:1).
4. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 amu.
Conclusion
Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound, each with its own set of strengths. HPLC, particularly RP-HPLC with UV detection, stands out as the primary, robust, and high-throughput method for routine purity analysis and stability studies of this polar, non-volatile compound. GC-MS, while requiring a derivatization step, offers unparalleled sensitivity and specificity, making it an excellent complementary technique for identifying and quantifying volatile and semi-volatile impurities, as well as for the structural elucidation of unknown peaks.
The choice between these methods, or their synergistic use, will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required level of sensitivity, and the stage of drug development. A thorough understanding of the principles and practical considerations outlined in this guide will enable researchers to make informed decisions and ensure the quality and integrity of their valuable pharmaceutical intermediates.
References
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
International Council for Harmonisation (ICH). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
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Scribd. FDA Guidance For Industry Analytical Procedures and Methods Validation. [Link]
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Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
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DSDP Analytics. USP <621> Chromatography. [Link]
-
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [Link]
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U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]
-
Federal Register. Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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The Definitive Guide to the Structural Elucidation of (5-Methyl-1,3-thiazol-4-yl)methanol Derivatives: A Comparative Analysis
For researchers, medicinal chemists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. The (5-Methyl-1,3-thiazol-4-yl)methanol scaffold is a key pharmacophore in numerous biologically active compounds, making a comprehensive understanding of its structural nuances essential for rational drug design and development. This guide provides an in-depth comparison of X-ray crystallography with other critical analytical techniques for the structural characterization of this important class of molecules.
The Central Role of Structure in Thiazole Chemistry
The thiazole ring is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The substitution pattern on this five-membered heterocycle dictates its interaction with biological targets. For this compound and its derivatives, the spatial arrangement of the methyl and hydroxymethyl groups, along with any further substitutions, profoundly influences their pharmacokinetic and pharmacodynamic profiles. While various analytical techniques provide pieces of the structural puzzle, X-ray crystallography offers the most definitive and high-resolution picture of the molecule's solid-state conformation.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides invaluable information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are critical for understanding the molecule's behavior in a biological system.
While a publicly available crystal structure for the parent compound, this compound, is not currently available, the analysis of closely related thiazole derivatives provides a clear indication of the insights this technique can offer. For instance, the crystal structure of [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol reveals crucial details about the planarity of the thiazole ring and the dihedral angles between the ring and its substituents.[1] Such information is vital for computational modeling and understanding receptor binding.
The workflow for X-ray crystallographic analysis is a multi-step process that demands precision and expertise.
Sources
A Comparative Guide to the Biological Activity of (5-Methyl-1,3-thiazol-4-yl)methanol Analogs
This guide provides a comparative analysis of the biological activities of analogs based on the (5-Methyl-1,3-thiazol-4-yl)methanol scaffold. The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] Analogs derived from this scaffold have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme-inhibitory activities.[4][5] This document synthesizes experimental data from multiple studies to offer a clear comparison of these analogs, details the methodologies used for their evaluation, and explores the structure-activity relationships (SAR) that govern their potency and selectivity.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The 1,3-thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[2] This structural motif is present in a variety of natural products, such as vitamin B1 (thiamine), and synthetic drugs, including the anti-HIV agent Ritonavir and the anticancer drug Dasatinib.[6] Its prevalence stems from the ring's ability to act as a bioisostere for other functional groups and its capacity to form hydrogen bonds, coordinate with metal ions, and participate in pi-stacking interactions, thereby effectively binding to biological targets.[7] The this compound framework serves as a versatile starting point for chemical modification, allowing for the systematic exploration of how different functional groups impact biological activity.
Comparative Analysis of Biological Activities
The primary biological activities reported for analogs of this thiazole core are anticancer, antimicrobial, and specific enzyme inhibition. The following sections compare the performance of various derivatives, supported by experimental data.
Anticancer and Cytotoxic Activity
Thiazole derivatives are widely investigated for their potential as anticancer agents.[4][8] Their mechanism of action often involves the inhibition of critical cellular machinery, such as protein kinases, or the induction of apoptosis.[9][10]
A comparative study of various thiazole derivatives against different human cancer cell lines reveals significant variations in potency based on their substitution patterns. For instance, the introduction of substituted phenyl rings is a common strategy to enhance cytotoxicity. Data from multiple studies evaluating analogs against breast (MCF-7, MDA-MB-231) and liver (HepG2) cancer cell lines are summarized below.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Thiazole Analogs Against Human Cancer Cell Lines
| Compound ID | Core Structure Modification | MCF-7 (Breast) | MDA-MB-231 (Breast) | HepG2 (Liver) | Reference |
| Analog 4c | 2-(benzylidene hydrazinyl)-thiazolone with 3-nitro substitution | 2.57 ± 0.16 | - | 7.26 ± 0.44 | [9] |
| Analog 4d | 3-nitrophenylthiazolyl derivative | - | 1.21 | - | [10] |
| Analog 4b | 4-chlorophenylthiazolyl derivative | - | 3.52 | - | [10] |
| Analog 5d | Diphyllin-thiazole with alkyl terminal group | - | - | 0.3 | |
| Analog 5e | Diphyllin-thiazole with alkyl terminal group | - | - | 0.4 | |
| Staurosporine | (Reference Drug) | 6.77 ± 0.41 | - | 8.4 ± 0.51 | [9] |
| Sorafenib | (Reference Drug) | - | 1.18 | - | [10] |
| Taxol | (Reference Drug) | - | - | Comparable to 5d/5e |
Structure-Activity Relationship (SAR) Insights:
-
Aromatic Substituents: The presence and position of substituents on an appended phenyl ring dramatically influence activity. Electron-withdrawing groups, such as a nitro group (NO₂) at the meta-position (Analog 4d), can lead to potent cytotoxicity, comparable to the reference drug Sorafenib.[10] Similarly, halogen substitutions like chlorine (Analog 4b) also confer significant activity.[10]
-
Bulky Moieties: Linking the thiazole core to larger, complex structures like the natural product diphyllin can result in highly potent and selective agents (Analogs 5d, 5e), particularly against liver cancer cells.
-
Enhancing Lipophilicity: The addition of alkyl terminal groups appears to enhance cytotoxic activity, as seen with the potent activity of analogs 5d and 5e against HepG2 cells.
Antimicrobial Activity
Thiazole derivatives have also been explored for their antibacterial and antifungal properties.[11][12] They often function by disrupting microbial cellular processes or inhibiting essential enzymes. The effectiveness of these analogs is highly dependent on their structural features, which dictate their ability to penetrate microbial cell walls and interact with intracellular targets.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Thiazole Analogs
| Compound ID | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Analog 59 | C. albicans | 3.9 - 62.5 | Fluconazole | 250 | [11] |
| Analog 3e | S. aureus (Gram+) | 3.12 | Ciprofloxacin | 6.25 | [12] |
| Analog 3e | E. coli (Gram-) | 3.12 | Ciprofloxacin | 6.25 | [12] |
| Analog 3n | C. albicans | 1.56 - 12.5 | - | - | [12] |
| Analog 13a | Various Bacteria | 93.7 - 46.9 | - | - | [1] |
| Analog 13a | Various Fungi | 5.8 - 7.8 | - | - | [1] |
Structure-Activity Relationship (SAR) Insights:
-
Hybrid Compounds: Clubbing the thiazole ring with other heterocyclic scaffolds like pyrazoline can yield compounds with superior antifungal activity compared to standard drugs like fluconazole.[11]
-
Substituent Effects: For antibacterial activity, specific substitutions are critical. Compound 3e, for example, demonstrated twice the potency of ciprofloxacin against both Gram-positive and Gram-negative bacteria.[12] The exact nature of the substituents on this potent analog highlights the importance of fine-tuning the structure for optimal antimicrobial effect.
-
Broad Spectrum Potential: Certain analogs, like 13a, exhibit broad-spectrum activity against both bacteria and fungi, indicating their potential to target conserved microbial pathways.[1]
Enzyme Inhibition
A key mechanism underlying the therapeutic potential of thiazole analogs is their ability to inhibit specific enzymes. This targeted approach can lead to higher efficacy and lower off-target toxicity. A notable target for anticancer thiazoles is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.
Table 3: Comparative VEGFR-2 Inhibition by Thiazole Analogs
| Compound ID | VEGFR-2 Inhibition IC₅₀ (µM) | Reference Drug (Sorafenib) IC₅₀ (µM) | Reference |
| Analog 4c | 0.15 | 0.059 | [9] |
| Analog 4d | Good inhibitory activity | - | [10] |
Structure-Activity Relationship (SAR) Insights:
-
Targeted Design: Analogs can be specifically designed to fit into the ATP-binding pocket of protein kinases like VEGFR-2. Compound 4c, while less potent than the multi-kinase inhibitor Sorafenib, still shows significant inhibitory activity in the sub-micromolar range, confirming that the thiazole scaffold can be effectively tailored for kinase inhibition.[9] The 3-nitro substitution on the phenyl ring in analog 4d was also identified as contributing to good VEGFR-2 inhibition.[10]
Experimental Protocols for Biological Evaluation
The trustworthiness of comparative data relies on robust and standardized experimental protocols. The following sections detail the methodologies commonly employed to assess the biological activities of thiazole analogs.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screening method for potential anticancer compounds.[9][13]
Objective: To determine the concentration of a thiazole analog that inhibits 50% of cancer cell growth (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Thiazole analog stock solutions (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well microplates.
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole analogs in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours. The duration is chosen to allow for multiple cell doubling times.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol: Enzyme Inhibition Assay
This protocol provides a general framework for measuring how a thiazole analog inhibits a specific enzyme, such as a kinase or cholinesterase.[14][15]
Objective: To determine the IC₅₀ value of a thiazole analog against a target enzyme.
Materials:
-
Purified target enzyme.
-
Enzyme-specific substrate.
-
Assay buffer.
-
Thiazole analog stock solutions (in DMSO).
-
Detection reagents (e.g., fluorescent or colorimetric probe).
-
96-well or 384-well microplates.
-
Microplate reader.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents (enzyme, substrate, inhibitor dilutions) in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add the enzyme and varying concentrations of the thiazole analog to the wells. Include a no-inhibitor control and a no-enzyme control. Incubate for 15-30 minutes to allow for binding.[14]
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic or Endpoint Reading: Measure the signal (e.g., absorbance or fluorescence) over time (kinetic) or after a fixed incubation period (endpoint). The signal corresponds to the amount of product formed.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed by varying both substrate and inhibitor concentrations to determine the mode of inhibition (competitive, non-competitive, etc.).[16]
Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]
Objective: To determine the MIC of thiazole analogs against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Thiazole analog stock solutions (in DMSO).
-
Standard antibiotic for positive control (e.g., Ciprofloxacin).
-
Sterile 96-well microplates.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare two-fold serial dilutions of the thiazole analogs directly in the 96-well plates using MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is plated onto agar plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC.
Conclusion and Future Directions
The this compound scaffold is a fertile ground for the development of novel therapeutic agents. Comparative analysis demonstrates that strategic structural modifications to this core can yield potent and selective analogs with significant anticancer, antimicrobial, and enzyme-inhibitory activities. The structure-activity relationships highlighted in this guide underscore the importance of rational design; substitutions on the thiazole ring and modifications of its appended groups are critical determinants of biological function.
Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacokinetic profiles and reduce potential toxicity. Furthermore, exploring multi-target-directed ligands, where a single thiazole analog is designed to inhibit multiple disease-relevant targets (e.g., both a protein kinase and a cholinesterase), represents a promising strategy for treating complex diseases like cancer and neurodegenerative disorders.[15] The robust protocols detailed herein provide a validated framework for the continued evaluation and development of this versatile class of compounds.
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Full article: Synthesis and Anticancer Activities of Some Thiazole Derivatives. (n.d.). Taylor & Francis. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Center for Biotechnology Information. [Link]
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A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.). AJRCPS. [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]
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A near-universal way to measure enzyme inhibition. (2018). McGill University. [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Structure-Activity Relationship of (5-Methyl-1,3-thiazol-4-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The (5-methyl-1,3-thiazol-4-yl)methanol scaffold is a privileged starting point in medicinal chemistry, offering a versatile platform for the synthesis of a diverse range of biologically active compounds. Its inherent structural features, including the thiazole ring—a known pharmacophore present in numerous approved drugs—provide a foundation for developing novel therapeutics. This guide presents a comparative analysis of the structure-activity relationships (SAR) of various derivatives synthesized from this core structure, with a particular focus on their anticancer and antimicrobial properties. We will delve into the synthetic strategies, biological evaluation, and the nuanced molecular interactions that govern the efficacy of these compounds, supported by experimental data from peer-reviewed literature.
The this compound Core: A Versatile Synthetic Hub
The synthetic utility of this compound lies in the reactivity of its primary hydroxyl group. This functional handle allows for a variety of chemical modifications, most notably the formation of ether and ester linkages, as well as its conversion to a leaving group for nucleophilic substitution reactions. These transformations enable the introduction of a wide array of substituents, allowing for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.
A common initial synthetic step involves the conversion of the methanol to a more reactive intermediate, such as a halide or a sulfonate, to facilitate the introduction of diverse functionalities.
SAR Analysis of (5-Methyl-1,3-thiazol-4-yl)methoxy Derivatives as Aurora Kinase Inhibitors
A significant area of investigation for derivatives of this compound has been in the development of potent and selective kinase inhibitors, particularly targeting Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer. A series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, where the thiazole moiety is the 4-methyl-5-yl variant, have been synthesized and evaluated for their inhibitory activity against Aurora A and B kinases.
The general synthetic approach for these compounds involves the coupling of a substituted pyrimidine core with the (5-methyl-1,3-thiazol-4-yl) moiety. The structure-activity relationship of these compounds reveals several key insights:
-
The 4-methyl group on the thiazole ring is a common feature in this series, suggesting its importance for either synthetic accessibility or favorable interactions with the target enzyme.
-
Substitution on the N-phenyl ring plays a crucial role in determining the potency and selectivity of the compounds. The presence of a substituent at the para-position of the aniline ring has been shown to be critical for potent Aurora kinase inhibition[1].
-
The pyrimidine linker serves as a scaffold to correctly orient the thiazole and phenyl moieties within the ATP-binding pocket of the kinase.
Below is a table summarizing the in vitro inhibitory activity of selected derivatives against Aurora A and B kinases.
| Compound ID | R Group (on N-phenyl) | Aurora A (Kᵢ, nM) | Aurora B (Kᵢ, nM) |
| 1 | H | >1000 | >1000 |
| 2 | 4-F | 160 | 180 |
| 3 | 4-Cl | 110 | 120 |
| 4 | 4-Br | 90 | 100 |
| 5 | 4-Me | 140 | 150 |
| 6 | 4-OMe | 200 | 220 |
| 7 (CYC116) | 4-Morpholino | 8.0 | 9.2 |
Data sourced from Wang et al., J. Med. Chem. 2010, 53, 11, 4367–4378.[1]
The data clearly indicates that substitution at the para-position of the phenyl ring is beneficial for activity, with the 4-morpholino substituent in compound 7 (CYC116) leading to a dramatic increase in potency against both Aurora A and B kinases. This suggests that the morpholino group may be involved in key hydrogen bonding interactions or occupy a specific hydrophobic pocket within the enzyme's active site. The lead compound, 7 , was found to be orally bioavailable and demonstrated anticancer activity in vivo[1].
Experimental Protocol: General Synthesis of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines
A representative synthetic protocol for this class of compounds is as follows:
-
Synthesis of the pyrimidine core: Condensation of a substituted aniline with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, to yield the corresponding 2-anilino-4-chloropyrimidine.
-
Coupling with the thiazole moiety: Suzuki or Stille coupling of the 4-chloropyrimidine intermediate with a boronic acid or stannane derivative of this compound.
-
Final modification: If necessary, the hydroxyl group of the methanol can be modified at this stage, or it can be carried through the synthesis from a pre-modified starting material.
SAR Analysis of this compound Derivatives as Antimicrobial Agents
The thiazole nucleus is a well-established scaffold in the development of antimicrobial agents. Derivatives of this compound have been explored for their potential as antibacterial and antifungal agents. The general strategy involves the synthesis of ethers and other derivatives to modulate the lipophilicity and steric properties of the molecule, which are critical factors for antimicrobial activity.
A study on novel thiazole derivatives demonstrated that modifications at the 2- and 4-positions of the thiazole ring significantly influence their antimicrobial spectrum and potency. While a comprehensive SAR study starting from this compound is not extensively documented in a single source, we can infer key relationships from related studies on 5-methylthiazole derivatives.
-
Introduction of bulky aromatic groups: The attachment of substituted phenyl or other heterocyclic rings to the thiazole core, often through an ether or a carbon-carbon bond, can enhance antimicrobial activity. The nature and position of substituents on these aromatic rings are critical.
-
Lipophilicity: A balance between hydrophilicity and lipophilicity is crucial for the compound to penetrate the microbial cell wall and membrane. The (5-methyl-1,3-thiazol-4-yl)methoxy moiety contributes to the overall lipophilicity of the molecule.
-
Presence of specific functional groups: The introduction of groups capable of hydrogen bonding or forming coordination complexes with metal ions essential for microbial survival can enhance the antimicrobial effect.
Experimental Protocol: General Synthesis of Antimicrobial Thiazole Derivatives
A common synthetic route to explore the antimicrobial SAR of this compound derivatives involves:
-
Activation of the hydroxyl group: Conversion of the alcohol to a good leaving group, for example, by tosylation or conversion to the corresponding bromide or chloride.
-
Nucleophilic substitution: Reaction of the activated intermediate with various nucleophiles, such as phenols, thiophenols, or amines, to generate a library of ether, thioether, or amine derivatives.
-
Purification and characterization: Purification of the synthesized compounds by chromatography followed by structural confirmation using spectroscopic techniques (NMR, MS, IR).
Biological Evaluation: Antimicrobial Susceptibility Testing
The synthesized compounds are typically evaluated for their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi. The broth microdilution method is a standard and quantitative technique used for this purpose.
-
Preparation of microbial inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium.
-
Serial dilution of compounds: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation and incubation: Each well is inoculated with the microbial suspension, and the plates are incubated under appropriate conditions (temperature, time).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a valuable starting point for the development of potent bioactive molecules. The SAR studies on its derivatives, particularly as Aurora kinase inhibitors, highlight the importance of specific substitutions on appended aromatic rings for achieving high potency. The morpholino group in the N-phenyl ring of the pyrimidine series stands out as a key feature for potent Aurora kinase inhibition.
In the realm of antimicrobial agents, while the data is more fragmented, the potential for developing novel anti-infectives from this scaffold is evident. Future research should focus on the systematic synthesis and evaluation of a diverse library of derivatives, particularly ethers and esters, to establish a more comprehensive SAR. The exploration of this scaffold against other therapeutic targets, such as other kinases, proteases, and GPCRs, also holds significant promise.
The versatility of the this compound core, coupled with the insights gained from the SAR studies presented in this guide, provides a solid foundation for the rational design of next-generation therapeutics.
References
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Wang, S. et al. Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. J. Med. Chem.2010 , 53 (11), 4367–4378. [Link]
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Evren, E. et al. Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements2019 , 194 (8), 820-828. [Link]
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Gomha, S. M. et al. A Novel Series of Thiazoles and 1,3,4-Thiadiazoles Bearing Thiazole Moiety as Anticancer Agents. Molecules2016 , 21 (8), 1048. [Link]
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El-Sayed, W. A. et al. Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. Zeitschrift für Naturforschung C2009 , 64 (11-12), 803-811. [Link]
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Hussain, S. et al. Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole‐Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy. Chemistry & Biodiversity2023 , 20 (1), e202200889. [Link]
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A Comparative Guide to the Synthetic Routes of Substituted Methylthiazoles
Introduction
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery. Substituted methylthiazoles, in particular, are integral components of numerous FDA-approved drugs, including the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[1] The efficacy and novelty of thiazole-containing drug candidates are profoundly influenced by the substituents adorning the core ring. Therefore, the strategic selection of a synthetic route that allows for precise control over substitution patterns is a critical decision in the drug development pipeline.
This guide provides an in-depth comparison of the primary synthetic routes to substituted methylthiazoles. We will delve into the mechanistic underpinnings of classical methods like the Hantzsch and Cook-Heilbron syntheses, and explore modern advancements including microwave-assisted and continuous flow technologies that offer significant advantages in terms of speed, efficiency, and sustainability. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-supported protocols to inform synthetic strategy.
The Cornerstone of Thiazole Synthesis: The Hantzsch Reaction
First reported in 1887, the Hantzsch thiazole synthesis remains the most prominent and versatile method for constructing the thiazole ring.[2][3] Its enduring popularity stems from its reliability, broad substrate scope, and the ready availability of starting materials.
Mechanism and Rationale
The Hantzsch synthesis is fundamentally a condensation reaction between an α-halocarbonyl compound (such as chloroacetone to introduce a methyl group at the C4 position) and a thioamide-containing species (like thiourea or a substituted thioamide).[4]
The reaction proceeds via a multi-step pathway:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon bearing the halogen in an SN2 reaction. This forms an isothiourea intermediate.
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the intermediate attacks the carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.
This sequence is highly efficient and typically results in high yields of the desired thiazole.[4]
Caption: Mechanism of the Hantzsch thiazole synthesis.
Scope and Limitations
The primary advantage of the Hantzsch synthesis is its modularity. By varying the α-haloketone and the thioamide, a wide array of substituents can be introduced at the C2, C4, and C5 positions of the thiazole ring. However, the classical approach is not without its drawbacks. Reactions often require prolonged heating under reflux, which can be energy-intensive and may not be suitable for sensitive substrates.[5] Furthermore, the use of traditional organic solvents raises environmental concerns.
Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole
This protocol is adapted from a robust procedure published in Organic Syntheses, demonstrating the practical application of the Hantzsch reaction.
Materials:
-
Thiourea (76 g, 1 mole)
-
Chloroacetone (92.5 g, 1 mole)
-
Water (200 mL)
-
Solid Sodium Hydroxide (200 g)
-
Diethyl ether
Procedure:
-
Suspend thiourea in 200 mL of water in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
With stirring, add chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
-
Reflux the resulting yellow solution for two hours.
-
Cool the mixture and, while stirring, add solid sodium hydroxide with external cooling to manage the exotherm.
-
An oily layer will separate. Transfer the mixture to a separatory funnel and separate the upper oily layer.
-
Extract the aqueous layer three times with diethyl ether (total of 300 mL).
-
Combine the oil and ethereal extracts and dry over solid sodium hydroxide.
-
Filter the solution and remove the ether by distillation.
-
Distill the residual oil under reduced pressure. The product, 2-amino-4-methylthiazole, is collected at 130–133°C/18 mm Hg.
-
Yield: 80–85.5 g (70–75%).
An Alternative Route: The Cook-Heilbron Synthesis
For the specific synthesis of 5-aminothiazoles, the Cook-Heilbron synthesis provides a valuable alternative to the Hantzsch method.[6][7] This reaction is particularly useful as 5-aminothiazoles are important precursors for further functionalization.
Mechanism and Rationale
The Cook-Heilbron synthesis involves the reaction of an α-aminonitrile with various sulfur-containing reagents like carbon disulfide, isothiocyanates, or dithioacids.[6][8] The reaction typically proceeds under mild, often aqueous, conditions at room temperature.
The mechanism, when using an α-aminonitrile and carbon disulfide, is as follows:
-
Nucleophilic Addition: The nitrogen of the α-aminonitrile attacks the electrophilic carbon of carbon disulfide.
-
Tautomerization & Cyclization: The intermediate undergoes tautomerization, followed by an intramolecular cyclization where the sulfur attacks the nitrile carbon.
-
Aromatization: The final step involves tautomerization to yield the stable, aromatic 5-aminothiazole ring.
Caption: Mechanism of the Cook-Heilbron synthesis.
Key Advantages
The main advantage of this method is its ability to directly install an amino group at the C5 position under very mild conditions, which complements the Hantzsch synthesis.[7] The reaction avoids the use of harsh reagents and high temperatures.
Modernizing Thiazole Synthesis: Green and Efficient Approaches
While classical methods are robust, modern synthetic chemistry prioritizes efficiency, safety, and sustainability.[9][10][11] Several technologies have been successfully applied to the synthesis of substituted methylthiazoles, overcoming the limitations of conventional heating.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions.[12][13] By using microwave irradiation, polar molecules in the reaction mixture are heated rapidly and uniformly, leading to a dramatic reduction in reaction times and often an increase in product yields.[12]
Advantages:
-
Reduced Reaction Times: Reactions that take hours via conventional heating can often be completed in minutes.[12]
-
Higher Yields: Improved heat transfer efficiency frequently leads to higher product yields and fewer side products.[5][12]
-
Greener Chemistry: MAOS often requires less solvent and energy, contributing to more sustainable processes.[10][12]
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In vitro assay validation for compounds derived from (5-Methyl-1,3-thiazol-4-yl)methanol
An In-Depth Guide to the In Vitro Assay Validation for Compounds Derived from (5-Methyl-1,3-thiazol-4-yl)methanol
Introduction: The Thiazole Scaffold and the Imperative of Rigorous In Vitro Validation
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Derivatives of this compound, in particular, represent a promising chemical space for the discovery of novel therapeutics. Thiazole-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties.[3][4][5] However, the journey from a synthesized compound to a viable drug candidate is contingent upon rigorous, multi-tiered in vitro validation.
This guide, written from the perspective of a senior application scientist, provides a framework for the systematic in vitro validation of novel compounds derived from the this compound scaffold. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that each stage of the validation process is a self-validating system. Our focus is on establishing a robust preclinical data package by assessing cytotoxicity, target-specific activity, and overall assay integrity.
Pillar 1: Assessing Cytotoxicity - The Foundation of a Therapeutic Index
Before investigating any specific therapeutic effect, it is critical to determine a compound's inherent toxicity to living cells. This initial screening establishes a therapeutic window and is fundamental for identifying promising candidates for further development.[6] The evaluation of cytotoxic potential is a critical first step in the drug discovery process.[7][8] We will compare two ubiquitous and complementary assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity.[6]
The Principle of Cytotoxicity Assays
The goal of these initial assays is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50% compared to untreated controls.[6] This value is a key measure of a drug's potency.[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a stalwart of cytotoxicity testing.[7] It relies on the ability of mitochondrial succinate dehydrogenase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[7][8]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay provides a different perspective on cell death. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[6][9] Measuring the amount of LDH in the supernatant provides a quantitative measure of cytotoxicity.[9]
Experimental Workflow: A Two-Pronged Approach to Cytotoxicity
A robust cytotoxicity assessment should not rely on a single method. By combining a metabolic assay (MTT) with a membrane integrity assay (LDH), we can mitigate the risk of compound interference and gain a more comprehensive understanding of the cytotoxic mechanism.
Caption: General workflow for parallel cytotoxicity assessment.
Detailed Protocol 1: MTT Assay for Cell Viability
This protocol is designed for screening compounds against an adherent cancer cell line, such as MCF-7 (breast cancer) or A549 (lung cancer).[5][10]
Rationale: The choice of cell line should be relevant to the intended therapeutic area. Including a non-cancerous cell line (e.g., NIH/3T3) can provide an early indication of selectivity.[11]
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of the this compound derivatives in culture medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[6] Incubate for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
Comparative Data: Cytotoxicity of Thiazole Derivatives
The following table presents hypothetical, yet representative, data for a series of this compound derivatives compared to a standard-of-care chemotherapeutic agent.
| Compound ID | Derivative Substitution | IC50 in MCF-7 (µM)[10] | IC50 in A549 (µM)[11] | IC50 in NIH/3T3 (µM)[11] | Selectivity Index (SI) (NIH/3T3 vs. MCF-7) |
| THZ-M-01 | Unsubstituted | 45.2 ± 3.1 | 51.7 ± 4.5 | > 100 | > 2.2 |
| THZ-M-02 | 4-Chlorophenyl | 7.8 ± 0.6 | 12.3 ± 1.1 | 85.1 ± 7.2 | 10.9 |
| THZ-M-03 | 4-Methoxyphenyl | 2.6 ± 0.2 | 5.9 ± 0.5 | 62.5 ± 5.8 | 24.0 |
| Doxorubicin | Positive Control | 0.9 ± 0.1 | 1.2 ± 0.1 | 2.1 ± 0.3 | 2.3 |
Data are presented as mean ± standard deviation. The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI value is desirable.
Pillar 2: Evaluating Target-Specific Activity
Once a non-toxic concentration range has been established, the next step is to investigate the specific biological activities of the thiazole derivatives. Based on extensive literature, anti-inflammatory and enzyme inhibitory activities are common and promising avenues for this scaffold.[3][4][12]
Focus Area A: Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases.[12][13] Many anti-inflammatory drugs target pathways that lead to the production of inflammatory mediators like nitric oxide (NO). Thiazole derivatives have shown potential in this area.[3][13][14]
Key In Vitro Assay: Inhibition of Nitric Oxide (NO) Production
We can model inflammation in vitro by stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS), a component of bacterial cell walls. This induces a signaling cascade leading to the production of NO by the enzyme inducible nitric oxide synthase (iNOS). The Griess assay is a simple and reliable colorimetric method to measure nitrite (NO2-), a stable breakdown product of NO, in the culture supernatant.
Caption: Simplified LPS-induced pro-inflammatory signaling pathway.
Detailed Protocol 2: Griess Assay for Nitrite Determination
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at 5 x 10^4 cells/well and incubate overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the thiazole derivatives for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Griess Reagent: Transfer 50 µL of cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Data Acquisition: After a 10-minute incubation at room temperature in the dark, measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
Focus Area B: Enzyme Inhibition
Thiazole derivatives are known to inhibit various enzymes, including monoamine oxidases (MAOs), carbonic anhydrases, and various kinases.[4][10][15] Validating this activity requires a purified enzyme, a specific substrate, and a method to detect the product formation or substrate depletion.
Key In Vitro Assay: A General Enzyme Inhibition Workflow
This workflow is adaptable to many enzyme systems (e.g., kinases, proteases, oxidases) where the reaction produces a detectable signal (e.g., fluorescence, absorbance).
Caption: General workflow for an in vitro enzyme inhibition assay.
Comparative Data: Target-Specific Activity
This table summarizes hypothetical activity data for the same series of compounds against relevant targets.
| Compound ID | NO Inhibition IC50 (µM) (LPS-stimulated RAW 264.7) | Carbonic Anhydrase II (CA-II) Inhibition IC50 (µM)[16] |
| THZ-M-01 | > 50 | 86.6 ± 7.9 |
| THZ-M-02 | 15.3 ± 1.4 | 45.2 ± 4.1 |
| THZ-M-03 | 5.1 ± 0.4 | 39.2 ± 3.5 |
| Nimesulide | Anti-inflammatory Control | 1.8 ± 0.2 |
| Acetazolamide | CA-II Inhibitor Control[15] | N/A |
Pillar 3: Ensuring Assay Integrity - The Principles of Validation
Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[17][18] Without it, the data generated is unreliable. Key validation parameters must be assessed.[18]
Caption: Interrelationship of core assay validation parameters.
-
Accuracy: How close the measured value is to the true value. This can be assessed by spiking samples with a known amount of analyte.[17]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the standard deviation or coefficient of variation (CV%).[17]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., other compounds, metabolites).[18]
-
Robustness: A measure of an assay's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., incubation time, temperature).[17]
-
Assay Quality (Z'-factor): For high-throughput screens, the Z'-factor is a statistical parameter used to quantify the suitability of an assay. A Z' value above 0.5 is considered excellent for screening.[19]
Conclusion
The in vitro validation of compounds derived from this compound is a systematic, multi-faceted process that forms the bedrock of preclinical drug discovery. By employing a logical progression from general cytotoxicity to specific mechanisms of action, researchers can build a robust and reliable data package. This guide emphasizes a comparative approach, not only between different derivatives but also against established standards, which is essential for contextualizing results. The implementation of detailed, rationalized protocols and a thorough understanding of assay validation principles are paramount to identifying genuinely promising therapeutic candidates and ensuring that only the most viable compounds advance in the development pipeline.
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Cross-reactivity profiling of kinase inhibitors derived from (5-Methyl-1,3-thiazol-4-yl)methanol
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target activity, or cross-reactivity, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and comprehensive understanding of an inhibitor's selectivity profile is paramount for its successful clinical development.
This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from the thiazole scaffold, a privileged structure in medicinal chemistry known for its ability to form key interactions within the kinase active site.[1][2][3] We will explore the methodologies used to generate these profiles, compare representative compounds targeting different kinase families, and discuss the interpretation of this critical data for researchers, scientists, and drug development professionals. While the specific (5-Methyl-1,3-thiazol-4-yl)methanol moiety serves as a conceptual starting point, we will broaden our scope to include well-documented thiazole derivatives to provide a robust comparative framework.
Section 1: The Thiazole Scaffold: A Versatile Framework for Kinase Inhibitors
The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen, which endows it with unique physicochemical properties. Its utility in kinase inhibitor design stems from its rigid nature and its capacity to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with amino acid residues in the kinase ATP-binding pocket.[4] This versatility has led to the development of thiazole-containing drugs targeting a wide array of kinases, from serine/threonine kinases like PIM to tyrosine kinases like VEGFR.[1][5][6]
Section 2: Methodologies for Comprehensive Cross-Reactivity Profiling
To build a reliable selectivity profile, it is essential to employ robust, validated, and preferably orthogonal methodologies. A self-validating system often involves comparing data from a biochemical assay with a cell-based target engagement assay.
Method A: Large-Scale Biochemical Profiling (KINOMEscan™)
The KINOMEscan™ platform is a high-throughput, competition-based binding assay used to quantify the interactions between a compound and a large panel of kinases.[7][8] The principle does not rely on enzyme activity but on the displacement of a tagged ligand from the kinase active site.
Experimental Protocol: KINOMEscan™ Profiling
-
Immobilization: Kinases are tagged with DNA and immobilized on a solid support (e.g., beads).
-
Competition: The test inhibitor is incubated with the immobilized kinases in the presence of a known, tagged ligand that binds to the active site.
-
Equilibration: The mixture is allowed to reach binding equilibrium.
-
Washing: Unbound compounds and ligands are washed away.
-
Quantification: The amount of tagged ligand remaining bound to the kinases is quantified, typically using qPCR for the DNA tag. A lower signal indicates stronger binding of the test inhibitor.
-
Data Analysis: Results are often reported as percent of control (%Ctrl), where a lower percentage signifies a stronger interaction. These can be converted to dissociation constants (Kd) for dose-response experiments.[7]
Caption: KINOMEscan™ Experimental Workflow.
Method B: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA®)
CETSA® is a powerful method for verifying that a drug binds to its intended target within the complex environment of a living cell.[9][10] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is more resistant to thermal denaturation.[11][12][13]
Experimental Protocol: CETSA®
-
Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures. This step causes proteins to denature and aggregate. Ligand-bound proteins will be more stable and remain in solution at higher temperatures.[11]
-
Cell Lysis: The cells are lysed to release their contents.
-
Separation: Insoluble, aggregated proteins are separated from the soluble fraction by centrifugation.
-
Quantification: The amount of the target protein remaining in the soluble fraction is quantified using a specific antibody-based method, such as Western Blot or ELISA.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in this curve to the right indicates target engagement by the inhibitor.[13]
Caption: CETSA® Experimental Workflow.
Section 3: Comparative Analysis of Thiazole-Derived Inhibitors
To illustrate the importance of cross-reactivity profiling, we will compare two representative thiazole-based inhibitors targeting different kinase families: a PIM-1 inhibitor and a VEGFR-2 inhibitor. We will also include Sunitinib, a multi-kinase inhibitor, as a reference for a less selective profile.[14]
Case Study 1: A Selective Thiazole-based PIM-1 Inhibitor
PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers, making them attractive therapeutic targets.[5] Several thiazole-containing compounds have been developed as potent PIM inhibitors.[15][16]
Compound A (Hypothetical PIM-1 Inhibitor)
-
Primary Target: PIM-1
-
IC50: 13 nM[15]
-
Rationale: Designed to fit the unique hinge region of PIM kinases.[17]
Case Study 2: A Thiazole-based VEGFR-2 Inhibitor
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[6] Thiazole derivatives have shown potent activity against VEGFR-2.[18][19][20]
Compound B (Hypothetical VEGFR-2 Inhibitor)
-
Primary Target: VEGFR-2
-
IC50: 40.65 nM[18]
-
Rationale: The thiazole moiety often interacts with the hinge region of VEGFR-2, a common feature of type II inhibitors.[19]
Cross-Reactivity Data Summary
The following table summarizes hypothetical kinome scan data for our two case study compounds alongside the known multi-kinase inhibitor, Sunitinib. Data is presented as % Control at a 1 µM screening concentration, where a lower value indicates stronger binding.
| Kinase Target | Compound A (PIM-1 Inhibitor) [%Ctrl @ 1µM] | Compound B (VEGFR-2 Inhibitor) [%Ctrl @ 1µM] | Sunitinib (Reference) [%Ctrl @ 1µM] |
| PIM-1 (S/T) | < 1 | 85 | 15 |
| PIM-2 (S/T) | 5 | 90 | 18 |
| PIM-3 (S/T) | 10 | 88 | 25 |
| VEGFR-2 (TK) | 92 | < 1 | < 1 |
| PDGFRβ (TK) | 88 | 5 | < 1 |
| KIT (TK) | 95 | 15 | < 1 |
| FLT3 (TK) | 98 | 20 | < 1 |
| CDK2 (CMGC) | 99 | 95 | 55 |
| ROCK1 (AGC) | 97 | 91 | 60 |
(Data is illustrative, based on typical profiles found in the literature for these classes of inhibitors.[5][14][15][18][21] S/T = Serine/Threonine Kinase, TK = Tyrosine Kinase)
From this data, we can see that Compound A is highly selective for the PIM kinase family. In contrast, Compound B, while potent against VEGFR-2, also shows significant off-target activity against other tyrosine kinases like PDGFRβ, KIT, and FLT3. Sunitinib demonstrates its well-known multi-kinase profile, potently binding to a wide range of tyrosine kinases as well as some serine/threonine kinases.
Section 4: Interpreting the Data: From Profile to Pathway
The cross-reactivity profile has profound implications for a drug's mechanism of action and potential clinical utility.
-
High Selectivity (Compound A): A highly selective inhibitor like Compound A allows for precise validation of PIM-1 as a therapeutic target. Its clean profile suggests a lower likelihood of off-target toxicities, providing a clear link between target inhibition and cellular phenotype.
-
Polypharmacology (Compound B & Sunitinib): The broader profile of Compound B could be beneficial or detrimental. Inhibiting VEGFR-2, PDGFRβ, and KIT simultaneously may result in a more potent anti-angiogenic and anti-tumor effect than inhibiting VEGFR-2 alone. This is the principle behind many successful multi-kinase inhibitors like Sunitinib. However, this polypharmacology could also be the source of adverse effects. For instance, FLT3 inhibition, while beneficial in certain leukemias, could be an unwanted side effect in other contexts.[22]
The diagram below illustrates how a multi-kinase inhibitor can impact several signaling pathways simultaneously, leading to a broader biological effect.
Caption: Impact of a multi-kinase inhibitor on signaling pathways.
Conclusion
The cross-reactivity profile of a kinase inhibitor is a critical dataset that guides drug development from lead optimization to clinical trials. The thiazole scaffold continues to be a valuable starting point for the design of both highly selective and targeted multi-kinase inhibitors. By employing a combination of robust biochemical screening methods like KINOMEscan™ and cell-based target engagement assays like CETSA®, researchers can build a comprehensive and validated understanding of their compound's activity. This detailed profiling is not merely a checklist item but an essential tool for elucidating biological function, predicting potential toxicities, and ultimately developing safer and more effective medicines.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (5-Methyl-1,3-thiazol-4-yl)methanol
As researchers and scientists, our focus is rightfully on innovation and discovery. However, the lifecycle of the chemical reagents we use extends beyond the benchtop. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe laboratory environment and protecting our broader ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of (5-Methyl-1,3-thiazol-4-yl)methanol, grounded in established safety principles and regulatory compliance.
The core principle governing laboratory waste is that no experiment should begin without a clear plan for the disposal of all resulting materials, both hazardous and non-hazardous.[1] This proactive approach ensures that the stringent state and federal regulations for waste handling are met and prevents unforeseen complications, such as generating a waste type your institution is not equipped to handle.[1]
Understanding the Compound: Hazard Profile of this compound
Key Hazard Considerations:
-
Irritation: Causes skin and serious eye irritation.[4]
-
Toxicity: While not fully investigated for this specific molecule, related compounds and the methanol functional group indicate potential harm if ingested or through significant skin contact.[5]
-
Environmental Hazard: Some related thiazole compounds are harmful to aquatic life with long-lasting effects.[5] Therefore, disposal into the sanitary sewer system is strictly prohibited.[5][6][7]
This hazard profile dictates that this compound must be treated as a hazardous waste.
The Four Pillars of Chemical Waste Management
A robust waste management strategy is built on a hierarchy of four tiers designed to minimize environmental impact:
-
Pollution Prevention and Source Reduction: The most effective approach is to prevent waste generation in the first place.[1] This includes ordering the smallest necessary quantity of the chemical, reducing the scale of experiments, and substituting with less hazardous alternatives whenever possible.[1][8]
-
Reuse or Redistribution: Before designating a chemical as waste, explore opportunities for sharing surplus, unused material with other laboratories within your institution.[1][8]
-
Treatment and Recycling: Where feasible, reclamation and recycling of materials within the waste stream can further reduce environmental impact.[1]
-
Disposal: This is the final option and must be conducted through approved methods like incineration or other treatments by a licensed waste disposal facility.[1]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to be followed by trained laboratory personnel. Adherence to your institution's specific Environmental Health and Safety (EH&S) guidelines is mandatory.
Phase 1: Pre-Disposal Preparation & Personal Protective Equipment (PPE)
-
Consult Institutional Guidelines: Before beginning, review your organization's specific chemical hygiene plan and hazardous waste disposal procedures.[9] These documents will provide details on waste collection points and specific labeling requirements.
-
Don Appropriate PPE: Due to the irritant nature of the compound, proper PPE is essential. This includes:
-
Work in a Ventilated Area: All handling of the waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.[9]
Phase 2: Waste Characterization and Segregation
The proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.
-
Waste Determination: As the generator, you are responsible for determining that the waste is hazardous.[11] This determination is based on your knowledge of the chemical's properties.
-
Segregation: this compound waste should be collected as a non-halogenated organic solvent waste .
Waste Segregation Workflow
Caption: Decision tree for segregating chemical waste streams.
Phase 3: Containerization and Labeling
Proper containerization and labeling are mandated by federal and state regulations to ensure safety and proper handling from the lab to the final disposal site.[8][16]
-
Select a Compatible Container:
-
Use a container that is chemically compatible with the waste. Glass or high-density polyethylene (HDPE) containers are generally suitable.[12][14]
-
The container must be in good condition, free from cracks or damage, and have a secure, leak-proof screw cap.[6][14]
-
Whenever possible, reuse the original product container for its corresponding waste.[9]
-
-
Fill Level: Do not overfill the container. A general rule is to fill it to no more than 75-80% of its capacity to allow for vapor expansion.[12]
-
Labeling:
-
Affix your institution’s hazardous waste label to the container before adding any waste.[12]
-
Clearly write the full chemical name: "this compound" and list any other constituents and their approximate percentages.[7] Vague terms like "solvent waste" are not acceptable.[7]
-
Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., "Toxic," "Irritant").
-
Include the date the waste was first added to the container and the name of the generating researcher or lab group.
-
Phase 4: Accumulation and Storage
Hazardous waste must be stored safely in a designated area within the laboratory.
-
Satellite Accumulation Area (SAA): The waste must be accumulated at or near its point of generation and under the control of laboratory personnel.[6][8] This designated location is known as a Satellite Accumulation Area.[16]
-
Storage Conditions:
-
Keep the waste container tightly sealed except when actively adding waste.[9][11] Using a funnel that is left in the opening is not considered a closed container.[9]
-
Store the container in a well-ventilated area, such as a designated cabinet for flammable or chemical waste.[5]
-
Use secondary containment (like a spill tray) to capture any potential leaks.[15]
-
-
Accumulation Time Limits: Be aware of the accumulation time limits set by the EPA and your institution. Once a container is full or has reached its time limit (often 12 months), it must be scheduled for pickup.[8][17]
Disposal Workflow Diagram
Caption: Step-by-step workflow for laboratory chemical disposal.
Phase 5: Final Disposal
-
Request Pickup: Once your waste container is full or reaches the accumulation time limit, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[8]
-
Documentation: Maintain any records or manifests associated with the waste disposal as required by your institution and regulatory agencies.[6] The "cradle-to-grave" concept in hazardous waste management means the generator is responsible for the waste from its creation to its ultimate disposal.[11]
By adhering to this comprehensive disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect the environment.
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Mastering the Safe Handling of (5-Methyl-1,3-thiazol-4-yl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. (5-Methyl-1,3-thiazol-4-yl)methanol, a key building block in various synthetic pathways, requires meticulous handling due to its specific chemical properties and associated hazards. This guide provides an in-depth, procedural framework for the safe use, storage, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.
Immediate Safety Profile: Understanding the Risks
Before handling this compound, it is crucial to internalize its hazard profile as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This compound is classified as:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin irritation - Category 2)[1]
-
Causes serious eye irritation (Eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]
These classifications are not mere labels; they are directives that inform every aspect of our interaction with this chemical. The potential for oral toxicity necessitates strict controls to prevent ingestion, while its irritant properties to skin, eyes, and the respiratory system demand a robust barrier in the form of Personal Protective Equipment (PPE).
The Core of Protection: Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is your primary defense against the hazards of this compound. The causality behind each piece of equipment is as important as the equipment itself.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield | Mandatory. The compound is classified as causing serious eye irritation.[1][2] Standard safety glasses do not provide a sufficient seal against splashes or vapors. |
| Hand Protection | Nitrile or neoprene gloves | Mandatory. The compound causes skin irritation.[1][2] Gloves must be inspected for integrity before each use and removed promptly and properly to avoid skin contact with the outer surface.[3] |
| Body Protection | Laboratory coat | Mandatory. A lab coat protects against accidental splashes and prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Highly Recommended. The compound may cause respiratory irritation.[1][2] If handling larger quantities or if there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Experimental Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for ensuring adequate protection when handling this compound.
Caption: PPE selection and use workflow for handling this compound.
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE. It encompasses every stage of the chemical's lifecycle in the laboratory.
3.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4]
-
The container should be kept tightly closed to prevent the release of vapors.[2][4]
3.2. Handling Procedures
-
Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible. Prepare all necessary equipment and reagents in advance to minimize the duration of handling.
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to mitigate the risk of respiratory irritation.[2]
-
Dispensing: When transferring the chemical, use appropriate tools (e.g., spatulas, pipettes) to avoid generating dust or aerosols. Avoid all direct contact with the substance.
-
Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water, even after wearing gloves.[4]
3.3. Spill Management
In the event of a spill, the response must be swift and systematic:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, silica gel, or universal binder.[4]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
3.4. Disposal Plan
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All unused this compound and materials contaminated with it (e.g., absorbent materials from spills, contaminated gloves) must be disposed of as hazardous chemical waste.[5]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse before disposal.[5]
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[5] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Logical Relationship Diagram for Safe Handling
This diagram outlines the interconnectedness of hazard identification, control measures, and emergency preparedness.
Caption: Logical framework for establishing safe handling protocols based on hazard assessment.
By adhering to these principles and procedures, you not only ensure your personal safety but also contribute to a robust safety culture within your organization. The responsible handling of chemicals like this compound is a testament to scientific excellence and professional integrity.
References
- 5 - SAFETY DATA SHEET, 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol. (n.d.).
- SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. (2019, February 25). Synerzine.
- Cyclo-di-BADGE Solution (Solvent: Methanol) Safety Data Sheet. (n.d.).
- (4-Methyl-1,3-thiazol-5-yl)methanol. (n.d.). PubChem.
- SAFETY DATA SHEET - Thiazole. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, December 24). Sigma-Aldrich.
- Thiazole - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
